Phenytoin (sodium)
Description
An anticonvulsant that is used to treat a wide variety of seizures. It is also an anti-arrhythmic and a muscle relaxant. The mechanism of therapeutic action is not clear, although several cellular actions have been described including effects on ion channels, active transport, and general membrane stabilization. The mechanism of its muscle relaxant effect appears to involve a reduction in the sensitivity of muscle spindles to stretch. Phenytoin has been proposed for several other therapeutic uses, but its use has been limited by its many adverse effects and interactions with other drugs.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H11N2NaO2 |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 |
InChI Key |
FJPYVLNWWICYDW-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Phenytoin Sodium on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenytoin (B1677684) sodium is a cornerstone antiepileptic drug that primarily exerts its therapeutic effect by modulating the function of voltage-gated sodium channels (VGSCs). Its mechanism is characterized by a highly state-dependent interaction, showing preferential binding to the inactivated state of the channel. This interaction stabilizes the inactivated conformation, thereby slowing the recovery of the channel to the resting state and reducing the ability of neurons to sustain high-frequency firing, a hallmark of seizure activity. This technical guide provides an in-depth analysis of this mechanism, presenting quantitative binding and kinetic data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular and logical pathways.
Core Mechanism of Action: State-Dependent Blockade
The principal mechanism of phenytoin is the voltage- and use-dependent blockade of VGSCs.[1][2][3] Unlike simple pore blockers, phenytoin's efficacy is critically dependent on the conformational state of the sodium channel.[4] Neuronal VGSCs cycle through three primary states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na⁺ influx and action potential propagation.
-
Inactivated State: Following activation, the channel rapidly enters a non-conductive, inactivated state. It must return to the resting state to be available for a new activation cycle.
Phenytoin exhibits a significantly higher binding affinity for the inactivated state compared to the resting state—by some estimates, as much as 100-fold weaker in the closed state.[5] By binding to and stabilizing the inactivated channel conformation, phenytoin prolongs the channel's refractory period.[1][6] This action effectively filters out sustained, high-frequency neuronal discharges characteristic of seizures while preserving normal, lower-frequency neuronal signaling.[1] This state-dependent binding is the molecular basis for phenytoin's use-dependent and frequency-dependent effects.[2][3]
The molecular binding site for phenytoin has been identified within the inner pore of the channel, specifically involving amino acid residues in the S6 transmembrane helix of domain IV (IV-S6).[7][8]
Figure 1: Phenytoin's state-dependent binding to the voltage-gated sodium channel.
Quantitative Data: Binding Affinity and Channel Kinetics
The interaction of phenytoin with VGSCs has been quantified through various electrophysiological and binding studies. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of this interaction. These values vary depending on the specific VGSC isoform, the experimental preparation, and the state of the channel being assayed.
Table 1: Phenytoin Binding Affinity and Potency
| Parameter | Value (µM) | Channel/Preparation | Experimental Condition | Reference |
| Kd (Inactivated) | ~7 | Rat Hippocampal Neurons | Multiple electrophysiology measurements | [9] |
| Kd (Inactivated) | 4 - 9 | Eukaryotic Channels (general) | Electrophysiology | [5] |
| IC50 (Tonic Block) | ~10 | General VGSCs | Electrophysiology | [10] |
| IC50 (Tonic Block) | 13 | Rat Brain Type IIA Na+ Channels | Holding potential: -62 mV | [4] |
| IC50 (Tonic Block) | 72.6 ± 22.5 | Rat Hippocampal CA1 Neurons | Holding potential: -80 mV | [6] |
| IC50 (Tonic Block) | 11 | Human NaV1.3 (Wild Type β1) | Holding potential: -70 mV | [11] |
| IC50 (Tonic Block) | 26 | Human NaV1.3 (C121Wβ1 Mutant) | Holding potential: -70 mV | [11] |
Table 2: Effects of Phenytoin on Sodium Channel Gating Properties
| Parameter | Control | With Phenytoin (50 µM) | Channel/Preparation | Observation | Reference |
| Recovery from Fast Inactivation (τ) | 10.7 ± 1.4 ms (B15284909) | 13.0 ± 2.9 ms | Rat Hippocampal Neurons | No statistically significant slowing | [6] |
| Time Constant of Slow Inactivation | 1689.2 ± 404.8 ms | 839.4 ± 212.8 ms | Rat Hippocampal Neurons | Significant acceleration of entry into slow inactivation | [6] |
| Steady-State Inactivation (V₀.₅) | -69.8 ± 2.2 mV | No significant change | Rat Hippocampal Neurons | 50 ms prepulse; suggests no effect on fast inactivation | [6] |
| Steady-State Inactivation (V₀.₅) | -80.2 ± 4.1 mV | Significant -7 mV shift | Rat Hippocampal Neurons | 500 ms prepulse; suggests effect on slower inactivation | [6] |
Experimental Protocols
The characterization of phenytoin's action relies heavily on precise electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.
Objective: To measure the tonic and use-dependent block of VGSCs by phenytoin and its effect on channel gating kinetics (e.g., recovery from inactivation).
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing a specific human VGSC α-subunit (e.g., NaV1.2) are cultured on glass coverslips. Alternatively, primary neurons (e.g., rat hippocampal CA1 pyramidal neurons) are acutely dissociated or studied in brain slices.[12]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium and fluoride (B91410) are used to block K⁺ and Ca²⁺ channels, isolating Na⁺ currents).
-
-
Recording:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.
-
A giga-ohm seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV or -120 mV to ensure channels are in the resting state.
-
Series resistance and cell capacitance are compensated (>80%) to ensure accurate voltage control.
-
-
Voltage Protocols:
-
Tonic Block (IC50 Determination): From the holding potential, a brief (e.g., 50 ms) depolarizing step to 0 mV is applied every 10-20 seconds to elicit a peak Na⁺ current. This is repeated as various concentrations of phenytoin are perfused over the cell. The reduction in peak current amplitude is measured to determine the IC50.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., 40 ms pulses to 0 mV at a frequency of 2-20 Hz) is applied. The progressive decrease in current amplitude with each pulse in the train demonstrates use-dependent block.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse (e.g., 20 ms to -20 mV) inactivates the channels. A variable recovery interval at a hyperpolarized potential (e.g., -100 mV) is followed by a test pulse to measure the fraction of recovered channels. This protocol is run with and without phenytoin to measure its effect on the time constant of recovery.
-
Figure 2: Experimental workflow for whole-cell patch-clamp analysis of phenytoin.
Radioligand Binding Assay
This biochemical technique is used to determine the binding affinity (Kd) of a drug for its receptor.
Objective: To measure the affinity of phenytoin for the VGSC binding site.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target VGSC are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined using an assay like the BCA assay.
-
Assay Components:
-
Radioligand: A radiolabeled ligand that binds to the same site as phenytoin, such as [³H]-batrachotoxinin 20-α-benzoate ([³H]BTX), is used.
-
Test Compound: Unlabeled phenytoin at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites.
-
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled phenytoin. The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the concentration of phenytoin. An IC50 value is determined, which is the concentration of phenytoin that displaces 50% of the radioligand. The Ki (inhibition constant), which reflects the binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
Logical Relationships: Use-Dependency
The clinical efficacy of phenytoin is intrinsically linked to the concept of "use-dependency" or "frequency-dependency." This means the drug has a greater inhibitory effect on neurons that are firing at high frequencies, as they do during a seizure.
The logical pathway is as follows:
-
High-frequency neuronal firing leads to a greater proportion of VGSCs entering the inactivated state.
-
Since phenytoin has a high affinity for the inactivated state, more drug-channel binding occurs in rapidly firing neurons.
-
This increased binding leads to a cumulative enhancement of inactivation, prolonging the refractory period and preventing the neuron from sustaining the high-frequency discharge.
-
In contrast, at normal physiological firing rates, fewer channels are in the inactivated state at any given time, resulting in less drug binding and minimal effect on normal neuronal communication.
Figure 3: Logical relationship demonstrating the use-dependency of phenytoin's action.
Conclusion for Drug Development
The state-dependent mechanism of phenytoin offers a sophisticated paradigm for anticonvulsant drug design. For drug development professionals, understanding these principles is crucial. The key takeaway is that targeting the inactivated state of VGSCs allows for a desirable therapeutic window, selectively inhibiting pathological hyperexcitability while sparing normal neuronal function. Future drug discovery efforts can leverage this model by designing compounds with optimized binding kinetics for the inactivated state of specific VGSC isoforms implicated in different seizure types. The experimental protocols outlined herein provide a robust framework for screening and characterizing such novel chemical entities, ensuring a thorough evaluation of their potency, selectivity, and mechanism of action at the molecular level.
References
- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]
- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
Synthesis and Anticonvulsant Screening of Novel Phenytoin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, anticonvulsant screening, and structure-activity relationships of novel phenytoin (B1677684) derivatives. It is designed to serve as a detailed resource for researchers and professionals engaged in the discovery and development of new antiepileptic drugs. This document outlines key synthetic methodologies, in-depth experimental protocols for anticonvulsant evaluation, and a summary of quantitative pharmacological data to facilitate comparative analysis.
Introduction to Phenytoin and Its Derivatives
Phenytoin, 5,5-diphenylhydantoin, has been a cornerstone in the treatment of epilepsy for decades. Its mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing associated with seizures.[1][2][3] Despite its efficacy, phenytoin possesses a narrow therapeutic index and a challenging pharmacokinetic profile, motivating the search for novel derivatives with improved safety and efficacy.
The development of new phenytoin analogues aims to enhance its anticonvulsant activity, broaden its spectrum of action, and reduce adverse effects.[4] Research efforts have focused on modifications at various positions of the hydantoin (B18101) ring, as well as the synthesis of hybrid molecules incorporating other pharmacologically active moieties such as thiosemicarbazides, oxadiazoles, and triazoles.[4]
Synthesis of Novel Phenytoin Derivatives
The synthesis of phenytoin and its derivatives often involves the condensation of a diketone with urea (B33335) or a related compound. The Biltz synthesis, a classical method, involves the reaction of benzil (B1666583) with urea.[2] Modern synthetic strategies often employ variations of this approach and other methods like the Bucherer-Bergs reaction to generate diverse hydantoin scaffolds.[5]
General Synthetic Schemes
A common approach to synthesizing novel phenytoin derivatives involves a multi-step procedure starting from readily available materials. For instance, the synthesis can begin with a benzoin (B196080) condensation of benzaldehyde, followed by oxidation to benzil, and subsequent reaction with urea or thiourea (B124793) to form the hydantoin or thiohydantoin ring.[2] Further modifications can be introduced at the N1 and N3 positions of the hydantoin ring.
Another versatile method is the Urech hydantoin synthesis, which utilizes α-amino acids as starting materials, reacting them with potassium cyanate (B1221674) to form a ureido intermediate that is subsequently cyclized to the hydantoin.[1] This method allows for the introduction of various substituents at the 5-position of the hydantoin ring.
Experimental Protocols
Synthesis of a Phenytoin Derivative (Illustrative Protocol)
This protocol describes a general procedure for the synthesis of a 5,5-disubstituted hydantoin derivative, which can be adapted for various analogues.
Step 1: Synthesis of Benzil from Benzoin
-
In a round-bottom flask, dissolve benzoin in glacial acetic acid.
-
Add nitric acid dropwise to the solution while stirring.
-
Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[2]
-
Cool the mixture and pour it into ice-cold water to precipitate the benzil.
-
Filter the crude product, wash with cold water until neutral, and dry.
-
Recrystallize the crude benzil from ethanol (B145695) to obtain pure yellow crystals.
Step 2: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
-
Dissolve the synthesized benzil and urea in ethanol in a round-bottom flask.[2]
-
Add a solution of potassium hydroxide (B78521) (KOH) to the mixture.
-
Reflux the reaction mixture for at least 1.5 hours.[2]
-
After cooling, add hydrochloric acid (HCl) to the mixture until it is acidic, which will cause the phenytoin to precipitate.[2]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude phenytoin from ethanol to obtain the pure product.
Anticonvulsant Screening Protocols
The following are standard, widely used in vivo models for the preliminary screening of potential anticonvulsant compounds.
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
Animals: Male albino mice (e.g., CF-1 strain, 18-25 g).[3]
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse before the experiment.
-
Drug Administration: Administer the test compound, vehicle control, or a standard drug (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.). The time between drug administration and the test is determined by the expected time to peak effect of the compound.[3]
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the mouse to minimize discomfort.[6] Place corneal electrodes on the eyes, ensuring good electrical contact with a drop of saline.[6]
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[3][6]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.[3][6]
-
Data Analysis: Record the number of protected animals in each group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[3]
This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[3]
Animals: Male albino mice (e.g., CF-1 strain, 18-25 g).[3]
Procedure:
-
Animal Preparation and Drug Administration: Follow the same initial steps as in the MES test.
-
Induction of Seizures: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg in saline for CF-1 mice).[3]
-
Observation: Place the animals in individual observation cages and observe them for 30 minutes for the onset of clonic seizures, which are characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. An animal is considered protected if no clonic seizure is observed within the 30-minute window.[3]
-
Data Analysis: Record the number of protected animals in each group and calculate the ED₅₀ using probit analysis.[3]
Neurotoxicity Screening
The rotarod test is commonly used to assess potential motor impairment and neurotoxicity of the test compounds.
Apparatus: A rotating rod apparatus (e.g., 5 cm diameter for mice) with adjustable speed.[7]
Procedure:
-
Training: Before the test, train the mice to stay on the rotating rod at a constant speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes) in three consecutive trials.[7]
-
Drug Administration: Administer the test compound, vehicle, or a standard drug.
-
Testing: At predetermined time points after drug administration, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[7]
-
Observation: Record the latency (time) for each mouse to fall off the rotating rod.[7] A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (fall off the rod), is calculated.
Data Presentation: Quantitative Anticonvulsant Activity
The following tables summarize the anticonvulsant activity and neurotoxicity of representative novel phenytoin derivatives from various studies. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a measure of the drug's safety margin. A higher PI value indicates a more favorable safety profile.
Table 1: Anticonvulsant Activity of Novel Phenytoin Schiff Bases in the MES Test (Mice, i.p.) [8][9]
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| Phenytoin | 5.96 | 37.07 | 6.22 |
| SB1-Ph | 34.09 | 59.55 | 1.75 |
| SB2-Ph | 8.29 | 54.51 | 6.58 |
| SB3-Ph | 15.29 | 65.62 | 4.29 |
| SB4-Ph | 10.71 | 42.37 | 3.96 |
Table 2: Anticonvulsant Activity of a Novel Hydantoin Analog (HA) in the 6 Hz Seizure Model (Mice, i.p.) [10]
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| Phenytoin | ~27.5 | 35.6 | ~1.3 |
| HA | 47.1 | 131 | 2.8 |
Table 3: Anticonvulsant Activity of Sulfamide Derivatives in the MES Test (Oral Administration) [11]
| Compound | Mouse MES ED₅₀ (mg/kg) | Rat MES ED₅₀ (mg/kg) | Rat TD₅₀ (mg/kg) | Rat Protective Index (PI) |
| JNJ-26489112 (4) | 120 | 43 | > 500 | >12 |
| ent-4 | - | 50 | < 250 | <5 |
| Racemic-5 | 123 (i.p.) | 73 | - | - |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels
Phenytoin exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels (VGSCs). It selectively binds to the inactivated state of the channel, prolonging its refractory period and thereby limiting the high-frequency firing of action potentials that is characteristic of seizures.[1][2][12] This state-dependent binding allows phenytoin to suppress seizure activity with minimal effects on normal neuronal transmission.[3] Key amino acid residues in the inner pore of the channel, specifically within the S6 segment of domain IV (such as Phenylalanine-1764 and Tyrosine-1771), are crucial for the binding of phenytoin and other anticonvulsants.[12][13]
Caption: Phenytoin's mechanism on voltage-gated sodium channels.
Experimental Workflow for Anticonvulsant Screening
The preclinical evaluation of novel phenytoin derivatives typically follows a standardized workflow. This process begins with the synthesis and purification of the target compounds, followed by a series of in vivo tests to assess their anticonvulsant efficacy and neurotoxicity.
Caption: Workflow for preclinical anticonvulsant screening.
Conclusion
The synthesis and screening of novel phenytoin derivatives remain a promising avenue for the discovery of new antiepileptic drugs with improved therapeutic profiles. This guide provides a foundational framework for researchers in this field, encompassing detailed synthetic and screening protocols, and a structured presentation of pharmacological data. The continued exploration of structure-activity relationships and the use of validated preclinical models are essential for the successful identification and development of the next generation of anticonvulsant therapies.
References
- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]
- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Phenytoin and its Analogs: A Technical Guide for Drug Development Professionals
Abstract: Phenytoin (B1677684), a cornerstone in the management of epilepsy for over 80 years, exerts its anticonvulsant effect primarily through the modulation of voltage-gated sodium channels. Its deceptively simple hydantoin (B18101) scaffold has been the subject of extensive structure-activity relationship (SAR) studies aimed at optimizing efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. This technical guide provides an in-depth analysis of the SAR of phenytoin and its analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We dissect the critical structural motifs required for anticonvulsant activity, summarize quantitative data from key studies, provide detailed experimental protocols for preclinical evaluation, and visualize the underlying mechanisms and workflows.
Introduction: The Enduring Legacy of a Hydantoin Anticonvulsant
Phenytoin (5,5-diphenylhydantoin) was first synthesized in 1908, and its anticonvulsant properties were discovered in 1938 through a systematic search for non-sedative antiepileptic drugs.[1] It remains a vital therapeutic agent for controlling a variety of seizure disorders, particularly generalized tonic-clonic and partial seizures.[1] Its success is rooted in a well-defined mechanism of action and a rigid structural framework that has guided decades of medicinal chemistry research. Understanding the intricate relationship between the molecular architecture of phenytoin analogs and their biological activity is paramount for the rational design of next-generation anticonvulsants with improved therapeutic profiles.
Primary Mechanism of Action: Stabilizing the Inactivated State of Sodium Channels
Phenytoin's therapeutic effect is primarily mediated by its interaction with voltage-gated sodium channels (VGSCs), which are responsible for the initiation and propagation of action potentials in neurons.[2][3] During a seizure, neurons exhibit abnormal, high-frequency firing.[3] Phenytoin selectively binds to and stabilizes the inactivated state of these channels.[2][4] This action is both use- and frequency-dependent, meaning it preferentially targets neurons that are firing repetitively and at high frequencies, as seen in an epileptic focus, while having minimal effect on normal neuronal activity.[4]
By prolonging the channel's refractory period, phenytoin prevents the rapid return to the resting state, thereby reducing the neuron's ability to sustain high-frequency firing and preventing the spread of seizure activity.[2][4] Molecular modeling and mutagenesis studies have identified key residues within the inner pore of the channel, specifically Phenylalanine (Phe-1764) and Tyrosine (Tyr-1771) in domain IV-S6, as critical for binding.[5][6] The drug's pharmacophore involves an aromatic ring interacting with Tyr-1771 and a polar moiety forming a hydrogen bond with Phe-1764, effectively occluding the pore.[5]
Core Structure-Activity Relationships
The anticonvulsant activity of phenytoin and its analogs is governed by specific structural features of the hydantoin ring and its substituents. The general pharmacophore consists of a bulky hydrophobic group (the two phenyl rings at C5), a hydrogen-bonding domain (the hydantoin N-H groups), and a specific spatial arrangement of these elements.
Modifications at the C-5 Position
The C-5 position of the hydantoin ring is the most critical for anticonvulsant activity.
-
Aromatic Rings: The presence of two phenyl rings, as in phenytoin, is considered optimal for potent activity in the Maximal Electroshock Seizure (MES) model.[7][8] These bulky, hydrophobic groups are essential for binding to the sodium channel.
-
Aryl and Alkyl/Cycloalkyl Substitutions: Replacing one of the phenyl groups with an alkyl or cycloalkyl substituent can retain significant anticonvulsant activity.[9] For instance, CoMFA studies have shown that replacing one phenyl ring with an n-alkyl chain of 6-7 carbons is optimal for binding affinity.[9]
-
Polar Substituents: Introduction of polar groups on the phenyl rings is generally detrimental to activity.
Modifications at the N-1 and N-3 Positions
The imide (-NH-) groups at the N-1 and N-3 positions are crucial hydrogen bond donors.
-
N-Alkylation: Methylation or other alkyl substitutions at these positions generally lead to a stepwise decrease in activity against MES-induced seizures.[10][11] This highlights the importance of the hydrogen bond donating capability of the hydantoin ring for effective interaction with its target.[10] For example, N-methylation can shift the activity profile, decreasing efficacy in the MES test while sometimes imparting activity against chemically-induced convulsions.[8]
Bioisosteric Replacement of the Hydantoin Ring
The hydantoin ring itself serves as a rigid scaffold. Attempts to replace it with other five-membered rings have generally resulted in reduced potency.
-
Succinimide (B58015) and Pyrrolidinone Rings: Altering the hydantoin ring to a succinimide or pyrrolidinone structure leads to a notable decrease in anticonvulsant activity, further underscoring the specific structural and electronic requirements of the hydantoin core.[10]
Quantitative Data Summary
The anticonvulsant activity of phenytoin and its analogs is typically quantified by determining the median effective dose (ED₅₀) in animal models, most commonly the MES test. The median toxic dose (TD₅₀), often assessed by the rotarod test for neurological deficit, is also determined to calculate the Protective Index (PI = TD₅₀ / ED₅₀), a measure of the drug's therapeutic window.
Table 1: Anticonvulsant Activity of Phenytoin and Reference Compounds in Rodent Models
| Compound | Animal Model | Administration Route | Seizure Test | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|---|
| Phenytoin | Rat | Oral | Ischemia-induced tonic extension | 5.0 | [12] |
| Phenytoin | Rat | Oral | Ischemia-induced clonic seizure | 10.8 | [12] |
| Topiramate (B1683207) | Rat | Oral | Ischemia-induced tonic extension | 8.2 | [12] |
| Topiramate | Rat | Oral | Ischemia-induced clonic seizure | 13.0 |[12] |
Table 2: Comparative Activity of Ameltolide (a Phenytoin Analog) and Related Compounds Ameltolide is a potent anticonvulsant of the 4-aminobenzamide (B1265587) class with a phenytoin-like mechanism.
| Compound | Animal Model | Administration Route | MES ED₅₀ (µmol/kg) | In Vitro IC₅₀ (µM)¹ | Reference |
|---|---|---|---|---|---|
| Phenytoin | Rat | Oral | 121 | 0.86 | [13] |
| Ameltolide | Rat | Oral | 135 | 0.97 | [13] |
| Analog 1 | Rat | Oral | 52 | 0.25 | [13] |
| Analog 10 | Rat | Oral | 25 | 0.11 | [13] |
| Analog 5 | Rat | Oral | >650 | 25.8 | [13] |
¹ IC₅₀ for binding to rat brain synaptosomes, indicating potency at neuronal voltage-dependent sodium channels.[13]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is the gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, such as phenytoin.[14][15] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][16]
Objective: To assess the ability of a test compound to prevent the spread of seizures through maximally active neural circuits.
Materials and Equipment:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or male Wistar/Sprague-Dawley rats (100-150 g).[14][15]
-
Electroconvulsive Shock Apparatus: A device capable of delivering a constant alternating current (e.g., 60 Hz).
-
Corneal Electrodes: To deliver the electrical stimulus.
-
Test Compound and Vehicle: Appropriate formulation for the desired administration route (e.g., oral gavage, intraperitoneal injection).
-
Positive Control: Phenytoin.
-
Topical Anesthetic: 0.5% tetracaine (B1683103) hydrochloride solution.[15][16]
-
Saline Solution: 0.9% saline to ensure good electrical conductivity.[15][16]
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[14]
-
Compound Administration: Animals are divided into groups. The vehicle, positive control, or test compound is administered via the desired route. Doses and administration times are selected to coincide with the compound's anticipated time of peak effect.[14]
-
Anesthesia and Electrode Placement: At the predetermined time point after administration, a drop of topical anesthetic is applied to the corneas of each animal.[15][16] This is followed by a drop of saline. The corneal electrodes are then gently placed on the corneas.
-
Stimulation: A supramaximal electrical stimulus is delivered.
-
Observation and Endpoint: Immediately following the stimulus, the animal is observed for the characteristic seizure pattern, which includes a tonic extension of the hindlimbs.
-
Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished.[15] The number of protected animals in each group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using statistical methods like probit analysis.
Conclusion and Future Directions
The structure-activity relationship of phenytoin is well-established, providing a robust framework for the design of new anticonvulsant agents. The core pharmacophore requires a hydrophobic region at C-5 and a hydrogen-bonding hydantoin scaffold. While numerous analogs have been synthesized, few have surpassed the clinical utility of phenytoin itself. Future research efforts may focus on subtle modifications to the phenyl rings to improve metabolic stability and reduce drug-drug interactions, or on developing prodrugs to enhance bioavailability. The principles outlined in this guide, from fundamental SAR to preclinical testing protocols, serve as a critical resource for medicinal chemists and pharmacologists dedicated to advancing the treatment of epilepsy.
References
- 1. remixeducation.in [remixeducation.in]
- 2. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. PHENYTOIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]
- 12. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. benchchem.com [benchchem.com]
The Electrophysiological Profile of Phenytoin: A Technical Guide to its Modulation of Neuronal Hyperexcitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684), a cornerstone in the pharmacological management of epilepsy, exerts its therapeutic effects primarily by modulating the electrophysiological properties of neurons, thereby suppressing the hyperexcitability that underlies seizure activity. This technical guide provides an in-depth exploration of the electrophysiological effects of phenytoin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal mechanism by which phenytoin stabilizes neuronal membranes is through its interaction with voltage-gated sodium channels (VGSCs). Phenytoin exhibits a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel. This action slows the recovery of the channels from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1][2]
Effects on Sodium Channel Kinetics
Phenytoin's interaction with VGSCs leads to several measurable changes in channel kinetics:
-
Use-Dependent Block: The blocking effect of phenytoin is more pronounced with repetitive stimulation, as more channels enter the inactivated state.
-
Voltage-Dependent Block: The affinity of phenytoin for VGSCs increases as the membrane potential becomes more depolarized, favoring the inactivated state.[3]
-
Shift in Inactivation Curve: Phenytoin shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials, meaning that fewer channels are available to open at a given membrane potential.[4]
Quantitative Data on Phenytoin's Electrophysiological Effects
The following tables summarize the quantitative data on the effects of phenytoin on various neuronal targets.
Table 1: Effects of Phenytoin on Voltage-Gated Sodium Channels
| Parameter | Value | Cell Type/Preparation | Reference |
| Binding Affinity (Kd) | |||
| Inactivated State | ~7 µM | Rat hippocampal neurons | [4] |
| EC50 for INaP Inhibition | 78 µM | Rat sensorimotor cortex neurons | [5] |
| IC50 for NaV1.2 | ~19 µM | Recombinant expression systems | [6] |
| Effect on Inactivation | |||
| Shift in V0.5 of Inactivation | -7.0 ± 1.4 mV | Pyramidal neurons in rat sensorimotor cortical slices | [7] |
| Reduction in INaT Amplitude | |||
| at -100 mV holding potential | 23.8 ± 3.4% (at 50 µM) | Rat hippocampal CA1 neurons | [2] |
| at -80 mV holding potential | 38.7 ± 9.5% (at 50 µM) | Rat hippocampal CA1 neurons | [2] |
Table 2: Effects of Phenytoin on Other Ion Channels and Receptors
| Target | Effect | Value (IC50/Kd/Ki) | Cell Type/Preparation | Reference |
| Potassium Channels | ||||
| I(A)-type K+ current | Block | Kd: 73 ± 7 µM | Cerebellar granule cells | [4] |
| Delayed Rectifier K+ current | Inhibition | IC50: 30.9 ± 0.8 µM | Rat neuroblastoma cells | [8] |
| HERG K+ channels | Inhibition | IC50: 240 µM | HEK 293 cells | [9][10] |
| Calcium Channels | ||||
| Type I (Low-threshold) | Suppression | - | N1E-115 neuroblastoma cells | [11] |
| Glutamate Receptors | ||||
| AMPA Receptors (CI-AMPARs) | Inhibition | IC50: 30 ± 4 µM | Isolated Wistar rat brain neurons | [11][12] |
| AMPA Receptors (CP-AMPARs) | Inhibition | IC50: 250 ± 60 µM | Isolated Wistar rat brain neurons | [11][12] |
| NMDA Receptors | No significant inhibition | - | Rat hippocampus in vitro | [13] |
| Neurotransmitter Transport | ||||
| Glutamate Transport | Competitive Inhibition | Ki: 66 ± 10 µM | Synaptosomes | |
| GABA Transport | Competitive Inhibition | Ki: 185 ± 65 µM | Synaptosomes |
Table 3: In Vivo Efficacy of Phenytoin in Seizure Models
| Model | Endpoint | ED50 | Species | Reference |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Varies by study (e.g., protection at 30 mg/kg) | Mouse | [14] |
| Pentylenetetrazole (PTZ) | Increase in seizure threshold | - | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Recording of Sodium Currents
Objective: To measure the effects of phenytoin on the kinetics of voltage-gated sodium currents in isolated neurons.
Methodology:
-
Cell Preparation: Isolate neurons from the desired brain region (e.g., hippocampus, cortex) of a rodent model.
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (ACSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Typically contains (in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.
-
-
Recording Procedure:
-
Establish a whole-cell configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To study inactivation, use a two-pulse protocol: a conditioning prepulse of varying duration and voltage, followed by a test pulse to measure the available sodium current.
-
-
Drug Application: Perfuse phenytoin at the desired concentrations into the recording chamber.
-
Data Analysis: Measure the peak inward current, time course of inactivation, and the voltage-dependence of activation and inactivation before and after phenytoin application.
Hippocampal Slice Recording
Objective: To investigate the effects of phenytoin on synaptic transmission and network excitability in a more intact neural circuit.
Methodology:
-
Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Cut slices (typically 300-400 µm thick) using a vibratome.
-
Incubation: Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber perfused with heated (32-34°C), oxygenated aCSF.
-
Stimulation and Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Alternatively, perform whole-cell patch-clamp recordings from individual pyramidal neurons.
-
-
Drug Application: Add phenytoin to the perfusing aCSF.
-
Data Analysis: Measure changes in the amplitude and slope of fEPSPs, or changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents in patch-clamp recordings.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the in vivo anticonvulsant efficacy of phenytoin against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use adult male rodents (mice or rats). Administer phenytoin or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Stimulation: At the time of predicted peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose of phenytoin. Calculate the median effective dose (ED50) using probit analysis.[3][15]
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the effect of phenytoin on the threshold for clonic seizures.
Methodology:
-
Animal Preparation: Use adult male rodents. Administer phenytoin or vehicle.
-
PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p. or s.c.).[16][17]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores and the latency to the first seizure between the phenytoin-treated and vehicle-treated groups.[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to phenytoin's electrophysiological effects.
Caption: Phenytoin's primary mechanism of action on voltage-gated sodium channels.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Conclusion
Phenytoin's electrophysiological effects are multifaceted, with its primary action being the use- and voltage-dependent block of voltage-gated sodium channels. This leads to a reduction in high-frequency neuronal firing, the cellular correlate of its anticonvulsant properties. Additionally, phenytoin modulates other ion channels and synaptic transmission, which may contribute to its overall therapeutic profile. The experimental models and techniques detailed in this guide provide a robust framework for the continued investigation of phenytoin and the development of novel antiepileptic drugs.
References
- 1. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant phenytoin affects voltage-gated potassium currents in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of delayed rectifier K+ channels by phenytoin in rat neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 9. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin [frontiersin.org]
- 13. Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Pharmacology of Phenytoin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenytoin (B1677684), a cornerstone in the management of epilepsy for decades, is primarily recognized for its stabilizing effect on voltage-gated sodium channels. However, a growing body of evidence reveals a complex off-target pharmacological profile that contributes to both its therapeutic versatility and its adverse effect profile. This technical guide delves into the multifaceted, off-target interactions of phenytoin sodium, providing a comprehensive overview of its effects on various ion channels, neurotransmitter systems, enzyme activities, and gene expression. Detailed experimental protocols and structured quantitative data are presented to offer researchers and drug development professionals a thorough understanding of these alternative mechanisms, fostering further investigation and the potential for novel therapeutic applications.
Introduction
Phenytoin's primary mechanism of action involves the voltage-dependent blockade of voltage-gated sodium channels, a property that underpins its efficacy as an anticonvulsant.[1] Nevertheless, clinical observations and preclinical research have consistently pointed towards a broader spectrum of pharmacological activity. Understanding these off-target effects is crucial for a complete comprehension of phenytoin's therapeutic window, its diverse side-effect profile, including cardiovascular risks and connective tissue alterations, and for exploring its potential in non-epileptic conditions. This guide systematically explores these off-target interactions, providing the necessary data and methodologies for rigorous scientific investigation.
Off-Target Interactions of Phenytoin Sodium: Quantitative Data
The following tables summarize the key quantitative data associated with the off-target effects of phenytoin sodium. These values provide a comparative basis for understanding the potency of phenytoin at various molecular targets.
Table 1: Inhibition of Ion Channels by Phenytoin Sodium
| Target Ion Channel | Cell Type | Method | Key Parameter | Value | Citation(s) |
| hERG (IKr) Potassium Channel | HEK293 | Whole-Cell Patch Clamp | IC50 | 240 µM | [2] |
| L-Type Calcium Channel | Rat and Human Muscle Cells | Whole-Cell Patch Clamp | % Inhibition (at 30 µM) | 53% | [3] |
| T-Type Calcium Channel | Rat and Human Muscle Cells | Whole-Cell Patch Clamp | % Inhibition (at 30 µM) | 16% | [3] |
| L-Type Calcium Channel | Hamster Glucagon-Secreting Tumor Cells (ITC-1) | Whole-Cell Patch Clamp | % Inhibition (at >500 µM) | ~40% | [4] |
| T-Type Calcium Channel | Hamster Glucagon-Secreting Tumor Cells (ITC-1) | Whole-Cell Patch Clamp | % Inhibition | No effect | [4] |
| Ryanodine Receptor 2 (RyR2) | Sheep and Human Failing Heart | Single-Channel Recording | IC50 | 10-20 µM | [5] |
Table 2: Modulation of Neurotransmitter Systems by Phenytoin Sodium
| Target | Preparation | Method | Key Parameter | Value | Citation(s) |
| GABA-A Receptor | Rat Cortical Neurons | Whole-Cell Patch Clamp | EC50 (Potentiation of GABA current) | 19.6 nM | [6] |
| Peripheral Benzodiazepine (B76468) Receptor (PBR) | Rat Brain Membranes | Radioligand Binding Assay | Binding Interaction | Potentiated by PBR agonists | [7] |
Table 3: Enzyme Inhibition by Phenytoin Sodium
| Target Enzyme | Preparation | Method | Key Parameter | Value | Citation(s) |
| CD38 | Mouse Hippocampal Cells | Fluorometric Assay | IC50 | 8.1 µM | [6] |
Table 4: Effects of Phenytoin Sodium on Gene Expression
| Gene | Tissue/Cell Type | Method | Fold Change | Citation(s) |
| hGSTA1 | Human Prenatal Liver Slices | RT-PCR | 3.9-fold increase | [8] |
| p53 | Human Prenatal Liver Slices | RT-PCR | <2-fold increase | [8] |
| CYP2B10 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |
| CYP2C29 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |
| CYP3A11 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of phenytoin sodium.
Whole-Cell Voltage-Clamp Recording for Ion Channel Analysis
This technique is fundamental for studying the effects of phenytoin on ion channel function.
Protocol:
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with hERG) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 120 KCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage protocol to elicit ionic currents (e.g., for hERG, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current).
-
Record baseline currents and then perfuse with varying concentrations of phenytoin sodium to determine its effect on channel activity.
-
-
Data Analysis: Measure the current amplitude (e.g., peak tail current for hERG) in the absence and presence of phenytoin. Plot a concentration-response curve to calculate the IC50 value.
Experimental Workflow for Whole-Cell Voltage-Clamp Recording
Caption: Workflow for investigating ion channel modulation using whole-cell voltage-clamp.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of phenytoin to specific receptors, such as the peripheral benzodiazepine receptor.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in a suitable assay buffer.
-
Assay Components:
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-PK11195 for the PBR).
-
Unlabeled Ligand: A non-radiolabeled ligand for the same receptor to determine non-specific binding.
-
Test Compound: Phenytoin sodium at various concentrations.
-
-
Incubation: Incubate the membrane preparation with the radioligand and either buffer, unlabeled ligand (for non-specific binding), or phenytoin at 25°C for a specified time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of phenytoin to determine the Ki value.
Signaling Pathway for PBR-Mediated Effects
References
- 1. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Phenytoin and Age on Gingival Fibroblast Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin partially antagonized L-type Ca2+ current in glucagon-secreting tumor cells (ITC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin Reduces Activity of Cardiac Ryanodine Receptor 2; A Potential Mechanism for Its Cardioprotective Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam-potentiated [3H]phenytoin binding is associated with peripheral-type benzodiazepine receptors and not with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of phenytoin on glutathione status and oxidative stress biomarker gene mRNA levels in cultured precision human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of Phenytoin Exposure on Hepatic Cytochrome P450 Expression during Postnatal Liver Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Phenytoin's Expanding Therapeutic Landscape: A Technical Guide Beyond Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Once hailed primarily for its dominion over epileptic seizures, phenytoin (B1677684) is undergoing a scientific renaissance. Emerging research is steadily carving out new therapeutic niches for this hydantoin-derived compound, extending its clinical reach into wound healing, neuropathic pain, traumatic brain injury, cardiac arrhythmias, and even bipolar disorder. This in-depth technical guide synthesizes the current understanding of phenytoin's non-epileptic applications, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to empower further research and development in this promising field.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key studies on the alternative therapeutic applications of phenytoin.
Table 1: Phenytoin in Wound Healing
| Study Parameter | Phenytoin Group | Control Group | p-value | Citation |
| Granulation Tissue Formation (%) | 92% | 78.56% (Normal Saline) | Statistically Significant | [1] |
| Mean Reduction in Ulcer Surface Area | Significant Decrease | Less Significant Decrease (Tretinoin 0.05%) | Not Specified | [2] |
| Wound Healing Duration (days) | 10 | 7.62 (Silver Sulfadiazine) | <0.01 | [2] |
| Reduction in Wound Size | Significant | Less Significant (Silver Sulfadiazine (B1682646) 1%) | <0.05 | [2] |
| Neovascularization | Significantly Higher | Lower (Normal Saline) | Statistically Significant | [3] |
| Tensile Strength | Significantly Higher | Lower (Normal Saline) | Statistically Significant | [3] |
Table 2: Phenytoin in Neuropathic Pain
| Study Parameter | Phenytoin Group | Placebo Group | p-value | Citation |
| Mean Pain Reduction (NRS) - Topical 10% Cream | 4.5 | 1.1 | <0.01 | [4] |
| Mean Onset of Pain Relief (minutes) - Topical Cream | 16.3 | Not Applicable | Not Applicable | [4] |
| Mean Duration of Analgesia (hours) - Topical Cream | 8.1 | Not Applicable | Not Applicable | [4] |
| Reduction in Overall Pain (IV Infusion) | Significant | Not Significant | <0.005 | [5] |
| Reduction in Shooting Pain (IV Infusion) | Significant | Not Significant | <0.001 | [5] |
| Reduction in Burning Pain (IV Infusion) | Significant | Not Significant | <0.05 | [5] |
Table 3: Phenytoin in Bipolar Disorder
| Study Parameter | Phenytoin Group | Placebo Group | p-value | Citation |
| Relapse Rate (Prophylactic Add-on) | 3 out of 23 patients | 9 out of 23 patients | 0.02 | [6][7] |
| Improvement in Mania (Add-on to Haloperidol) | Significantly More Improvement | Less Improvement | Not Specified | [8] |
Table 4: Phenytoin in Traumatic Brain Injury (Prophylaxis of Early Seizures)
| Study Parameter | 7-Day Phenytoin Prophylaxis | 21-Day Phenytoin Prophylaxis | p-value | Citation |
| Seizure Frequency | No Significant Difference | No Significant Difference | Not Significant | [9] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments cited in the exploration of phenytoin's novel applications.
Topical Phenytoin for Wound Healing in Rats
-
Objective: To compare the efficacy of topical phenytoin cream with silver sulfadiazine cream on full-thickness skin wounds in rats.
-
Subjects: Male Wistar rats.
-
Procedure:
-
A single circular full-thickness skin wound (4mm in diameter) was created on the dorsum of each rat under anesthesia.
-
The rats were divided into two groups: the phenytoin group receiving 1% phenytoin cream application and the control group receiving 1% silver sulfadiazine cream application.
-
The creams were applied topically to the wounds once daily.
-
Wound healing was assessed daily by measuring the wound diameter.
-
The primary endpoint was the number of days required for complete wound closure.
-
-
Statistical Analysis: The difference in healing duration between the two groups was analyzed using an appropriate statistical test, such as a t-test.[2]
Intravenous Phenytoin for Neuropathic Pain
-
Objective: To evaluate the analgesic effect of intravenous phenytoin infusion in patients with acute flare-ups of neuropathic pain.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 20 patients with acute flare-ups of neuropathic pain.
-
Procedure:
-
Patients received a 2-hour intravenous infusion of either 15 mg/kg phenytoin or a placebo (normal saline).
-
A crossover design was employed, with each patient receiving both treatments at different times, separated by a washout period.
-
Pain intensity for different components (overall, shooting, burning, etc.) was measured using a 10-cm linear visual analog scale (VAS) before, during, and for several days after the infusion.
-
-
Statistical Analysis: The changes in VAS scores from baseline were compared between the phenytoin and placebo groups using appropriate statistical tests for crossover designs.[5]
Phenytoin as Prophylactic Add-on Therapy in Bipolar Disorder
-
Objective: To determine the prophylactic effect of add-on phenytoin in patients with bipolar disorder.
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: 23 patients with bipolar disorder who had at least one episode per year in the previous two years despite ongoing prophylaxis.
-
Procedure:
-
Patients' existing prophylactic medications were continued.
-
Phenytoin or a placebo was added to their current therapy in a crossover design, with each phase lasting for 6 months.
-
The primary outcome was the time to relapse (a new manic or depressive episode).
-
-
Statistical Analysis: The survival in the two groups (time to relapse) was compared using Cox's F test.[6][7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenytoin in these diverse conditions are underpinned by its molecular interactions. The diagrams below, generated using the DOT language, illustrate some of the key signaling pathways and logical relationships.
Caption: Phenytoin's pro-healing effects in wounds.
Caption: Mechanism of phenytoin in neuropathic pain.
Caption: Phenytoin's action in cardiac arrhythmias.
This guide provides a foundational, evidence-based overview of the expanding therapeutic profile of phenytoin. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the full potential of this well-established molecule in addressing a broader spectrum of clinical needs. The continued exploration of phenytoin's mechanisms of action will undoubtedly unveil even more therapeutic possibilities in the future.
References
- 1. Outcomes of topical phenytoin in the management of traumatic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 3. Effect of Topical Phenytoin on Wound Healing [traumamon.com]
- 4. Phenytoin Cream for the Treatment of Neuropathic Pain: Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous infusion of phenytoin relieves neuropathic pain: a randomized, double-blinded, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phenytoin: an anti-bipolar anticonvulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Phenytoin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of phenytoin (B1677684) sodium, a widely used anticonvulsant drug. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's disposition in common preclinical species. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and illustrates the metabolic pathways of phenytoin.
Preclinical Pharmacokinetics of Phenytoin Sodium
The pharmacokinetic profile of phenytoin has been characterized in several preclinical species, including rats, mice, and dogs. Due to its low aqueous solubility and metabolism by saturable enzyme systems, phenytoin exhibits non-linear pharmacokinetics, particularly at higher doses.[1][2]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of phenytoin in various preclinical models following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Phenytoin in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |
| Oral (Suspension) | 30 | - | ~3.9 | - | - | - | [3] |
| Oral (Fosphenytoin solution) | 30 | Higher than suspension | ~1.5 | No significant difference from suspension | - | - | [3] |
| Oral | 115 | 8 | 1 | - | - | - | [4] |
| Intravenous | 25-100 | - | - | Increased with dose | 2-3 fold increase over 10 days | - | [5] |
| Oral | 150-1500 | Increased with dose | - | Increased with dose | 2-3 fold increase over 10 days | - | [5] |
| Oral (Lipid Conjugates) | - | - | - | ~2x higher than phenytoin | - | - | [6] |
| Oral (N-acetyl-phenytoin) | 25 | Significantly higher | Sustained | 9.1-11.4x higher | - | Significantly higher | [7] |
Table 2: Pharmacokinetic Parameters of Phenytoin in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |
| Intraperitoneal | - | - | - | - | 16.3 (immature) vs. 16.0 (mature) | - |
Table 3: Pharmacokinetic Parameters of Phenytoin in Dogs
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |
| Intravenous | 10 | - | - | - | 4.4 | - | |
| Oral (Tablet) | 20 (TID) | - | - | - | Decreased over 1 week | ~36 | |
| Intravenous | 15 | - | - | - | 3.1 | - | |
| Intravenous | 12 | - | - | - | 4.9 | - | |
| Intravenous | 15 or 25 | - | - | - | ~5 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. This section outlines typical experimental protocols for in vivo pharmacokinetic studies, in vitro metabolism assays, and bioanalytical methods for phenytoin.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study of phenytoin in rats.
Objective: To determine the pharmacokinetic profile of phenytoin following oral and intravenous administration.
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study of phenytoin.
Materials:
-
Male Wistar rats (200-250 g)
-
Phenytoin sodium
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Saline for intravenous administration
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Prepare a suspension of phenytoin sodium in the vehicle. Administer a single dose (e.g., 30 mg/kg) via oral gavage.[3]
-
Intravenous Administration: Dissolve phenytoin sodium in saline. Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 8, 12, and 24 hours post-dose).[3] Collect blood into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of phenytoin in the plasma samples using a validated HPLC method (see section 2.3).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental or compartmental analysis software.
In Vitro Metabolism Assay using Liver Microsomes
This protocol outlines a typical in vitro experiment to assess the metabolism of phenytoin using liver microsomes.
Objective: To identify the metabolites of phenytoin and characterize the enzymes involved in its metabolism.
Workflow Diagram:
Caption: Workflow for an in vitro metabolism assay of phenytoin.
Materials:
-
Liver microsomes from the species of interest (e.g., rat, human)
-
Phenytoin sodium
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (cold)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and phenytoin at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube and analyze for the presence of phenytoin and its metabolites using a validated LC-MS/MS method.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
This section details a typical HPLC method for the quantification of phenytoin in plasma samples.[8][9][10]
Objective: To accurately and precisely measure the concentration of phenytoin in plasma.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a UV detector.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and methanol (B129727) (e.g., 60:40 v/v).[10]
-
Flow Rate: 0.7 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection Wavelength: 250 nm.[10]
-
Column Temperature: 25°C.
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Method Validation: The analytical method should be validated according to ICH guidelines for linearity, selectivity, sensitivity (LOD and LOQ), accuracy, and precision (intraday and interday).
Preclinical Metabolism of Phenytoin Sodium
Phenytoin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by glucuronidation.
Metabolic Pathways
The primary metabolic pathway of phenytoin involves aromatic hydroxylation to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19. The resulting p-HPPH is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a water-soluble glucuronide, which is excreted in the urine.
A minor pathway involves the formation of a dihydrodiol metabolite, which can be further converted to a catechol. This catechol can be oxidized to reactive quinone intermediates, which have been implicated in idiosyncratic drug reactions.
Metabolic Pathway Diagram:
Caption: Major metabolic pathways of phenytoin.
This guide provides a foundational understanding of the preclinical pharmacokinetics and metabolism of phenytoin sodium. For more detailed information, readers are encouraged to consult the cited literature.
References
- 1. Clinical pharmacokinetics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 3. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum concentrations of phenytoin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental toxicity and pharmacokinetics of oral and intravenous phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of phenytoin following oral administration of phenytoin-lipid conjugates to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
Molecular Docking of Phenytoin with Ion Channel Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of molecular docking studies of phenytoin (B1677684) with its primary ion channel targets. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the computational approaches used to investigate the binding of this crucial antiepileptic drug at the molecular level. This guide details experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.
Introduction to Phenytoin and its Ion Channel Targets
Phenytoin is a first-generation anticonvulsant medication that has been a mainstay in the treatment of epilepsy for decades.[1] Its primary mechanism of action involves the modulation of voltage-gated ion channels, thereby stabilizing neuronal membranes and preventing the high-frequency neuronal discharges characteristic of seizures.[2][3] The principal targets of phenytoin are voltage-gated sodium (Nav) channels.[2][3] Emerging research also suggests interactions with voltage-gated calcium (Cav) channels and other potential targets, such as the ectoenzyme CD38.[2][4][5]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, phenytoin to an ion channel.[6] These studies are instrumental in elucidating the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that lead to the therapeutic effect.
Molecular Docking Protocols for Phenytoin-Ion Channel Interactions
The following sections outline a generalized yet detailed protocol for performing molecular docking studies of phenytoin with its ion channel targets. This protocol is a synthesis of methodologies reported in various peer-reviewed studies.
Preparation of the Receptor (Ion Channel)
-
Selection of the Protein Structure: Obtain the three-dimensional structure of the target ion channel from the Protein Data Bank (PDB). For human Nav and Cav channels, homology models are often used due to the difficulty in crystallizing these large membrane proteins. Bacterial ion channels, which share homology with their mammalian counterparts, are also frequently used as templates.[7]
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, ligands, and any co-factors not relevant to the study.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Appropriate charges are assigned to the atoms of the protein. For this, force fields like CHARMM are often employed.[7]
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Preparation of the Ligand (Phenytoin)
-
Ligand Structure Acquisition: The 3D structure of phenytoin can be obtained from databases such as PubChem.[8]
-
Energy Minimization: The ligand's geometry is optimized using a suitable force field to find its lowest energy conformation.[9]
-
Charge Assignment: Charges are assigned to the atoms of the phenytoin molecule.
-
Torsional Degrees of Freedom: The rotatable bonds within the phenytoin molecule are defined to allow for conformational flexibility during the docking process.
Molecular Docking Procedure
-
Grid Box Generation: A grid box is defined around the putative binding site on the ion channel. This box specifies the search space for the docking algorithm. The binding site for phenytoin on Nav channels is well-characterized and typically includes residues in the S6 segment of domain IV.[10]
-
Docking Algorithm: A variety of docking algorithms can be used, with the Lamarckian Genetic Algorithm, implemented in software like AutoDock, being a common choice.[8] These algorithms explore a vast number of possible conformations and orientations of the ligand within the grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Analysis of Results: The results are analyzed to identify the best-docked conformation, the predicted binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between phenytoin and the amino acid residues of the ion channel.
Quantitative Data from Phenytoin Docking Studies
The following tables summarize the quantitative data from various molecular docking studies of phenytoin with its ion channel targets.
Table 1: Molecular Docking of Phenytoin with Voltage-Gated Sodium (Nav) Channels
| Nav Channel Model | PDB ID/Homology Model | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Rat Nav1.2 (open state model) | Homology Model | Insight II (Discovery module) | Not explicitly stated | Phe-1764, Tyr-1771 | [9] |
| Bacterial NavAb | 4EKW | CHARMM | -4.1 ± 0.1 | M209, I210, V213, I217, N211, D219 | [7][11] |
| Human Nav1.2 | 4PA6 | Not Specified | -7.7 | Not explicitly stated | [12] |
| Nav Channel Model | Not Specified | Not Specified | -5.83 | Ser83 | [13] |
Table 2: Molecular Docking of Phenytoin with Other Ion Channel Targets
| Target | PDB ID | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Human Cav3.1 | 6KZP | Not Specified | -7.5 | Not explicitly stated | [4] |
| Human CD38 | 4TMF | AutoDock 4.2 | -7.48 | Glu-226, Trp-186, Thr-221 | [8] |
Table 3: Experimentally Determined Affinities of Phenytoin for Nav Channels
| Channel State | Dissociation Constant (Kd) / IC50 | Reference |
| Open/Inactivated State | ~9 to 19 µM | [9] |
| Resting State | >100 µM (low affinity) | [9] |
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the molecular docking and mechanism of action of phenytoin.
Phenytoin's Mechanism of Action on Voltage-Gated Sodium Channels
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Generalized Workflow for Molecular Docking Studies
Caption: A generalized workflow for molecular docking studies.
Proposed Signaling Pathway for Phenytoin's Effect on CD38dot
// Nodes Phenytoin [label="Phenytoin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD38 [label="CD38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cADPR [label="cADPR\n(Second Messenger)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channels [label="L-type Ca2+ Channels &\nRyanodine Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Increased Intracellular\nCa2+", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Excitation [label="Neuronal Excitation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges NAD -> CD38 [label="Substrate"]; CD38 -> cADPR [label="Cyclase Activity"]; Phenytoin -> CD38 [label="Competitive Inhibition", color="#EA4335"]; cADPR -> Ca_Channels [label="Activates"]; Ca_Channels -> Ca_Influx [label="Mediates"]; Ca_Influx -> Neuronal_Excitation; }
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Methods of Studying the Binding of Toxins From Venomous Animals to Biological Ion Channels: Theory and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 8. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Genetic Blueprint of Phenytoin Response: A Technical Guide to Biomarkers for Sensitivity and Resistance
For Researchers, Scientists, and Drug Development Professionals
Phenytoin (B1677684), a cornerstone in the management of epilepsy, exhibits significant inter-individual variability in both efficacy and toxicity. This variability is largely influenced by an individual's genetic makeup. This technical guide delves into the core genetic biomarkers that determine sensitivity and resistance to phenytoin, providing a comprehensive overview of the current state of knowledge, detailed experimental methodologies, and a clear presentation of quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance personalized medicine in epilepsy treatment.
Genetic Biomarkers of Phenytoin Sensitivity
Phenytoin sensitivity is primarily governed by genetic variations that alter its metabolism and immune-mediated responses. The most well-characterized biomarkers fall into two main categories: genes involved in drug metabolism (CYP2C9) and genes associated with hypersensitivity reactions (HLA-B). A third gene, SCN1A, which encodes the drug's target, has been linked to differing levels of sensitivity.
Cytochrome P450 2C9 (CYP2C9)
Phenytoin is predominantly metabolized in the liver by the CYP2C9 enzyme.[1][2] Genetic polymorphisms in the CYP2C9 gene can significantly impair the enzyme's metabolic capacity, leading to elevated plasma concentrations of phenytoin and an increased risk of dose-dependent adverse drug reactions (ADRs).[1][2][3]
The most clinically relevant CYP2C9 variants are CYP2C92 and CYP2C93. Individuals carrying these alleles are classified as intermediate or poor metabolizers and exhibit a reduced clearance of phenytoin.[3][4] This can result in a 25-50% reduction in phenytoin metabolism compared to individuals with the wild-type CYP2C9*1 allele.[1][2] Consequently, patients with these variants are at a higher risk of developing neurotoxicity and severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[5][6]
Table 1: CYP2C9 Genotype and Impact on Phenytoin Metabolism and Dosing
| Genotype | Metabolizer Phenotype | Impact on Phenytoin Metabolism | Recommended Dose Adjustment |
| CYP2C91/1 | Normal Metabolizer | Normal metabolism | Standard dosing |
| CYP2C91/2, CYP2C91/3 | Intermediate Metabolizer | Reduced metabolism (25-50% decrease) | Consider a 25% reduction of the starting maintenance dose[2][4] |
| CYP2C92/2, CYP2C92/3, CYP2C93/3 | Poor Metabolizer | Significantly reduced metabolism (>50% decrease) | Consider at least a 50% reduction of the starting maintenance dose[2][4] |
Human Leukocyte Antigen B (HLA-B)
The HLA-B15:02 allele is a strong genetic predictor of phenytoin-induced SJS and TEN, particularly in individuals of Asian descent.[5][7][8] This association is so significant that regulatory agencies, such as the FDA, recommend genetic screening for HLA-B15:02 in at-risk populations before initiating phenytoin therapy.[8][9] The presence of this allele is thought to trigger an immune response to the drug, leading to the severe skin reactions. A meta-analysis of 11 studies showed a significant association between HLA-B*15:02 and phenytoin-induced SCARs, with a pooled odds ratio of 2.29.[10] For SJS/TEN specifically, the odds ratio was even higher at 3.63.[10]
Table 2: Association of HLA-B*15:02 with Phenytoin-Induced Severe Cutaneous Adverse Reactions (SCARs)
| Biomarker | Associated Risk | Population | Odds Ratio (95% CI) for SCARs | Odds Ratio (95% CI) for SJS/TEN |
| HLA-B*15:02 | Increased risk of SJS/TEN | Primarily Asian populations | 2.29 (1.25-4.19)[10] | 3.63 (2.15-6.13)[10] |
Sodium Channel, Voltage-Gated, Type I, Alpha Subunit (SCN1A)
The SCN1A gene encodes the alpha subunit of the Nav1.1 voltage-gated sodium channel, a primary target of phenytoin. A common single nucleotide polymorphism (SNP), rs3812718, in a splice donor site of SCN1A has been associated with variable sensitivity to phenytoin.[11][12] This SNP influences the splicing of exon 5, resulting in two alternative transcripts: 5A (adult) and 5N (neonatal).[11] The 'G' allele of rs3812718 is associated with increased expression of the 5N-containing transcript.[11] Functional studies have shown that Nav1.1 channels incorporating the 5N exon are more sensitive to phenytoin.[11][12] This correlates with clinical observations that patients carrying the 'G' allele tend to require lower therapeutic doses of phenytoin.[11]
Table 3: SCN1A rs3812718 Genotype and Phenytoin Sensitivity
| Genotype | Associated SCN1A Splice Variant Expression | Clinical Implication |
| GG | Higher proportion of NaV1.1-5N | Increased sensitivity to phenytoin, may require lower doses[11] |
| AG | Intermediate proportion of NaV1.1-5N | Intermediate sensitivity |
| AA | Lower proportion of NaV1.1-5N | Decreased sensitivity to phenytoin, may require higher doses[13] |
Genetic Biomarkers of Phenytoin Resistance
The genetic basis of phenytoin resistance is less well-defined compared to sensitivity. Research has primarily focused on genes encoding drug transporters, which could potentially efflux phenytoin from its site of action in the brain.
ATP-Binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes P-glycoprotein, an efflux transporter at the blood-brain barrier. It has been hypothesized that overexpression or increased function of P-glycoprotein could lead to reduced brain concentrations of phenytoin, thereby contributing to drug resistance. However, studies investigating the association between ABCB1 polymorphisms (such as C3435T, rs1045642) and phenytoin resistance have yielded conflicting results across different populations.[9][14] While some studies suggest a link, others have failed to replicate these findings, indicating that the role of ABCB1 in phenytoin resistance is likely complex and may be influenced by other genetic and environmental factors.[9][15][16]
Other Potential Resistance Genes
Recent genome-wide association studies (GWAS) have identified other candidate genes potentially associated with drug resistance in focal epilepsy, which may be relevant to phenytoin. These include CNIH3 (cornichon family AMPA receptor auxiliary protein 3) and WDR26 (WD repeat domain 26).[17] However, their specific roles in phenytoin resistance require further investigation. The ABCC2 gene, encoding another drug transporter, has also been explored, but its contribution to phenytoin resistance remains to be firmly established.[18]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of identifying genetic biomarkers for phenytoin sensitivity and resistance.
Genotyping of CYP2C9 and HLA-B*15:02
Objective: To identify specific alleles in the CYP2C9 and HLA-B genes.
Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard salting-out or commercial kit-based method.
-
PCR Amplification: A specific region of the target gene (CYP2C9 or HLA-B) is amplified using polymerase chain reaction (PCR) with sequence-specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a polymorphic site. The presence or absence of the variant allele will determine the cutting pattern.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The genotype is determined by comparing the observed fragment sizes to a known ladder and control samples.
Alternative Methodologies:
-
Allele-Specific PCR: Uses primers that are specific to either the wild-type or variant allele.
-
TaqMan SNP Genotyping Assay: A real-time PCR method that uses fluorescently labeled probes to differentiate between alleles.[19]
-
Direct DNA Sequencing (Sanger or Next-Generation): Provides the most definitive genotype by directly reading the DNA sequence.
Analysis of SCN1A Splice Variants
Objective: To quantify the relative expression of SCN1A splice variants (5A and 5N).
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from relevant tissue (e.g., brain tissue from surgical resections) or from peripheral blood.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for real-time PCR with primers designed to specifically amplify either the 5A or 5N splice variant. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to quantify the amount of amplified product in real-time.
-
Data Analysis: The relative expression of the 5N and 5A variants is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization.
Phenotyping of Phenytoin Metabolism
Objective: To determine an individual's phenytoin metabolizer status.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Collection: A blood sample is collected from the patient at a specific time point after phenytoin administration.
-
Plasma Separation: The blood sample is centrifuged to separate the plasma.
-
Sample Preparation: The plasma sample is treated to precipitate proteins and extract phenytoin and its primary metabolite, p-HPPH.
-
HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate phenytoin and p-HPPH based on their physicochemical properties.
-
Detection and Quantification: The separated compounds are detected using a UV detector. The concentrations of phenytoin and p-HPPH are determined by comparing their peak areas to those of known standards. The metabolic ratio (p-HPPH/phenytoin) can then be calculated.
Functional Analysis of SCN1A Splice Variants
Objective: To characterize the electrophysiological properties and phenytoin sensitivity of Nav1.1 channels containing different splice variants.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection: A suitable cell line (e.g., tsA201 cells) is cultured and transiently transfected with expression vectors encoding either the NaV1.1-5A or NaV1.1-5N splice variant, along with the necessary beta subunits.[12]
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of ion channel currents.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit sodium currents and study the biophysical properties of the channels (e.g., activation, inactivation, recovery from inactivation).
-
Drug Application: Phenytoin is applied to the cells at various concentrations, and the voltage protocols are repeated to assess the drug's effect on the sodium currents (e.g., tonic and use-dependent block).[12]
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50) and the extent of channel block, allowing for a comparison of the phenytoin sensitivity of the two splice variants.[12]
Conclusion
The identification of genetic biomarkers for phenytoin sensitivity has significantly advanced the potential for personalized medicine in epilepsy. Pre-treatment screening for CYP2C9 and HLA-B*15:02 variants can help clinicians identify patients at high risk of toxicity and severe hypersensitivity reactions, allowing for dose adjustments or the selection of alternative therapies. The role of SCN1A variants in defining individual sensitivity further refines our understanding of the drug's pharmacodynamics. While the genetic basis of phenytoin resistance is still an active area of research, ongoing studies into drug transporter and other genes hold promise for identifying patients who are less likely to respond to this widely used antiepileptic drug. The integration of pharmacogenetic testing into clinical practice has the potential to improve the safety and efficacy of phenytoin therapy, ultimately leading to better outcomes for patients with epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2C9 polymorphisms in epilepsy: influence on phenytoin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C9 and HLA‐B Genotypes and Phenytoin Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Genetic variants associated with phenytoin-related severe cutaneous adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Phenytoin Therapy and HLA-B*15:02 and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacogenetics of antiepileptic drugs: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The association between HLA-B*15:02 and phenytoin-induced severe cutaneous adverse reactions: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCN1A Splice Variants Exhibit Divergent Sensitivity to Commonly Used Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCN1A splice variants exhibit divergent sensitivity to commonly used antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oamjms.eu [oamjms.eu]
- 14. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible Genetic Determinants of Response to Phenytoin in a Group of Colombian Patients With Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cureepilepsy.org [cureepilepsy.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. A common polymorphism in the SCN1A gene associates with phenytoin serum levels at maintenance dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Phenytoin Sodium in In Vitro Models of Seizure-Like Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenytoin (B1677684) sodium is a widely used anti-epileptic drug (AED) that has been a cornerstone in the management of seizure disorders for decades.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons.[3][4] In vitro models of seizure-like activity are invaluable tools for investigating the pathophysiology of epilepsy and for the preclinical screening of potential anticonvulsant compounds. These models, which include brain slices, organotypic cultures, and dissociated neuronal cultures, allow for the controlled induction and recording of epileptiform activity in a simplified and accessible system.[5][6][7] This document provides detailed application notes and protocols for utilizing phenytoin sodium in various in vitro models of seizure-like activity.
Mechanism of Action of Phenytoin:
Phenytoin exerts its anticonvulsant effects primarily by producing a use- and frequency-dependent block of voltage-gated sodium channels.[3] It selectively binds to the inactive state of these channels, thereby slowing their recovery to the resting state.[4] This action has a greater effect on neurons that are firing at high frequencies, a characteristic of seizure activity, while having minimal impact on normal neuronal firing.[3][4] By stabilizing the inactive state of sodium channels, phenytoin reduces the amplitude of sodium-dependent action potentials and limits the sustained high-frequency firing of neurons, thus preventing the spread of seizure activity.[3] While its primary target is the voltage-gated sodium channel, some studies suggest that at higher concentrations, phenytoin may also have minor effects on calcium channels and neurotransmitter release.[4][8]
Signaling Pathway of Phenytoin's Action
Caption: Mechanism of Phenytoin on Voltage-Gated Sodium Channels.
Experimental Protocols
I. Preparation of Acute Brain Slices (Hippocampal or Neocortical)
This protocol describes the preparation of acute brain slices, a common in vitro model for studying seizure-like activity.[6][7]
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (example): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform decapitation and rapidly dissect the brain, placing it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus or neocortex.
-
Mount the brain tissue onto the vibratome stage and cut slices of 300-400 µm thickness in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
II. Induction of Seizure-Like Activity in Brain Slices
Several methods can be used to induce epileptiform activity in brain slices.[5][9]
A. High-Potassium Model:
-
Increase the concentration of KCl in the aCSF to 5-10 mM.[6] This level of potassium depolarization can induce spontaneous epileptiform discharges.
B. Low-Magnesium Model:
-
Prepare aCSF with a reduced or nominal zero concentration of MgCl2.[6][10] This enhances synaptic transmission and can lead to the generation of seizure-like events.
C. GABA-A Receptor Antagonist Model:
-
Add a GABA-A receptor antagonist such as picrotoxin (B1677862) (e.g., 50-100 µM) or bicuculline (B1666979) (e.g., 10-20 µM) to the aCSF.[9] This disinhibition of the neuronal network leads to hyperexcitability and epileptiform activity.
D. 4-Aminopyridine (B3432731) (4-AP) Model:
-
Apply the potassium channel blocker 4-aminopyridine (4-AP) (e.g., 50-100 µM) to the aCSF.[9] This enhances neurotransmitter release and induces seizure-like activity.
III. Application of Phenytoin Sodium and Electrophysiological Recording
Procedure:
-
Transfer a brain slice to a recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Induce seizure-like activity using one of the methods described above.
-
Record baseline epileptiform activity for 10-20 minutes using extracellular field potential recordings or whole-cell patch-clamp techniques.
-
Prepare a stock solution of phenytoin sodium in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration is minimal and does not affect neuronal activity).
-
Apply phenytoin sodium to the perfusion aCSF at the desired concentrations. It is recommended to perform a dose-response analysis with concentrations ranging from sub-therapeutic to therapeutic levels (e.g., 10-100 µM).
-
Record the effects of phenytoin on the frequency, amplitude, and duration of the epileptiform events.
-
A washout period with drug-free aCSF should follow to observe any reversal of the drug's effects.
Experimental Workflow for In Vitro Seizure Model
Caption: General workflow for testing phenytoin in an in vitro seizure model.
Data Presentation
The following tables summarize quantitative data on the effects of phenytoin from various in vitro studies.
Table 1: Dose-Dependent Inhibition of Seizure-Like Discharges by Phenytoin
| Phenytoin Concentration (µM) | Inhibition of Spike Events (%) | Reference |
| 20 | 21.0 ± 8.8 | [11] |
| 35 | 29.8 ± 10.0 | [11] |
| 50 | 43.2 ± 8.6 | [11] |
| 80 | 51.0 ± 9.6 | [11] |
Table 2: Effects of Phenytoin on Neuronal Excitability and Synaptic Transmission in Striatal Neurons
| Parameter | EC50 (µM) | Maximal Inhibition (%) | Reference |
| Repetitive Firing | ~30 | ~80 | [12] |
| EPSP Amplitude | ~40 | ~60 | [12] |
Table 3: Comparative Effects of Phenytoin in a Rat Corticostriatal Slice Preparation
| Drug | Effect on Repetitive Firing | Effect on EPSPs | Primary Site of Action | Reference |
| Phenytoin | Potent and effective reduction | Reduced amplitude | Primarily postsynaptic (reduced sensitivity to glutamate) | [12][13] |
| Lamotrigine (B1674446) | Less effective than Phenytoin | Potent reduction | Primarily presynaptic (increased paired-pulse facilitation) | [12][13] |
| Gabapentin (B195806) | Less effective than Phenytoin | Preferential inhibition | Primarily postsynaptic (reduced sensitivity to glutamate) | [12][13] |
Logical Relationship of Phenytoin's Anticonvulsant Action
Caption: Logical flow of phenytoin's anticonvulsant effect.
Conclusion
The use of phenytoin sodium in in vitro models of seizure-like activity provides a robust platform for studying its anticonvulsant mechanisms and for comparing its efficacy with novel compounds. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these models. Careful consideration of the specific in vitro model and the method of inducing epileptiform activity is crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro model of persistent epileptiform activity in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phenytoin in Rodent Models of Status Epilepticus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Status epilepticus (SE) is a neurological emergency characterized by prolonged or recurrent seizures, carrying a high risk of morbidity and mortality.[1][2][3] Animal models are indispensable tools for investigating the pathophysiology of SE and for the preclinical evaluation of novel therapeutic interventions.[2][3][4] Phenytoin (B1677684), a first-generation anticonvulsant drug, is a cornerstone in the clinical management of status epilepticus.[5][6] In a research context, phenytoin is not used to induce SE, as it is an anti-seizure medication. Instead, it is administered to rodent models of SE to study its therapeutic effects, mechanisms of action, and to investigate the phenomenon of pharmacoresistance.
This document provides detailed protocols for establishing common rodent models of status epilepticus and outlines the subsequent application of phenytoin for therapeutic assessment.
Mechanism of Action: Phenytoin
Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in their inactivated state.[6][7][8] This action is use-dependent, meaning it preferentially affects neurons that are firing at high frequencies, a hallmark of seizure activity.[6][8] By prolonging the inactivation of these channels, phenytoin reduces the amplitude of sodium-dependent action potentials and inhibits the sustained, high-frequency repetitive firing of neurons, thereby preventing the spread of seizure activity.[6][8]
Chemically-Induced Status Epilepticus Models and the Role of Phenytoin
Several chemical convulsants are widely used to reliably induce status epilepticus in rodents. The following sections detail the protocols for three common models and the subsequent administration of phenytoin.
Pilocarpine-Induced Status Epilepticus
The pilocarpine (B147212) model is a well-established method for inducing limbic status epilepticus, which can evolve into a chronic epilepsy model resembling human temporal lobe epilepsy.[2][3][9]
Experimental Protocol:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (200-250 g) are typically used. For mice, common strains include C57BL/6. Animals should be housed individually with free access to food and water.
-
Pre-treatment (optional but recommended): To reduce peripheral cholinergic effects of pilocarpine, animals can be pre-treated with a peripheral muscarinic receptor antagonist, such as scopolamine (B1681570) methylnitrate (1 mg/kg, s.c.), 30 minutes prior to pilocarpine administration.[2]
-
Induction of Status Epilepticus: Pilocarpine hydrochloride is administered intraperitoneally (i.p.) at a dose of 320-380 mg/kg for rats and 300-350 mg/kg for mice.[2][9][10]
-
Seizure Monitoring and Scoring: Animals should be continuously observed for behavioral seizures. Seizure severity can be scored using the Racine scale (see Table 1). Status epilepticus is typically considered established when an animal exhibits continuous seizure activity (Racine stage 3 or higher) for a defined period (e.g., 30 minutes).[11]
-
Phenytoin Administration:
-
Therapeutic Intervention: To terminate SE, phenytoin can be administered at doses ranging from 20-50 mg/kg, i.p. or i.v.[10][12] The timing of administration can be varied depending on the experimental question (e.g., 30, 60, or 120 minutes after SE onset).
-
Pharmacoresistance Studies: In some protocols, SE is allowed to persist for a longer duration before phenytoin administration to model drug-resistant SE.[9]
-
Table 1: Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial twitches |
| 2 | Clonic head movements |
| 3 | Unilateral forelimb clonus followed by contralateral clonus |
| 4 | Clonic rearing |
| 5 | Loss of postural control |
Kainic Acid-Induced Status Epilepticus
Kainic acid, a glutamate (B1630785) analog, is a potent neuroexcitant that reliably induces status epilepticus and subsequent neuronal damage, particularly in the hippocampus.[13][14]
Experimental Protocol:
-
Animal Preparation: As described for the pilocarpine model.
-
Induction of Status Epilepticus: Kainic acid is administered systemically (i.p. or s.c.) at doses of 5-15 mg/kg in rats or 20-35 mg/kg in mice. Doses may need to be optimized based on the rodent strain and supplier.
-
Seizure Monitoring: Continuous observation and scoring using the Racine scale are essential.
-
Phenytoin Administration: Similar to the pilocarpine model, phenytoin (20-50 mg/kg, i.p. or i.v.) can be administered at various time points after the onset of SE to evaluate its efficacy in terminating seizures. It is noteworthy that some studies have reported that conventional antiepileptic drugs, including phenytoin, are inactive against seizures induced by systemic kainic acid, making this a model for pharmacoresistant seizures.[15]
Pentylenetetrazol (PTZ)-Induced Status Epilepticus
PTZ is a GABA-A receptor antagonist that is commonly used to induce clonic and tonic-clonic seizures. A repeated low-dose administration protocol can be used to establish a state of status epilepticus.[16]
Experimental Protocol:
-
Animal Preparation: As previously described.
-
Induction of Status Epilepticus: A common protocol involves an initial injection of PTZ (40 mg/kg, i.p.) followed by subsequent injections of 10-20 mg/kg every 10-15 minutes until the onset of continuous seizure activity.[16]
-
Seizure Monitoring: Animals should be closely monitored for the progression of seizure behaviors.
-
Phenytoin Administration: Phenytoin has been shown to be effective against PTZ-induced seizures, particularly in increasing the threshold for tonic-extensor convulsions.[17][18] Doses of 20-40 mg/kg i.p. have been demonstrated to be effective.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of phenytoin in rodent models of status epilepticus.
Table 2: Phenytoin Dosages and Efficacy in Rodent SE Models
| SE Model | Rodent Species | Phenytoin Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Pilocarpine | Rat | 20-50 | i.p. | Prevention/Termination of SE | [10][12] |
| Pentylenetetrazol | Mouse | 20-40 | i.p. | Increased seizure threshold | [17][18] |
| Kainic Acid | Mouse | Not specified | Not specified | Ineffective in some studies | [15] |
| Electrical (Kindling) | Rat | 75 | i.p. | Used to select for pharmacoresistance | [19] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 5. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. google.com [google.com]
- 8. Phenytoin - Wikipedia [en.wikipedia.org]
- 9. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of seizure susceptibility in pilocarpine epileptic and nonepileptic Wistar rats and of seizure reinduction with pentylenetetrazole and electroshock models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. Effects of drugs on the initiation and maintenance of status epilepticus induced by administration of pilocarpine to lithium-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 15. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The model of pentylenetetrazol-induced status epilepticus in the immature rat: short- and long-term effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Phenytoin in High-Throughput Screening for Novel Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a key target for drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel modulators of these channels. Phenytoin (B1677684), a well-characterized sodium channel blocker, serves as an essential tool in these screening campaigns. It is widely used as a reference compound to validate assay performance, assess screening windows, and characterize the mechanism of action of newly identified hits. This document provides detailed application notes and protocols for the use of phenytoin in HTS assays for the discovery of new ion channel modulators.
Phenytoin primarily acts by stabilizing the inactivated state of voltage-gated sodium channels, thereby reducing the repetitive firing of neurons. This state-dependent binding is a key feature of its mechanism of action and makes it an excellent control for identifying compounds with a similar mode of action.
Data Presentation
The inhibitory activity of phenytoin varies across different sodium channel subtypes and assay platforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of phenytoin for various human sodium channel isoforms, as determined by fluorescence-based assays (e.g., FLIPR) and automated electrophysiology (e.g., QPatch).
| Target | Assay Platform | Agonist/Stimulus | Phenytoin IC50 (µM) | Reference |
| hNav1.7 | FLIPR (FMP Blue Dye) | Antillatoxin (ATX) | 18.7 | |
| hNav1.3 | Whole-cell Patch Clamp | Depolarizing pulse | 11 (wild type β1) | |
| hNav1.3 | Whole-cell Patch Clamp | Depolarizing pulse | 26 (C121Wβ1 mutant) | |
| hNav1.5 | Automated Patch Clamp | Depolarizing pulse | ~14.5 (for chloro-substituted analogue) | |
| Rat hippocampal CA1 neurons | Manual Patch Clamp | Depolarizing pulse | 72.6 |
Signaling Pathway
Phenytoin modulates the activity of voltage-gated sodium channels, which are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells. The diagram below illustrates the signaling pathway affected by phenytoin.
Caption: Phenytoin's mechanism of action on a voltage-gated sodium channel.
Experimental Workflow
A typical HTS campaign for identifying novel ion channel modulators involves several stages, from primary screening to hit validation and lead optimization. Phenytoin is used as a reference compound throughout this process to ensure data quality and provide a benchmark for hit compound potency.
Caption: A generalized workflow for ion channel HTS.
Experimental Protocols
Fluorescence-Based Assay using a FLIPR System (e.g., for hNav1.7)
This protocol is adapted from a method for identifying hNav1.7 antagonists and uses the potent and specific activator Antillatoxin (ATX) to stimulate the channel.
a. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing hNav1.7 in appropriate growth medium.
-
Plate the cells onto poly-d-lysine coated, 96-well, black-walled, clear-bottom plates at a density of 20,000 cells/well.
-
Culture for 6 hours to allow for cell attachment.
b. Dye Loading:
-
Prepare a 1x solution of FMP Blue dye in Locke's buffer (in mM: 8.6 HEPES, 5.6 KCl, 154 NaCl, 5.6 Glucose, 1.0 MgCl2, 2.3 CaCl2, 0.0001 glycine, pH 7.4).
-
Remove the culture medium from the cell plates and add 150 µL of the 1x dye solution to each well.
-
Incubate the plates at room temperature for 30 minutes in the dark.
c. Compound Addition and Signal Detection:
-
Prepare a dilution series of phenytoin in Locke's buffer. A typical starting concentration for a dose-response curve would be 100 µM, with serial dilutions.
-
Add the desired concentrations of phenytoin or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the FLIPR instrument.
-
Add the Nav1.7 activator, Antillatoxin (ATX), at a final concentration of 10 nM to all wells to induce membrane depolarization.
-
Monitor the change in fluorescence over time. The inhibition of the ATX-induced depolarization by phenytoin is used to calculate its IC50 value.
d. Data Analysis:
-
The fluorescence signal is typically measured as the area under the curve (AUC).
-
Normalize the data to the positive (ATX alone) and negative (vehicle) controls.
-
Plot the normalized response against the logarithm of the phenytoin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Automated Patch Clamp Assay (e.g., for hNav1.5)
This protocol provides a general framework for using phenytoin as a reference compound in an automated patch clamp system to assess its effect on Nav1.5 channels.
a. Cell Preparation:
-
Culture CHO or HEK-293 cells stably expressing hNav1.5.
-
Harvest the cells using a non-enzymatic cell dissociation solution to ensure cell health and viability.
-
Resuspend the cells in the appropriate external solution at a suitable density for the automated patch clamp platform.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
c. Voltage Protocol and Compound Application:
-
Use a voltage protocol designed to assess the state-dependent block of Nav1.5. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and applying a depolarizing pulse (e.g., to -20 mV) to elicit a sodium current.
-
To assess use-dependent block, a train of depolarizing pulses can be applied.
-
Obtain a stable baseline recording of the sodium current.
-
Apply a known concentration of phenytoin (e.g., 10 µM, 30 µM, 100 µM) and record the current until a steady-state block is achieved.
-
Wash out the compound to observe the reversibility of the block.
d. Data Analysis:
-
Measure the peak sodium current before and after the application of phenytoin.
-
Calculate the percentage of current inhibition for each concentration.
-
For dose-response analysis, apply a range of phenytoin concentrations and plot the percent inhibition against the logarithm of the concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Conclusion
Phenytoin is an indispensable tool in the high-throughput screening of novel ion channel modulators. Its well-defined mechanism of action and state-dependent binding properties make it an ideal reference compound for validating assay performance and for the initial characterization of hit compounds. The protocols and data presented in this application note provide a framework for the effective use of phenytoin in both fluorescence-based and automated electrophysiology-based screening platforms, thereby facilitating the discovery of new and improved therapeutics targeting voltage-gated sodium channels.
Application Notes and Protocols for the Development of Brain-Penetrant Phenytoin Formulations for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and in vivo evaluation of brain-penetrant phenytoin (B1677684) formulations. The information is compiled from recent studies and is intended to guide researchers in formulating phenytoin to enhance its delivery to the central nervous system (CNS) for the treatment of neurological disorders such as epilepsy.
Introduction: Overcoming the Blood-Brain Barrier for Phenytoin Delivery
Phenytoin, a widely used anti-epileptic drug, faces challenges in effectively reaching the brain due to its low aqueous solubility and the formidable blood-brain barrier (BBB).[1][2][3] The BBB is a protective barrier that restricts the passage of many therapeutic agents into the brain.[4][5] Consequently, research has focused on developing novel formulations to enhance phenytoin's brain penetration and therapeutic efficacy. Key strategies include nanoparticle-based delivery systems, microemulsions, and prodrug approaches, often coupled with alternative administration routes like intranasal delivery for direct nose-to-brain transport.[6][7][8][9][10]
Formulation Strategies for Enhanced Brain Penetration
Several innovative formulation strategies have been explored to improve the brain delivery of phenytoin. These approaches aim to increase solubility, enhance permeability across the BBB, and achieve targeted and sustained release in the brain.
Nanoparticle-Based Formulations
Nanoparticles (NPs) offer a promising platform for CNS drug delivery due to their ability to encapsulate drugs, protect them from degradation, and facilitate their transport across the BBB.[4] Various types of nanoparticles have been investigated for phenytoin delivery.
-
Lipid-Based Nanoparticles: Nanolipid carriers (NLCs) are composed of a solid lipid matrix, which can incorporate phenytoin and enhance its brain uptake.[6][10][11] Studies have shown that phenytoin sodium-loaded NLCs with particle sizes less than 50 nm, administered intranasally, result in rapid and higher drug concentrations in the brain and cerebrospinal fluid (CSF) compared to intravenous administration.[6][10][11]
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) and polylactic-co-glycolic acid (PLGA) have been used to prepare phenytoin-loaded nanoparticles.[7][12][13] Chitosan, a natural mucoadhesive polymer, can prolong the residence time of the formulation in the nasal cavity, thereby enhancing nose-to-brain transport.[7]
Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. They can enhance the solubility and permeation of poorly soluble drugs like phenytoin.[1][2][3] Intranasal administration of phenytoin-loaded microemulsions has been shown to result in faster and more effective brain targeting compared to aqueous-based formulations.[1][2][3] Combining phenytoin with its more soluble prodrug, fosphenytoin (B1200035), in a microemulsion can lead to both rapid and sustained drug exposure in the brain.[1][2][3]
Prodrug Approach
The prodrug strategy involves chemically modifying the phenytoin molecule to enhance its physicochemical properties, such as solubility and permeability.[8] Fosphenytoin, a phosphate (B84403) ester prodrug of phenytoin, is more water-soluble and can be administered intravenously.[1][2][3] Once in the body, it is rapidly converted to phenytoin. This approach can overcome the solubility limitations of phenytoin.
Data Presentation: Comparison of Formulation Strategies
The following tables summarize quantitative data from various studies on brain-penetrant phenytoin formulations, allowing for a comparative analysis of their characteristics and performance.
Table 1: Physicochemical Properties of Phenytoin Formulations
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanolipid Carriers (NLCs) | Phenytoin Sodium, Lipids | <50 | -16.5 to -28.0 | Not Reported | [6][11] |
| Chitosan-Lecithin NPs | Phenytoin, Chitosan, Lecithin (B1663433) | Not Specified | Not Specified | >60 | [7] |
| PLGA Chitosan NPs | Phenytoin, PLGA, Chitosan | Not Specified | Not Specified | Not Reported | [12][13] |
| PLGA Lecithin NPs | Phenytoin, PLGA, Lecithin | Not Specified | Not Specified | Not Reported | [12][13] |
| Microemulsion | Phenytoin, Fosphenytoin, Oil, Surfactant | Not Specified | Not Specified | Not Applicable | [1][2][3] |
Table 2: In Vivo Pharmacokinetic Parameters of Brain-Penetrant Phenytoin Formulations in Animal Models
| Formulation | Animal Model | Route of Administration | Time to Max Concentration in Brain (Tmax) | Max Concentration in Brain (Cmax) | Brain/Plasma Ratio | Reference |
| Phenytoin Sodium NLCs (<50 nm) | Rat | Intranasal | ~5 min | Higher than IV | Higher than IV | [6][10][11] |
| Chitosan-Lecithin NPs | Mouse | Intranasal | 48 hours (sustained release) | 11.84 ± 2.31 %ID/g | Not Reported | [9] |
| Phenytoin/Fosphenytoin Microemulsion | Mouse | Intranasal | Short time points | Higher than aqueous formulation | Not Reported | [1][2][3] |
| PHT/PEG Solution | Mouse | Intranasal | Not Reported | Lower than NPs | Not Reported | [9] |
| IV Phenytoin Sodium | Rat | Intravenous | ~5 min | Lower than IN NLCs | Lower than IN NLCs | [6][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of brain-penetrant phenytoin formulations.
Preparation of Phenytoin-Loaded Nanolipid Carriers (NLCs) by Melt Emulsification
This protocol is adapted from studies on phenytoin sodium-loaded NLCs.[6][10][11]
Materials:
-
Phenytoin sodium
-
Solid lipid (e.g., Compritol 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid.
-
Dissolve the phenytoin sodium in this molten lipid phase.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant and co-surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to reduce the particle size and form the NLC dispersion.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
-
Characterize the NLCs for particle size, zeta potential, and encapsulation efficiency.
Preparation of Chitosan-Lecithin Nanoparticles by Nanoprecipitation
This protocol is based on the preparation of phenytoin-loaded chitosan-lecithin NPs.[7]
Materials:
-
Phenytoin
-
Lecithin
-
Chitosan
-
Acetone
-
Triacetin
-
Poloxamer 188
-
Distilled water
Procedure:
-
Prepare the organic phase by dissolving lecithin and phenytoin in a mixture of ethanol and acetone. Triacetin can be used to aid in dissolving phenytoin.[12][13]
-
Prepare the aqueous phase by dissolving chitosan and a stabilizer like Poloxamer 188 in distilled water.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
The nanoparticles will form spontaneously due to the solvent displacement.
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug and other excipients.
-
Wash the nanoparticle pellet with distilled water and resuspend it for further analysis.
-
Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the brain uptake of phenytoin formulations in rats or mice following intranasal administration.[6][10][11][12][13]
Animals:
-
Male/Female Wistar rats or Swiss albino mice.
-
Ensure all animal procedures are approved by the institutional animal ethics committee.
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Anesthetize the animals lightly before administration.
-
Administer the phenytoin formulation (e.g., NLCs, NPs, or microemulsion) intranasally using a micropipette or a specialized nasal delivery device. A control group receiving an intravenous injection of phenytoin solution should be included for comparison.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via cardiac puncture.
-
Immediately after blood collection, perfuse the animals with saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Extract phenytoin from the plasma and brain homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of phenytoin in the plasma and brain samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14]
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC) for both brain and plasma.
-
Determine the brain-to-plasma concentration ratio at different time points to assess the extent of brain targeting.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the development of brain-penetrant phenytoin formulations.
Caption: Workflow for the development and evaluation of brain-penetrant phenytoin formulations.
Caption: Strategies to enhance the brain penetration of phenytoin.
References
- 1. Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. dibru-files.sgp1.digitaloceanspaces.com [dibru-files.sgp1.digitaloceanspaces.com]
- 5. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterisation of PHT-loaded chitosan lecithin nanoparticles for intranasal drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intranasal delivery of phenytoin-loaded nanoparticles to the brain suppresses pentylenetetrazol-induced generalized tonic clonic seizures in an epilepsy mouse model - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Studies of Phenytoin's Effects on Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684) is a cornerstone anticonvulsant medication primarily used in the management of tonic-clonic and focal seizures. Its principal mechanism of action involves the use- and frequency-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency neuronal discharges characteristic of seizures. Understanding the in vivo effects of phenytoin on neural circuits is paramount for elucidating its therapeutic mechanisms and for the development of novel antiepileptic drugs. This document provides detailed application notes and experimental protocols for assessing the impact of phenytoin on neural activity using various in vivo electrophysiological techniques.
Mechanism of Action: Signaling Pathway
Phenytoin's primary therapeutic effect is achieved through its interaction with voltage-gated sodium channels (VGSCs). By binding to the channel in its inactive state, phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies. This action effectively filters out sustained, high-frequency neuronal discharges that underlie seizure activity, while having minimal impact on normal, lower-frequency neuronal firing.
Caption: Phenytoin's mechanism of action on a presynaptic neuron.
Key In Vivo Electrophysiology Techniques
Three primary in vivo techniques are instrumental in evaluating the effects of phenytoin on neural circuits:
-
Electroencephalography (EEG): Records global brain activity from cortical surface electrodes, ideal for monitoring seizure events and overall brain state changes.
-
Local Field Potentials (LFP): Records the summed synaptic activity of a local population of neurons, providing insights into network oscillations and synchrony.
-
Single-Unit Recording: Records the action potentials of individual neurons, offering high temporal and spatial resolution to study changes in neuronal firing rates and patterns.
Application Note 1: Assessing Anticonvulsant Efficacy using EEG in the Amygdala Kindling Model
The amygdala kindling model is a widely used animal model of temporal lobe epilepsy that mimics the progressive development of seizures (epileptogenesis). This model is particularly useful for evaluating the efficacy of anticonvulsant drugs like phenytoin.
Experimental Workflow
Caption: Workflow for assessing phenytoin's efficacy using EEG.
Quantitative Data Summary
The primary endpoints in this model are the afterdischarge threshold (ADT), seizure duration, and behavioral seizure severity as rated by the Racine scale.
| Parameter | Vehicle Control (Saline) | Phenytoin (12.5 mg/kg) | Phenytoin (25 mg/kg) | Phenytoin (50 mg/kg) | Phenytoin (75 mg/kg) |
| Afterdischarge Threshold (% of Control) | 100% | ~150% | ~250% | ~400% | ~600%[1] |
| Mean Seizure Duration (seconds) | 60-90s | Reduced | Significantly Reduced | Markedly Reduced | Suppressed |
| Mean Racine Scale Score | 4-5 | 3-4 | 2-3 | 1-2 | 0-1 |
Note: Values are approximate and can vary based on the specific experimental conditions.
Detailed Experimental Protocol: Amygdala Kindling and EEG Recording
1. Animals and Housing:
-
Use adult male Wistar or Sprague-Dawley rats (250-300g).
-
House animals individually after surgery to prevent damage to the head-mounted electrodes.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Implant a bipolar stimulating/recording electrode in the basolateral amygdala. Typical coordinates: AP: -2.8 mm, ML: ±4.8 mm, DV: -8.2 mm from bregma.
-
Implant 2-4 stainless steel screw electrodes over the cortex for EEG recording (e.g., over frontal and parietal cortices). A reference screw is placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a one-week recovery period.
3. Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber and connect the electrodes to a stimulation and recording system.
-
Deliver an initial subconvulsive stimulus to the amygdala (e.g., 50 µA, 1 ms (B15284909) pulse width, 60 Hz for 1 second).
-
Observe the EEG for afterdischarges (ADs). If no AD is elicited, increase the current intensity in steps (e.g., 25 µA) every 30 minutes until an AD of at least 5 seconds is consistently evoked. This intensity is the ADT.
4. Kindling Procedure:
-
Stimulate the rat once daily at the ADT.
-
Record the behavioral seizure severity using the Racine scale (see table below) and the duration of the afterdischarge.
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for at least 3 consecutive days. The animal is now considered "fully kindled."
Racine Scale for Seizure Severity:
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements, jaw clonus |
| 2 | Head nodding |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling (loss of postural control) with generalized tonic-clonic convulsions |
5. Phenytoin Administration and Testing:
-
In fully kindled rats, establish a stable baseline seizure response to amygdala stimulation.
-
Administer phenytoin (dissolved in a suitable vehicle, e.g., saline with propylene (B89431) glycol and ethanol, pH adjusted) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses.
-
At the time of peak drug effect (e.g., 30-60 minutes post-injection), stimulate the amygdala at the pre-determined ADT.
-
Record the resulting EEG and score the behavioral seizure.
-
A washout period of at least 48 hours should be allowed between different drug doses.
6. Data Analysis:
-
EEG/Afterdischarge Duration: Measure the time from the end of the stimulus to the cessation of epileptiform activity in the EEG.
-
Behavioral Seizure Score: Assign a score based on the Racine scale.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different phenytoin doses to the vehicle control.
Application Note 2: Investigating Neural Circuit Dynamics with LFP and Single-Unit Recordings
To understand how phenytoin modulates the activity of specific neural populations and network oscillations, LFP and single-unit recordings are employed. These techniques can reveal changes in neuronal firing rates and the synchronization of neural activity within and between brain regions.
Experimental Workflow
Caption: Workflow for LFP and single-unit recording of phenytoin's effects.
Quantitative Data Summary
Phenytoin is expected to decrease high-frequency firing and alter network oscillations, particularly in seizure models.
| Parameter | Baseline (Pre-Phenytoin) | Post-Phenytoin (Therapeutic Dose) |
| Mean Firing Rate (Spikes/s) of Excitatory Neurons | Varies by neuron and brain state | Decreased, especially during high-frequency bursts |
| LFP Power (Delta Band: 1-4 Hz) during Seizure | High | Reduced |
| LFP Power (Gamma Band: 30-80 Hz) during Seizure | High | Reduced |
| Spike-Field Coherence | May be high during seizures | Reduced |
Detailed Experimental Protocol: LFP and Single-Unit Recording
1. Animals and Surgery:
-
As described in the EEG protocol.
-
During stereotaxic surgery, implant a microelectrode array (e.g., a tetrode or a multi-site silicon probe) into the brain region of interest (e.g., hippocampus CA1 or CA3, or somatosensory cortex).
-
A ground and reference screw should be placed on the skull, typically over the cerebellum or frontal sinus.
-
Secure the implant with dental cement.
2. Electrophysiological Recording:
-
After recovery, connect the animal to the recording system in a chamber that allows for free movement.
-
Record baseline spontaneous neuronal activity for a sufficient period (e.g., 30-60 minutes).
-
Administer phenytoin as described previously.
-
Continue recording for several hours post-administration to capture the full time course of the drug's effects.
3. Data Processing and Analysis:
-
Signal Preprocessing:
-
Separate the raw wideband signal into two streams: one for single-unit activity (band-pass filtered, e.g., 300-6000 Hz) and one for LFP (low-pass filtered, e.g., <300 Hz).
-
-
Single-Unit Analysis:
-
Spike Sorting: Use spike sorting software (e.g., Plexon Offline Sorter, KiloSort) to isolate the waveforms of individual neurons based on features like amplitude and shape.
-
Firing Rate Analysis: Calculate the mean firing rate of each isolated neuron before and after phenytoin administration. Analyze changes in firing patterns, such as burst firing.
-
-
LFP Analysis:
-
Power Spectral Density (PSD): Use Fourier analysis (e.g., Welch's method) to calculate the power spectrum of the LFP signal. Compare the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) before and after drug administration.
-
Time-Frequency Analysis: Use spectrograms to visualize how the power in different frequency bands changes over time, especially in relation to seizure events.
-
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of any changes in firing rates or LFP power.
Advanced Protocol: Combining In Vivo Electrophysiology with Microdialysis
To directly correlate the concentration of phenytoin in the brain's extracellular fluid with its neurophysiological effects, in vivo microdialysis can be combined with electrophysiological recordings.
1. Surgical Procedure:
-
In addition to the recording electrode, implant a microdialysis guide cannula adjacent to the recording site.
2. Experimental Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) before and after systemic administration of phenytoin.
-
Simultaneously record electrophysiological data.
3. Analysis:
-
Analyze the concentration of phenytoin in the dialysate samples using high-performance liquid chromatography (HPLC).
-
Correlate the time course of phenytoin concentration in the brain with the observed changes in neuronal firing and LFP activity.
This combined approach provides a powerful method for studying the pharmacokinetics and pharmacodynamics of phenytoin directly within the target neural circuits.
References
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Phenytoin in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenytoin (B1677684) is a widely used anticonvulsant drug for which monitoring brain tissue concentrations is crucial for understanding its pharmacokinetics, efficacy, and potential neurotoxicity in preclinical and clinical research.[1][2] This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenytoin in brain tissue homogenate. The protocol employs a straightforward protein precipitation extraction procedure using a deuterated internal standard (d10-phenytoin) to ensure accuracy and precision.[3][4] The method has been validated according to industry-standard guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for high-throughput analysis in drug development and neuroscience research.[3][5][6]
Principle
The method involves the homogenization of brain tissue, followed by protein precipitation with chilled acetonitrile (B52724) to extract phenytoin and the internal standard (IS), d10-phenytoin.[3] After centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column.[3][7] Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+), which provides high selectivity and sensitivity.[3][8] The concentration of phenytoin is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Standards: Phenytoin (≥99% purity), d10-Phenytoin (phenytoin-d10, internal standard, ≥98% purity).
-
Solvents and Chemicals: Acetonitrile (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Equipment:
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve phenytoin and d10-phenytoin in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare working standard solutions of phenytoin by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.[11]
-
Internal Standard (IS) Working Solution: Dilute the d10-phenytoin stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the phenytoin working solutions into blank brain homogenate to achieve final concentrations covering the desired analytical range (e.g., 20 - 2000 ng/g).[3][12] A typical range for rat brain tissue is 23.4 to 750 ng/g.[1][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank brain homogenate at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): Mid-range of the calibration curve.
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ).
-
Brain Tissue Sample Preparation
This protocol outlines the key steps for extracting phenytoin from brain tissue.
Caption: Detailed workflow for brain tissue sample preparation.
Protocol Steps:
-
Accurately weigh approximately 100 mg of brain tissue into a 2 mL microcentrifuge tube.[13]
-
Add an appropriate volume of homogenization buffer (e.g., PBS or cell lysis buffer, typically 2-4 volumes per tissue weight).[10][13]
-
Add homogenization beads (e.g., 0.5 mm glass beads).[10]
-
Homogenize the tissue using a bead beater according to the manufacturer's instructions (e.g., 3 minutes at a medium-high speed setting).[10]
-
To a 100 µL aliquot of the resulting brain homogenate, add 5 µL of the d10-phenytoin internal standard working solution.[3]
-
Add 200 µL of chilled acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute, followed by sonication for 5 minutes in a water bath.[3]
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1290 or equivalent[3] |
| Column | Kinetex EVO C18 (150 x 2.1 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in 2:1 Acetonitrile:Methanol[3] |
| Flow Rate | 0.25 mL/min[3] |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Column Temp. | 40°C[3] |
| Injection Vol. | 5 µL[3] |
| Run Time | ~7 minutes[12] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
|---|---|
| MS System | AB Sciex QTRAP 5500 or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][8] |
| Ionspray Voltage | 5500 V[3] |
| Temperature | 600°C[3] |
| Collision Gas | Medium[3] |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| Phenytoin | 253.0 | 182.1 | 71 | 27 | 10 |
| d10-Phenytoin (IS) | 263.1 | 192.1 | 31 | 37 | 12 |
Data derived from published methods.[3] DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. These values should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation guidelines.[5][6][14] The results are summarized below.
Caption: Core components of the bioanalytical method validation process.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 23.4 - 750 ng/g[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| LLOQ | 23.4 ng/g[3] |
Table 5: Accuracy and Precision (n=5 replicates over 3 days)
| QC Level | Concentration (ng/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 23.4 | ≤ 20% | ≤ 20% | ± 20% |
| LQC | 70 | ≤ 15% | ≤ 15% | ± 15% |
| MQC | 350 | ≤ 15% | ≤ 15% | ± 15% |
| HQC | 600 | ≤ 15% | ≤ 15% | ± 15% |
Results shown are the acceptance criteria based on FDA guidelines.[3][5][6] Actual experimental values were within these limits.
Table 6: Recovery and Matrix Effect
| Parameter | Phenytoin | d10-Phenytoin (IS) |
|---|---|---|
| Mean Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of phenytoin in brain tissue using LC-MS/MS. The method is highly sensitive, with an LLOQ of 23.4 ng/g, and demonstrates excellent accuracy and precision across a wide dynamic range.[3] The simple and efficient sample preparation procedure makes it suitable for the analysis of a large number of samples in a preclinical or research setting. This robust and reliable method can be readily implemented by laboratories to support pharmacokinetic and pharmacodynamic studies of phenytoin in the central nervous system.
References
- 1. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nextadvance.com [nextadvance.com]
- 10. sisweb.com [sisweb.com]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for the Validation of New Animal Models of Epilepsy Using Phenytoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684) (PHT), sold under the brand name Dilantin among others, is a first-generation anti-seizure medication that has been a cornerstone in epilepsy treatment since its discovery in 1937.[1][2] Its well-characterized mechanism of action and predictable efficacy profile against specific seizure types make it an essential tool for validating new preclinical animal models of epilepsy. These application notes provide detailed protocols and data for using phenytoin to characterize and validate seizure models, ensuring they are relevant for the discovery of new antiepileptic drugs (AEDs).
Phenytoin's Mechanism of Action
Phenytoin's primary anticonvulsant effect is achieved through the modulation of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[3][4] It exhibits a use-dependent and voltage-dependent blockade of these channels.
-
Binding State: Phenytoin preferentially binds to the inactive state of the sodium channel.[1][3]
-
Stabilization: This binding stabilizes the channel in its inactive conformation, prolonging the refractory period during which a neuron cannot fire another action potential.[3][4]
-
Inhibition of High-Frequency Firing: By slowing the recovery of sodium channels from the inactive state, phenytoin prevents the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[1][5]
-
Seizure Spread Prevention: This action is particularly effective in the motor cortex, where it inhibits the spread of seizure activity, thereby preventing the generalization of focal seizures and suppressing tonic-clonic seizures.[1][6]
This selective action on rapidly firing neurons allows phenytoin to control seizure activity with minimal impairment of normal neurological function, which proceeds at lower neuronal firing rates.[5][6]
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Application in Preclinical Model Validation
Phenytoin is used as a benchmark compound to profile the pharmacological sensitivity of a new animal model. Its distinct efficacy profile helps classify the model's clinical relevance.
-
Models of Generalized Tonic-Clonic Seizures: Phenytoin is highly effective in models that replicate generalized tonic-clonic seizures, such as the Maximal Electroshock (MES) test.[2] If a new model shows sensitivity to phenytoin, it suggests its potential relevance to this seizure type.
-
Models of Absence or Myoclonic Seizures: Phenytoin is generally ineffective against absence seizures.[6] Therefore, a lack of efficacy in a new model might indicate its relevance for screening drugs targeting absence or myoclonic seizures, which are often evaluated using the pentylenetetrazol (PTZ) model.[2][7]
-
Models of Pharmacoresistance: Phenytoin-resistant kindled rats are used to study the mechanisms of drug-resistant epilepsy and to screen for novel compounds that may be effective in this patient population.[2][8][9]
Key Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for identifying AEDs effective against generalized tonic-clonic seizures.[2][10] The endpoint is the abolition of the tonic hindlimb extension (THE) phase of the seizure.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animals: Use adult mice (e.g., ICR-CD-1, CF-1) or rats (e.g., Sprague-Dawley).[11][12] Allow animals to acclimate for at least 5 days before testing.[13]
-
Drug Administration:
-
Prepare a suspension of phenytoin in a suitable vehicle (e.g., 5% gum acacia solution).[14]
-
Administer graded doses of phenytoin (e.g., 3, 10, 30, 60 mg/kg for mice) and a vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.[11]
-
Test animals at the predetermined time of peak effect (e.g., 30-60 minutes post-i.p. administration).[11][15]
-
-
Seizure Induction:
-
Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) or tetracaine (B1683103) hydrochloride) to each cornea.[10][13]
-
Deliver a suprathreshold electrical stimulus via corneal electrodes.[12]
-
-
Observation & Endpoint:
-
Immediately after stimulation, observe the animal for the presence of a tonic seizure, characterized by the extension of the hindlimbs.
-
An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[10]
-
-
Data Analysis:
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is commonly used to identify drugs effective against myoclonic and absence seizures.[2][16] Phenytoin typically shows limited or no efficacy in this model.
Caption: Experimental workflow for the Pentylenetetrazol (PTZ) test.
Protocol:
-
Animals: Use adult mice or rats.
-
Drug Administration:
-
Administer graded doses of phenytoin (e.g., 10, 20, 40 mg/kg i.p. for mice) and a vehicle control.[17]
-
Allow for an appropriate pretreatment time based on the route of administration.
-
-
Seizure Induction:
-
Observation & Endpoint:
-
Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for 30 minutes.[7]
-
Score the seizure severity using a standardized scale (e.g., Racine scale). Common phases include myoclonic jerks, generalized clonus, and tonic extension.[17][19]
-
The primary endpoint is the reduction in seizure severity score or the complete absence of clonic spasms.[16]
-
-
Data Analysis:
-
Compare the mean seizure scores between the phenytoin-treated groups and the vehicle control group.
-
The TID₅₀ (the dose required to increase the seizure threshold for tonic extension by 50%) can also be calculated if using an intravenous PTZ infusion model.[19]
-
Quantitative Data Summary
The following tables summarize reported efficacy data for phenytoin in these standard models.
Table 1: Efficacy of Phenytoin in the Maximal Electroshock (MES) Model
| Species | Route | Dose (mg/kg) | Endpoint | Observed Effect | Citation(s) |
| Mice (ICR-CD-1) | i.p. | 3, 10 | THE | No protection observed. | [11] |
| Mice (ICR-CD-1) | i.p. | 30 | THE | 100% protection (animals reached 20s timeout). | [11] |
| Mice (Albino) | p.o. | 25 | TD₅₀ | 50% protection (TD₅₀ = 2.5 mg/100g). | [14] |
| Frogs (Rana pipiens) | Lymph Sac | 20-40 | THE | 60-80% protection against tonic hindlimb extension. | [20][21] |
Table 2: Efficacy of Phenytoin in the Pentylenetetrazol (PTZ) Model
| Species | Route | Dose (mg/kg) | Endpoint | Observed Effect | Citation(s) |
| Mice | i.p. | 10 | Seizure Threshold | Failed to increase the threshold for any convulsive phase. | [17] |
| Mice | i.p. | 20, 40 | Seizure Threshold | Significantly increased the threshold for myoclonic jerks, generalized clonus, and tonic extension. | [17] |
| Mice | i.p. | - | TID₅₀ | TID₅₀ for increasing tonic extensor threshold was 17.8 mg/kg. | [17] |
Interpretation of Results
The response of a new animal model to phenytoin provides critical validation data. The logical framework below can guide the interpretation of outcomes.
Caption: Logical framework for interpreting phenytoin validation results.
By systematically applying these protocols, researchers can effectively use phenytoin to characterize the pharmacological profile of new animal models, thereby increasing their predictive validity for the development of novel epilepsy therapies.
References
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 4. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. academic.oup.com [academic.oup.com]
- 9. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. ijbcp.com [ijbcp.com]
- 16. mdpi.com [mdpi.com]
- 17. Portico [access.portico.org]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Troubleshooting & Optimization
improving the aqueous solubility of phenytoin sodium for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of phenytoin (B1677684) sodium for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of phenytoin sodium?
A1: Phenytoin sodium is described as soluble in water.[1][2] One gram is reported to dissolve in approximately 66 mL of water.[3][4] However, the resulting aqueous solution can be turbid unless the pH is high.[3][5] The pH of a 1-in-20 solution in water is about 12.[1]
Q2: Why is my aqueous solution of phenytoin sodium cloudy or forming a precipitate?
A2: Precipitation is a common issue and typically occurs due to a decrease in pH. Phenytoin sodium is the salt of a weak acid, phenytoin, and it is most stable in alkaline solutions.[6] When the pH of the solution drops below 11.7, the phenytoin sodium can convert to the poorly soluble free acid form, phenytoin, which then precipitates out of the solution.[3][6][7] This can be triggered by:
-
Absorption of Carbon Dioxide: Solutions exposed to air can absorb CO2, which is weakly acidic and can lower the pH, causing precipitation.[1][6]
-
Dilution in Acidic Media: Diluting phenytoin sodium in acidic buffers or cell culture media (which are often buffered around pH 7.4) will cause it to crash out of solution.[6][8] For instance, dilution in 5% dextrose solutions is known to cause rapid precipitation.[8][9]
Q3: What is the best solvent to prepare a concentrated stock solution?
A3: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for creating concentrated stock solutions.[10][11][12] Ethanol (B145695) can also be used, but DMSO generally offers higher solubility.[2][13] It is recommended to first dissolve the phenytoin sodium in a minimal amount of DMSO before further dilution into your aqueous experimental medium.[12]
Q4: How does pH affect the solubility of phenytoin?
A4: The aqueous solubility of phenytoin is highly dependent on pH. As a weak acid, its solubility increases significantly as the pH becomes more alkaline.[6] At a neutral or acidic pH, it is poorly soluble.[6][7]
Troubleshooting Guide
Problem: My phenytoin sodium solution has a precipitate after dilution in my cell culture medium.
-
Cause: The pH of your final solution is likely too low to maintain the solubility of phenytoin. Most cell culture media are buffered at a physiological pH (around 7.2-7.4), which is not high enough to keep phenytoin sodium in its soluble salt form. The concentration of phenytoin in your final working solution may also be above its solubility limit at that pH.
-
Solution 1: High-Concentration Stock in Organic Solvent: Prepare a highly concentrated stock solution in 100% DMSO.[11][12] When you dilute this stock into your aqueous medium, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. This method ensures the drug is fully dissolved before the final dilution, where it should be diluted to a working concentration that is below its solubility limit in the final medium.
-
Solution 2: pH Adjustment: While less common for cell culture due to potential effects on cells, for some acellular in vitro assays, you could adjust the pH of the final solution to be more alkaline. However, this is generally not recommended for live-cell experiments.
-
Solution 3: Use of Co-solvents: Some experimental setups may allow for the use of co-solvents like ethanol or propylene (B89431) glycol in the final solution to help maintain solubility, but their compatibility with the specific assay must be verified.[13][14]
Problem: I am observing cytotoxicity in my control group (cells treated with vehicle only).
-
Cause: If you are using an organic solvent like DMSO or ethanol to prepare your stock solution, high final concentrations of the solvent in your cell culture medium can be toxic to cells.
-
Solution: Ensure the final concentration of your organic solvent is below the toxic threshold for your specific cell line. A general guideline is to keep the final DMSO concentration at or below 0.5% v/v. Always run a vehicle control (medium with the same final concentration of the solvent) to ensure that the observed effects are due to the drug and not the solvent.
Quantitative Solubility Data
The solubility of phenytoin and its sodium salt varies significantly based on the solvent and the pH of the aqueous medium.
Table 1: Solubility of Phenytoin Sodium in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~1 g in 66 mL (~15 mg/mL) | [3][4] |
| Ethanol | 1 g in 10.5 mL (~95 mg/mL) | [3] |
| Ethanol (100% at 298.2 K) | 4.70 x 10⁻² mol·L⁻¹ (~12.9 mg/mL) | [13] |
| Ethanol + Water (50:50 w/w at 313.2 K) | 1.64 mol·L⁻¹ (~449.7 mg/mL) | [13] |
| DMSO | 32 mg/mL to 55 mg/mL | [10][11] |
| Chloroform | Practically Insoluble | [2][3] |
| Diethyl Ether | Practically Insoluble | [2][3] |
Table 2: pH-Dependent Aqueous Solubility of Phenytoin (Free Acid)
| pH | Solubility (at 26°C) | Reference(s) |
| 1.0 - 7.0 | 14 µg/mL | [6] |
| 9.1 | 165 µg/mL | [6] |
| 10.0 | 1.52 mg/mL | [6] |
| 11.7 | Saturated solution pH; above this, solubility increases further | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Phenytoin Sodium Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution suitable for most in vitro experiments.
Materials:
-
Phenytoin Sodium (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of phenytoin sodium needed. The molecular weight of phenytoin sodium (C₁₅H₁₁N₂NaO₂) is 274.25 g/mol .
-
Mass (mg) = 50 mmol/L * 0.27425 g/mmol * Volume (L) * 1000 mg/g
-
To make 1 mL (0.001 L): 50 * 0.27425 * 0.001 * 1000 = 13.71 mg
-
-
Weighing: Accurately weigh 13.71 mg of phenytoin sodium powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[15]
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[16]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol describes how to dilute the DMSO stock solution to a final working concentration for a typical cell-based assay.
Materials:
-
50 mM Phenytoin Sodium stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 50 mM stock solution at room temperature.
-
Calculate Dilution: A 1:500 dilution is required to get from 50 mM to 100 µM (50,000 µM / 100 µM = 500).
-
Dilution: Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium to make a total volume of 1 mL.
-
Important: Add the small volume of DMSO stock directly into the larger volume of aqueous medium while vortexing or pipetting up and down to ensure rapid dispersion and prevent localized precipitation.
-
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.2% (1/500), which is well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of phenytoin sodium.[12]
Visual Guides
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. chembk.com [chembk.com]
- 3. Phenytoin sodium | 630-93-3 [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Influence of pH on release of phenytoin sodium from slow-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Phenytoin sodium solubility in three intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,5-ジフェニルヒダントイン ナトリウム塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A 5% glucose infusion fluid provokes significant precipitation of phenytoin sodium injection via interruption of the cosolvent effect of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenytoin sodium | CAS:630-93-3 | Sodium channel stabilizer | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Phenytoin sodium | Virus Protease | Sodium Channel | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Phenytoin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of phenytoin (B1677684) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my phenytoin precipitating in the cell culture medium?
A1: Phenytoin is a weak acid with low water solubility. Its solubility is highly dependent on the pH of the solution.[1][2] Most standard cell culture media, such as DMEM and RPMI-1640, have a physiological pH of around 7.2-7.4.[3][4] At this pH, phenytoin is predominantly in its less soluble, non-ionized form, leading to precipitation.[5][6] The injectable form, phenytoin sodium, is more water-soluble due to its salt form and is formulated at a high pH (around 12).[7][8] When diluted into the near-neutral pH of cell culture media, it can convert back to the less soluble phenytoin acid and precipitate.[5][8]
Q2: What is the recommended solvent for preparing phenytoin stock solutions for cell culture?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of phenytoin for in vitro studies due to its high solubilizing capacity for the compound.[4]
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[9][10] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[11]
Q4: Can I dissolve phenytoin directly in the cell culture medium?
A4: Directly dissolving phenytoin in cell culture medium is not recommended due to its poor aqueous solubility at physiological pH.[1][6] Attempting to do so will likely result in incomplete dissolution and the formation of a precipitate, leading to inaccurate dosing in your experiments.
Q5: How does the presence of serum in the culture medium affect phenytoin solubility?
A5: The presence of proteins, such as those found in fetal bovine serum (FBS), can increase the solubility of phenytoin.[5][12] Proteins like albumin can bind to phenytoin, effectively increasing the amount of the drug that can be maintained in solution.[5][12] Therefore, you may observe less precipitation in serum-containing media compared to serum-free media.
Q6: Should I use phenytoin or phenytoin sodium for my cell culture experiments?
A6: While phenytoin sodium is more water-soluble, it is formulated at a very high pH.[7] Diluting it into your culture medium will cause a significant pH shift, which can be detrimental to your cells and can still lead to precipitation as the pH neutralizes.[8] Therefore, it is generally recommended to use the phenytoin free acid, dissolved in a small amount of an appropriate organic solvent like DMSO, to prepare a high-concentration stock solution.
Troubleshooting Guides
Issue 1: A visible precipitate forms immediately upon adding the phenytoin stock solution to the cell culture medium.
This is a common phenomenon known as "crashing out," where the compound rapidly precipitates when the solvent it is dissolved in is diluted into an aqueous solution in which it is poorly soluble.
-
Potential Cause 1: Final concentration is too high. The final concentration of phenytoin in the medium exceeds its solubility limit under your specific experimental conditions.
-
Solution: Decrease the final working concentration of phenytoin. It is crucial to determine the maximum soluble concentration in your specific medium (see Protocol 3).
-
-
Potential Cause 2: Rapid addition of the stock solution. Adding the concentrated DMSO stock solution too quickly into the medium creates localized high concentrations of both phenytoin and DMSO, leading to rapid precipitation.
-
Solution: Add the stock solution very slowly (drop-wise) to the pre-warmed (37°C) culture medium while gently swirling or vortexing.[2] This facilitates rapid mixing and dispersion.
-
-
Potential Cause 3: The temperature of the medium is too low. The solubility of many compounds, including phenytoin, can decrease at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.[2]
-
Issue 2: The medium appears cloudy or hazy after the addition of phenytoin.
This may indicate the formation of a fine, colloidal suspension of phenytoin that is not immediately visible as distinct particles. This can still negatively impact your experiment by reducing the effective concentration of the compound available to the cells.
-
Solution 1: Visual Inspection. Before adding the medium to your cells, hold it up to a light source to carefully inspect for any signs of cloudiness or precipitate.
-
Solution 2: Filtration (with caution). You can try filtering the final medium through a 0.22 µm sterile filter. However, be aware that this may remove some of the precipitated or aggregated compound, thereby reducing the actual final concentration of soluble phenytoin. If you choose to filter, this step should be consistently applied to all experimental and control groups.
Issue 3: Inconsistent experimental results with phenytoin treatment.
Inconsistent results between experiments can be a consequence of variable dosing due to precipitation.
-
Solution 1: Prepare fresh dilutions for each experiment. Avoid storing diluted phenytoin in aqueous solutions, as precipitation can occur over time.
-
Solution 2: Standardize your protocol. Follow a consistent and validated protocol for preparing and adding phenytoin to the culture medium for all experiments to ensure reproducibility.
-
Solution 3: Visually inspect wells during the experiment. Periodically check your culture plates under a microscope for any signs of precipitate formation in the wells.
Data Presentation
Table 1: Solubility of Phenytoin in Various Solvents
| Solvent | Solubility (at 25°C unless otherwise specified) |
| Water | ~32 µg/mL (at 22°C)[13] |
| DMSO | ~25 mg/mL[4] |
| Ethanol | ~15 mg/mL[4] |
Table 2: pH-Dependent Solubility of Phenytoin in Aqueous Buffers
| pH | Approximate Solubility |
| 5.4 | Low[3] |
| 6.5 | ~25 µg/mL (at 25°C), ~45 µg/mL (at 37°C)[6] |
| 7.4 | Low, but increases with temperature[3] |
| 8.4 | Significantly increased compared to pH 7.4[3] |
| >9.5 | Stable solutions can be prepared[9] |
Table 3: Influence of Protein on Phenytoin Solubility
| Condition | Observation |
| Buffered solution (pH 7.4) without protein | Low solubility[12] |
| Buffered solution (pH 7.4) with human serum albumin (HSA) or casein | 2-5 fold increase in solubility[5][12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Phenytoin Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of phenytoin that can be easily diluted into cell culture medium.
-
Materials:
-
Phenytoin powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of phenytoin powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[4]
-
Vortex the tube vigorously until the phenytoin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of Phenytoin Working Solutions in Cell Culture Medium
-
Objective: To dilute the phenytoin stock solution into cell culture medium to the final desired working concentration while minimizing precipitation.
-
Materials:
-
Phenytoin stock solution (from Protocol 1)
-
Complete cell culture medium (with or without serum, as required by the experiment), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
In a sterile conical tube, add the required volume of the pre-warmed medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the phenytoin stock solution drop-by-drop.[2]
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation against a light source.
-
Use the freshly prepared phenytoin-containing medium for your cell treatment immediately.
-
Protocol 3: Determination of the Maximum Soluble Concentration of Phenytoin in a Specific Cell Culture Medium
-
Objective: To determine the practical working solubility limit of phenytoin in your specific cell culture medium to avoid precipitation-related artifacts.
-
Materials:
-
Phenytoin stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of your phenytoin stock solution in your pre-warmed cell culture medium. A suggested range would be from a high concentration that is expected to precipitate down to a low concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Include a vehicle control containing the same final concentration of DMSO as the highest phenytoin concentration.
-
Incubate these dilutions under your normal culture conditions (e.g., 37°C, 5% CO₂) for a few hours to mimic experimental conditions.
-
Visually inspect each dilution for any signs of cloudiness or precipitate. You can also examine a small aliquot under a microscope.
-
The highest concentration at which no precipitate is visible is your practical working solubility limit. It is recommended to work at or below this concentration to ensure consistent and accurate results.
-
Visualizations
Caption: Troubleshooting workflow for phenytoin precipitation.
Caption: Chemical principle of phenytoin precipitation.
Caption: Experimental workflow for preparing phenytoin working solutions.
References
- 1. ijnrd.org [ijnrd.org]
- 2. scispace.com [scispace.com]
- 3. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissolution of phenytoin precipitate with sodium bicarbonate in an occluded central venous access device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for phenytoin infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. The effect of protein on the dissolution of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Phenytoin Dosing for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenytoin (B1677684) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phenytoin's anticonvulsant effect?
A1: Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1][2] It selectively binds to the inactive state of these channels, which slows their recovery to the active state.[1] This action reduces the ability of neurons to fire at high frequencies, thus dampening the abnormal electrical activity that leads to seizures.[1]
Q2: What are the key pharmacokinetic challenges to consider when designing in vivo studies with phenytoin?
A2: Phenytoin presents several pharmacokinetic challenges, including:
-
Poor water solubility: This can lead to erratic and incomplete absorption, especially with oral administration.[3]
-
Non-linear (saturable) metabolism: The enzymes responsible for metabolizing phenytoin (primarily CYP2C9 and CYP2C19) can become saturated at therapeutic concentrations.[4][5] This means that small increases in dose can lead to disproportionately large increases in plasma concentration and potential toxicity.[3]
-
High plasma protein binding: Phenytoin is approximately 90% bound to plasma proteins, mainly albumin. Only the unbound fraction is pharmacologically active, so changes in albumin levels can significantly impact efficacy and toxicity.
Q3: What are the typical therapeutic and toxic plasma concentrations of phenytoin in preclinical models?
A3: While the precise therapeutic range can vary by species and model, plasma concentrations corresponding to the human therapeutic range are often targeted in preclinical studies. In humans, the therapeutic range for total phenytoin is generally considered to be 10-20 µg/mL, with signs of toxicity appearing at concentrations above 20 µg/mL.[3] In animal models, researchers often aim for similar plasma levels to achieve anticonvulsant effects.[6]
Q4: What are common signs of phenytoin toxicity in laboratory animals?
A4: Signs of phenytoin toxicity in rodents can include central nervous system effects such as ataxia (impaired coordination), nystagmus (involuntary eye movements), slurred speech (in vocalizing animals), lethargy, and at higher doses, coma and paradoxically, seizures.[3][7][8] Other potential toxicities include hypersensitivity reactions and, with intravenous administration, cardiovascular effects like hypotension and arrhythmias, which are often attributed to the propylene (B89431) glycol vehicle.[9]
Troubleshooting Guides
Issue 1: Poor or variable oral bioavailability of phenytoin in my animal model.
-
Possible Cause: Phenytoin has low aqueous solubility, which can limit its dissolution and absorption from the gastrointestinal tract.[3]
-
Troubleshooting Steps:
-
Formulation Strategy: Consider using a formulation designed to enhance solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) and nanoparticle formulations have been shown to significantly increase the oral bioavailability of phenytoin in rats.[1][10]
-
Salt Form: Using a salt form of phenytoin, such as phenytoin sodium, can improve solubility compared to the free acid form.[11]
-
Vehicle Selection: For oral gavage, suspending phenytoin in a suitable vehicle like a 5% gum acacia solution can aid in administration.[12]
-
Alternative Administration Route: If oral bioavailability remains a significant issue, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass gastrointestinal absorption.[13][14]
-
Issue 2: Observed toxicity at doses expected to be therapeutic.
-
Possible Cause: Due to phenytoin's non-linear pharmacokinetics, small dose increments can lead to a sharp increase in plasma concentrations and subsequent toxicity.[3]
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose in small increments.
-
Therapeutic Drug Monitoring: If possible, measure plasma phenytoin concentrations to correlate with the observed toxic effects and to guide dose adjustments.
-
Vehicle Toxicity: If administering intravenously, consider that the vehicle (often containing propylene glycol) can cause cardiovascular toxicity.[9] Reducing the infusion rate may mitigate these effects.
-
Animal Strain and Metabolism: Be aware that different strains of animals may metabolize phenytoin at different rates.
-
Issue 3: Precipitation of phenytoin during preparation for intravenous administration.
-
Possible Cause: Phenytoin sodium is soluble in alkaline solutions but can precipitate in neutral or acidic solutions, such as dextrose-containing intravenous fluids.[15]
-
Troubleshooting Steps:
-
Diluent Selection: Dilute phenytoin sodium injection in 0.9% sodium chloride (normal saline) or Ringer's lactate (B86563) solution. Avoid dextrose solutions.[15]
-
pH Maintenance: Ensure the final pH of the diluted solution remains above 9.5 to prevent precipitation.[15]
-
Fresh Preparation: Administer the diluted solution shortly after preparation.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Phenytoin in Rats with Different Oral Formulations
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Unprocessed Phenytoin Tablets | 30 | 7.63 | 4 | 7634.3 ± 58.3 | 100 | [16] |
| MgAl-PHT-LDH Tablets | 30 | 9.94 | 2 | 9936.4 ± 96.4 | 130.15 | [16] |
| Phenytoin Suspension | 30 | 8.5 | 3.9 | - | 100 | [17] |
| Fosphenytoin Solution | 30 | 15.7 | 1.5 | - | - | [17] |
Table 2: Dose-Response of Phenytoin in Preclinical Seizure Models
| Animal Model | Species | Administration Route | Dose (mg/kg) | Effect | Reference |
| Maximal Electroshock (MES) | Frog | Ventral lymph sac injection | 20-40 | 60-80% protection against tonic hindlimb extension | [18] |
| Amygdala Kindling | Rat | Intraperitoneal | 75 | Increased afterdischarge threshold by ~200% | [7] |
| Amygdala Kindling | Guinea Pig | Intraperitoneal | 50-75 | Increased afterdischarge threshold and reduced seizure severity | [6] |
| Maximal Electroshock (MES) | Mouse | Oral | 30 | Protection from tonic seizure | [19] |
| Extended Hippocampal Kindling | Mouse | - | 25 | Abolished spontaneous recurrent seizures | [6] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use male ICR-CD-1 mice (or another appropriate strain). Allow animals to acclimate to the facility for at least one week.
-
Drug Administration: Administer phenytoin (e.g., 3, 10, 30, or 60 mg/kg) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).[19] A typical waiting period before inducing seizures is 30-60 minutes, depending on the administration route.[19][20]
-
Seizure Induction: Apply a short electrical stimulus (e.g., 60 Hz, 25 mA for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsive shock apparatus.[17][19]
-
Observation: Observe the animal for the presence and duration of the tonic hindlimb extension phase of the seizure. A typical endpoint is the abolition of this phase.[12] A cut-off time (e.g., 20 seconds) is often used for animals that do not exhibit the tonic seizure.[19]
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated.
Kindling Model of Epilepsy in Rats
-
Electrode Implantation: Surgically implant a bipolar stimulating and recording electrode into the desired brain region (e.g., amygdala) under anesthesia. Allow for a post-operative recovery period of at least one week.
-
Kindling Development: Apply a brief, low-intensity electrical stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses) once or twice daily.
-
Seizure Scoring: Observe and score the behavioral seizure severity after each stimulation using a standardized scale (e.g., Racine's scale). Continue stimulations until animals consistently exhibit a predetermined seizure stage (e.g., stage 5, generalized tonic-clonic seizures).
-
Drug Testing: Once the kindled state is established, administer phenytoin (e.g., 50-75 mg/kg, i.p.) or vehicle.[6] After an appropriate absorption time (e.g., 30 minutes), apply the electrical stimulation.
-
Data Collection: Measure parameters such as the afterdischarge threshold (the minimum current required to elicit an afterdischarge), afterdischarge duration, and behavioral seizure score.[6]
Visualizations
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Caption: Major metabolic pathway of phenytoin in the liver.
Caption: General experimental workflow for in vivo anticonvulsant screening.
References
- 1. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 3. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental toxicity and pharmacokinetics of oral and intravenous phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wikem.org [wikem.org]
- 10. academic.oup.com [academic.oup.com]
- 11. data.epo.org [data.epo.org]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for phenytoin infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. europeanreview.org [europeanreview.org]
- 18. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Phenytoin Resistance in Experimental Epilepsy Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to overcome phenytoin (B1677684) resistance in experimental epilepsy models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My phenytoin-treated animals are still experiencing seizures. How can I confirm this is genuine pharmacoresistance and not an issue with dosing or metabolism?
A1: To differentiate true pharmacoresistance from inadequate dosing, it is crucial to first rule out pharmacokinetic issues. You should measure the plasma and brain concentrations of phenytoin to ensure they are within the therapeutic range.[1] In established models like the amygdala-kindled rat, researchers have demonstrated that both "responder" and "non-responder" animals can have similar plasma drug levels, indicating that resistance is not due to differences in systemic drug exposure.[1][2][3] If drug levels are adequate, you are likely observing true pharmacoresistance, which may be caused by mechanisms at the blood-brain barrier or the drug's molecular target.
Q2: What are the primary molecular mechanisms I should investigate as the cause of phenytoin resistance in my model?
A2: Two main hypotheses dominate the research on phenytoin resistance:
-
The Transporter Hypothesis: This theory posits that the overexpression of drug efflux transporters, particularly P-glycoprotein (P-gp) at the blood-brain barrier (BBB), actively pumps phenytoin out of the brain.[4][5] This reduces the drug's concentration at its target sites, rendering it ineffective.[6] P-gp has been shown to be overexpressed in brain tissue from epileptic animals and patients.[4][7]
-
The Target Hypothesis: This hypothesis suggests that alterations in the drug's target, the voltage-gated sodium channels (VGSCs), lead to reduced sensitivity to phenytoin.[8] Genetic variants or changes in the expression of sodium channel subunits (e.g., SCN1A, SCN2A) can impact phenytoin's ability to block the high-frequency neuronal firing characteristic of seizures.[7][8]
Q3: How can I experimentally test the role of P-glycoprotein (P-gp) in my phenytoin-resistant model?
A3: A definitive method is to co-administer phenytoin with a specific P-gp inhibitor. If P-gp-mediated efflux is the cause of resistance, its inhibition should restore phenytoin's efficacy.
-
Experimental Approach: Treat your phenytoin-resistant animals with a combination of phenytoin and a P-gp inhibitor like tariquidar (B1662512) or nimodipine.[6][9]
-
Key Endpoints:
-
Seizure Frequency/Severity: A significant reduction in seizure activity after adding the P-gp inhibitor would provide functional proof of its involvement.[9]
-
Brain Phenytoin Levels: Measure and compare the brain-to-plasma concentration ratio of phenytoin with and without the inhibitor. A significant increase in this ratio upon P-gp inhibition confirms that the transporter is limiting the drug's access to the brain.[9][10]
-
Q4: I've observed P-gp overexpression. What upstream signaling pathways might be responsible for this change?
A4: P-gp overexpression is not always constitutive and can be induced by several factors.
-
Oxidative Stress and Nrf2 Pathway: Studies have shown that oxidative stress can activate the Nrf2 signaling pathway, which in turn upregulates P-gp expression at the BBB.[6] Antioxidant therapy with agents like N-acetylcysteine (NAC) has been shown to prevent and even reverse phenytoin resistance in mouse models by modulating this pathway.[6][11]
-
Drug-Induced Expression: Phenytoin itself, especially during chronic administration, can induce the expression of efflux transporters in various tissues, including the brain.[5][12][13] This iatrogenic effect can contribute to the development of resistance over time.[4][5]
Q5: Are there other therapeutic strategies beyond P-gp inhibition that have shown promise in experimental models?
A5: Yes, targeting alternative pathways involved in epileptogenesis is a key strategy.
-
mTOR Pathway Inhibition: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and is often hyperactive in epilepsy.[14][15][16] mTOR inhibitors like rapamycin (sirolimus) and its analogs (everolimus) have demonstrated antiseizure and antiepileptogenic effects in various animal models.[17][18] This approach targets fundamental epileptogenic processes rather than just neuronal excitability, making it a promising strategy for drug-resistant conditions.[15][17]
-
Targeting Neuroinflammation: Neuroinflammation is increasingly recognized as a contributor to epilepsy. The sphingosine (B13886) 1-phosphate (S1P) analogue FTY720 (Fingolimod) has been shown to alleviate seizure-induced P-gp overexpression by reducing NF-κB activity and the expression of inflammatory markers like TNF-α and COX-2.[11]
Q6: I want to develop a phenytoin-resistant epilepsy model from scratch. What is a reliable and commonly used protocol?
A6: The amygdala-kindled rat is a well-established and validated model for studying pharmacoresistance.[1][2][19] The process involves inducing epilepsy via electrical stimulation and then systematically selecting for animals that do not respond to phenytoin treatment. A detailed protocol is provided in the "Experimental Protocols" section below. Another common approach is using chemical convulsants like kainic acid to induce status epilepticus, after which a subset of animals develops spontaneous seizures that can be tested for drug resistance.[20][21]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on overcoming phenytoin resistance.
Table 1: Efficacy of P-glycoprotein (P-gp) Inhibitors in Phenytoin-Resistant Models
| P-gp Inhibitor | Animal Model | Treatment Protocol | Key Outcome | Reference |
|---|---|---|---|---|
| Tariquidar (TQD) | Post-status epilepticus rat model | Phenytoin (PHT) co-administered with TQD for 7 days | Seizure control by PHT increased to 93% ± 7% with TQD. Brain PHT levels were significantly increased. | [9] |
| Nimodipine (NIMO) | Phenytoin-resistant mouse model | PHT administered after pre-treatment with NIMO | Significantly decreased seizure scores in PHT-resistant mice. | [6][11] |
| PSC 833 | Freely moving rats (microdialysis) | Local perfusion of PSC 833 at the BBB before systemic PHT | Significantly increased extracellular fluid concentrations of PHT in the brain. |[10] |
Table 2: Characteristics of Phenytoin Responder vs. Non-Responder Amygdala-Kindled Rats
| Characteristic | Phenytoin Responders | Phenytoin Non-Responders | Key Finding | Reference |
|---|---|---|---|---|
| Prevalence | ~61% (variable response), ~16% (consistent response) | ~23% of the kindled population | A significant portion of kindled animals naturally exhibits resistance. | [1] |
| Plasma Phenytoin Levels | No significant difference | No significant difference | Resistance is not due to systemic pharmacokinetic variability. | [1][3] |
| Response to Other AEDs | Good response to valproate and phenobarbital (B1680315) | Markedly smaller response to valproate and phenobarbital | Resistance often extends to other AEDs, indicating a multi-drug resistance phenotype. | [2] |
| P-gp Expression | Baseline levels | Overexpression in brain capillary endothelial cells | Correlates P-gp upregulation with the resistant phenotype. |[7][9] |
Detailed Experimental Protocols
Protocol 1: Induction and Selection of Phenytoin-Resistant Amygdala-Kindled Rats
This protocol is adapted from methodologies used to create a validated model of drug-resistant temporal lobe epilepsy.[1][2][19]
Objective: To generate a cohort of rats with kindled seizures and select subgroups that are either responsive or resistant to phenytoin.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
Phenytoin sodium salt
-
Vehicle (e.g., saline)
Methodology:
-
Electrode Implantation:
-
Anesthetize the rat according to approved institutional protocols.
-
Using a stereotaxic frame, implant a bipolar electrode into the basolateral amygdala.
-
Secure the electrode assembly to the skull with dental cement. Allow for a one-week recovery period.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in the recording chamber and connect the electrode to the stimulator and EEG system.
-
Deliver a 1-second train of 50 Hz constant current square wave pulses, starting at a low current (e.g., 10 µA).
-
Record the EEG for at least 60 seconds post-stimulation to check for an afterdischarge (AD)—a burst of high-frequency spikes lasting more than 5 seconds.
-
Increase the current in small increments and repeat stimulation (with at least 5 minutes between stimulations) until an AD is elicited. The lowest current that produces an AD is the ADT.
-
-
Kindling Procedure:
-
Stimulate each rat once daily at its individual ADT.
-
Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).
-
Continue daily stimulations until the animal consistently exhibits fully kindled seizures (e.g., Class 5 on Racine's scale) for at least 10 consecutive days.
-
-
Selection of Phenytoin Responders and Non-Responders:
-
After a one-week break from kindling, re-determine the ADT as a baseline.
-
Administer a standardized dose of phenytoin (e.g., 40-50 mg/kg, i.p.).
-
At the time of expected peak drug effect (e.g., 2 hours post-injection), re-determine the ADT.
-
An increase in ADT indicates an anticonvulsant effect.
-
Repeat this testing procedure multiple times (e.g., 3-4 times with several days between tests) for each animal.
-
Responders: Animals that consistently show a significant, reproducible increase in ADT after phenytoin administration.
-
Non-Responders: Animals that show no significant or reproducible increase in ADT, despite having therapeutic plasma levels of phenytoin.[1][2]
-
Protocol 2: Kainic Acid-Induced Status Epilepticus (SE) Model
This model is used to study epileptogenesis and can be adapted to test for drug resistance in the chronic phase when spontaneous seizures emerge.[20][22][23]
Objective: To induce status epilepticus (SE) with kainic acid (KA), leading to the development of chronic epilepsy, which can then be characterized for phenytoin sensitivity.
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
Kainic acid
-
Saline
-
Video-EEG monitoring system (if available)
-
Diazepam (to manage excessive seizure severity if needed)
Methodology:
-
Animal Preparation:
-
(Optional but recommended) If performing EEG, implant cortical or hippocampal electrodes one week prior to KA injection.
-
-
Induction of Status Epilepticus:
-
Seizure Monitoring and Scoring:
-
Behavioral seizures typically begin within 15-30 minutes, progressing to continuous SE within 30-90 minutes.[20]
-
Monitor the animals continuously for 2-4 hours. Score seizure severity using a standardized scale (e.g., a modified Racine's scale). SE is characterized by continuous convulsive or non-convulsive seizure activity.
-
-
Post-SE Care and Chronic Phase:
-
Provide supportive care (hydration, soft food) to aid recovery after SE.
-
Animals will enter a latent period of 1-4 weeks. Following this, a subset of animals will begin to exhibit spontaneous recurrent seizures (SRS).
-
Use long-term video-EEG monitoring to confirm the development of SRS and establish a baseline seizure frequency for each animal.
-
-
Testing for Phenytoin Resistance:
-
Once a stable baseline of SRS frequency is established, begin a treatment trial with phenytoin.
-
Administer daily doses of phenytoin and continue to monitor seizure frequency.
-
Compare the seizure frequency during the treatment period to the baseline period to determine if phenytoin has a significant anticonvulsant effect. Animals with little to no reduction in seizure frequency can be classified as phenytoin-resistant.
-
Signaling Pathways and Experimental Workflows
Diagrams of Key Mechanisms and Processes
The following diagrams, generated using DOT language, visualize critical pathways and workflows related to phenytoin resistance.
References
- 1. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of phenytoin-resistant amygdala-kindled rats, a new model of drug-resistant partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to phenobarbital extends to phenytoin in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of efflux transporters and metabolizing enzymes in brain and peripheral organs to explain drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of efflux transporters and metabolizing enzymes in brain and peripheral organs to explain drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prevention and Reversal of a Phenytoin-Resistant Model by N-acetylcysteine Therapy Involves the Nrf2/P-Glycoprotein Pathway at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug‐resistant epilepsy: Drug target hypothesis and beyond the receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the multidrug transporter P-glycoprotein improves seizure control in phenytoin-treated chronic epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evidence for P-glycoprotein-mediated transport of phenytoin at the blood-brain barrier of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. daneshyari.com [daneshyari.com]
- 14. Epilepsy: Novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Inhibition in Epilepsy: Rationale and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Critical Review of mTOR Inhibitors and Epilepsy: from Basic Science to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR inhibition in epilepsy: rationale and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Development of an antiepileptogenesis drug screening platform: Effects of everolimus and phenobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols to Minimize Phenytoin-Induced Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and minimize phenytoin-induced neurotoxicity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental application of phenytoin (B1677684) and strategies to mitigate its neurotoxic effects.
Q1: What is the primary mechanism of phenytoin-induced neurotoxicity?
Phenytoin's primary therapeutic action is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents seizure propagation.[1][2] However, at supra-therapeutic concentrations, this same mechanism can contribute to neurotoxicity. The neurotoxic effects are concentration-dependent and can range from mild nystagmus to ataxia, slurred speech, lethargy, and in severe cases, coma and seizures.[2][3] Additionally, phenytoin can be bioactivated into reactive intermediates, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage DNA and other essential macromolecules.[4]
Q2: How can I improve the solubility of phenytoin in my cell culture medium to avoid precipitation?
Phenytoin is a poorly water-soluble drug, and precipitation in aqueous culture media is a common issue.[5][6] To enhance its solubility, several strategies can be employed:
-
Co-solvents: Using a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), for the initial stock solution can improve solubility upon dilution into the culture medium.[7]
-
Solubility Enhancers: The use of cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, can encapsulate the hydrophobic phenytoin molecule, thereby increasing its aqueous solubility.[8]
-
Formulation with Polymers: Preparing solid dispersions of phenytoin with hydrophilic polymers like PEG 6000 or Pluronic F-127 has been shown to significantly enhance its dissolution rate.[5][6]
-
pH Adjustment: Phenytoin's solubility is pH-dependent. While significant pH alterations can be detrimental to cells, slight adjustments within a physiologically acceptable range for your specific cell line may improve solubility.[9] It is crucial to maintain a stable pH, as decreases can cause precipitation.[9]
Q3: What are the typical therapeutic and toxic concentrations of phenytoin in plasma, and how do they translate to in vitro studies?
The therapeutic range for total phenytoin in human plasma is typically 10-20 µg/mL.[3] Neurotoxic effects are often observed at concentrations above this range. The following is a general correlation between total plasma phenytoin concentrations and clinical side effects:
-
< 10 µg/mL: Rare side effects.[3]
-
10-20 µg/mL: Occasional mild horizontal nystagmus.[3]
-
20-30 µg/mL: Nystagmus.[2]
-
30-40 µg/mL: Ataxia, slurred speech, tremors, nausea, and vomiting.[3]
-
40-50 µg/mL: Lethargy and confusion.[3]
-
> 50 µg/mL: Coma and seizures.[3]
Translating these concentrations to in vitro studies requires careful consideration of factors like protein binding (phenytoin is highly protein-bound in plasma) and the specific sensitivity of the cell model.[2] It is recommended to perform dose-response experiments to determine the appropriate concentration range for your specific cell line and experimental endpoint.
Q4: Are there ways to mitigate phenytoin-induced neurotoxicity in my experiments without compromising the primary research question?
Yes, several strategies can be employed to minimize off-target neurotoxic effects:
-
Co-treatment with Antioxidants: Since oxidative stress is a key mechanism of phenytoin toxicity, co-administration of antioxidants may be neuroprotective.[4] For instance, coenzyme Q10 and α-Tocopherol have been shown to attenuate phenytoin-mediated alterations in the brain's antioxidant status.[10]
-
Optimizing Dosing Regimens in Animal Studies: In vivo studies should carefully consider the route and frequency of administration to maintain stable plasma concentrations within the therapeutic window and avoid toxic peaks.[11][12] For example, intraperitoneal (i.p.) administration may lead to more sustained "therapeutic" levels compared to intravenous (i.v.) delivery, which can result in sharper peaks.[12]
-
Use of Differentiated Neuronal Cell Lines: Differentiated neuronal cell lines, such as SH-SY5Y cells treated with retinoic acid, can provide a more mature and physiologically relevant model compared to undifferentiated neuroblastoma cells, potentially offering a more accurate assessment of neurotoxicity.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during in vitro and in vivo studies of phenytoin neurotoxicity.
In Vitro Studies: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Phenytoin precipitates in the culture medium upon addition. | Poor aqueous solubility of phenytoin.[5][6] | Prepare a concentrated stock solution in a suitable solvent like DMSO. When adding to the medium, ensure rapid mixing to avoid localized high concentrations.[7] Consider using solubility enhancers like cyclodextrins or formulating solid dispersions with hydrophilic polymers.[6][8] |
| Temperature shock causing precipitation of media components. | Ensure that both the phenytoin stock solution and the culture medium are at 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect pH of the final medium. | Verify the pH of the culture medium after adding the phenytoin solution. Adjust if necessary, staying within the optimal range for your cells. | |
| High variability in cell viability assay results between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation is not uniform across wells. | Visually inspect each well for precipitation before and after adding the compound. If precipitation is observed, address the solubility issues as mentioned above. | |
| Unexpectedly high or low cell death in control (vehicle-treated) wells. | Solvent (e.g., DMSO) toxicity. | Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). Ensure the final DMSO concentration is consistent across all wells, including controls.[7] |
| Cell health issues. | Use cells within a consistent and low passage number. Ensure cells are in the logarithmic growth phase and free from contamination. | |
| Difficulty in reproducing results from published studies. | Differences in experimental conditions. | Pay close attention to details such as cell line passage number, serum concentration, and specific assay reagents used. |
| Variability in phenytoin bioavailability in different formulations. | If using a custom formulation, ensure its consistency. When comparing to published data, note the specific phenytoin salt and formulation used. |
In Vivo Studies: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High incidence of adverse effects (e.g., ataxia, sedation) in treated animals. | Phenytoin dose is too high, leading to toxic plasma concentrations.[11] | Conduct a dose-ranging study to determine the optimal dose that achieves therapeutic plasma levels without significant toxicity in your animal model. |
| Rapid absorption and high peak plasma concentrations after administration. | Consider a different route of administration (e.g., i.p. instead of i.v.) or a formulation that provides a more sustained release to avoid sharp peaks in plasma concentration.[12] | |
| Inconsistent behavioral or physiological responses to phenytoin. | Inter-animal variability in drug metabolism. | Use a sufficient number of animals per group to account for biological variability. Monitor plasma phenytoin levels to correlate with observed effects. |
| Stress-induced alterations in neuroendocrine responses. | Acclimatize animals to the experimental procedures to minimize stress. Consider the impact of stress on the endpoints being measured. | |
| Difficulty in achieving and maintaining therapeutic plasma concentrations. | Rapid metabolism of phenytoin in the chosen animal model. | The metabolism of phenytoin can vary significantly between species. For example, its metabolism is very rapid in dogs, making it less suitable for maintenance therapy in this species.[13] Select an appropriate animal model and adjust the dosing regimen accordingly. |
| Poor oral bioavailability. | If administering orally, be aware of phenytoin's erratic absorption.[14] Consider alternative routes of administration or formulations designed to improve bioavailability.[15] |
Section 3: Data Presentation
Table 1: Phenytoin Concentrations and Associated Neurotoxic Effects
| Total Plasma Phenytoin Concentration (µg/mL) | Observed Neurotoxic Effects in Humans | Reference(s) |
| < 10 | Rare side effects | [3] |
| 10 - 20 | Occasional mild horizontal nystagmus | [3] |
| 20 - 30 | Nystagmus | [2] |
| 30 - 40 | Ataxia, slurred speech, tremors, nausea, vomiting | [3] |
| 40 - 50 | Lethargy, confusion | [3] |
| > 50 | Coma, seizures | [3] |
Table 2: In Vitro IC50 Values for Phenytoin-Induced Neurotoxicity
| Cell Model | Endpoint | IC50 Value | Reference(s) |
| Cultured embryonic cortical neurons | Inhibition of inward Na+ current | 16.8 µM | [16] |
| Cultured embryonic cortical neurons | Inhibition of repetitive Na+ currents | 22.7 µM | [17] |
| Rat hippocampal CA1 pyramidal neurons | Inhibition of Na+ current | 72.6 ± 22.5 µM | [18] |
| Layer 5 pyramidal neurons (rat sensorimotor cortex) | Reduction of persistent Na+ current (INaP) | Apparent EC50 of 78 µM | [19] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Assessment of Phenytoin-Induced Neurotoxicity using the MTT Assay
Objective: To determine the cytotoxic effect of phenytoin on a neuronal cell line (e.g., SH-SY5Y) by measuring mitochondrial reductase activity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenytoin
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Phenytoin Treatment:
-
Prepare a stock solution of phenytoin in DMSO.
-
Perform serial dilutions of the phenytoin stock solution in serum-free medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of phenytoin. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: In Vivo Assessment of Phenytoin-Induced Neurotoxicity in a Rat Model
Objective: To evaluate the neurotoxic effects of phenytoin in rats by observing behavioral changes and correlating them with plasma drug concentrations.
Materials:
-
Adult male Wistar rats (180-200 g)
-
Phenytoin
-
Vehicle (e.g., saline with slight pH adjustment)
-
Apparatus for behavioral testing (e.g., open field, rotarod)
-
Equipment for blood collection and plasma separation
-
Analytical method for quantifying phenytoin in plasma (e.g., HPLC)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, different doses of phenytoin).
-
-
Phenytoin Administration:
-
Behavioral Assessment:
-
Conduct behavioral tests at baseline and at specified time points during the treatment period.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Blood Sampling and Phenytoin Quantification:
-
Collect blood samples at appropriate time points after the final dose to determine plasma phenytoin concentrations.
-
Separate the plasma and store it at -20°C until analysis.
-
Quantify phenytoin levels using a validated analytical method.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.
-
Correlate the behavioral outcomes with the measured plasma phenytoin concentrations.
-
Section 5: Visualizations
Caption: Workflow for in vitro assessment of phenytoin neurotoxicity.
Caption: Signaling pathways in phenytoin-induced neurotoxicity.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro bioactivation of phenytoin to a reactive free radical intermediate by prostaglandin synthetase, horseradish peroxidase, and thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. benchchem.com [benchchem.com]
- 8. Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retracted: Molecular mechanisms of neuroprotective effect of adjuvant therapy with phenytoin in pentylenetetrazole-induced seizures: Impact on Sirt1/NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. litfl.com [litfl.com]
- 15. Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
methods for stabilizing phenytoin stock solutions for long-term use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenytoin (B1677684) stock solutions.
Troubleshooting Guides
Issue: Precipitation or Crystallization in the Stock Solution
Q1: My phenytoin stock solution, prepared in an organic solvent like DMSO or ethanol (B145695), has formed a precipitate after storage. What should I do?
A1: Precipitation in organic stock solutions can occur due to temperature fluctuations or exceeding the solubility limit.
-
Immediate Action: Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves. Visually inspect for complete dissolution before use.
-
Preventative Measures:
-
Verify Concentration: Ensure the concentration of your stock solution does not exceed the known solubility of phenytoin in the chosen solvent (see Table 1).
-
Storage Conditions: Store the stock solution at a constant room temperature (23-25°C) unless otherwise specified. Avoid refrigeration or freezing of undiluted organic stock solutions, as this can cause precipitation.[1][2][3][4]
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your stock solution. Water contamination can reduce the solubility of phenytoin in organic solvents.
-
Q2: I've diluted my phenytoin stock solution in an aqueous buffer (e.g., PBS or cell culture media), and it immediately turned cloudy or formed a precipitate. Why did this happen and how can I fix it?
A2: This is a common issue due to the low aqueous solubility of phenytoin, especially at neutral or acidic pH. Phenytoin is a weak acid with a pKa of approximately 8.06.[5][6]
-
Cause: When an organic stock solution of phenytoin is diluted into an aqueous buffer, the pH of the final solution may be too low to maintain phenytoin in its soluble, ionized form. This leads to the precipitation of the less soluble, non-ionized form of the drug.[7][8][9]
-
Troubleshooting Steps:
-
pH Adjustment: The most critical factor for maintaining phenytoin solubility in aqueous solutions is a sufficiently high pH. The solubility of phenytoin increases significantly as the pH rises above its pKa.[7] For cell culture experiments, a final pH that is physiologically compatible yet high enough to maintain solubility is required. It may be necessary to adjust the pH of the final solution.
-
Use Phenytoin Sodium: For aqueous applications, consider using the sodium salt of phenytoin, which is more water-soluble than the free acid form.[10][11] However, be aware that dilution of phenytoin sodium solutions can still lead to precipitation if the pH of the diluent is too low.[7][8]
-
Dilution Method: When diluting a concentrated organic stock into an aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer to facilitate rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Final Concentration: Keep the final concentration of phenytoin in the aqueous solution as low as possible for your experimental needs. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of phenytoin is approximately 0.5 mg/mL.[12]
-
Fresh Preparation: Aqueous solutions of phenytoin are not recommended for long-term storage. Prepare these solutions fresh for each experiment and use them within the same day.[12]
-
Frequently Asked Questions (FAQs)
Solvent Selection and Stock Preparation
Q3: What is the best solvent for preparing a concentrated stock solution of phenytoin?
A3: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) offer the highest solubility, followed by ethanol.[12] The choice of solvent may also depend on the experimental system's tolerance to that solvent.
Q4: How should I prepare a phenytoin stock solution for long-term storage?
A4: For long-term stability, prepare a stock solution in a high-purity organic solvent such as DMSO or ethanol.[12] After dissolving the phenytoin, it is good practice to purge the vial with an inert gas like nitrogen or argon to minimize oxidation. Store the solution in a tightly sealed container at 4°C for solid phenytoin, while solutions should be stored as recommended by the manufacturer, often at room temperature to prevent precipitation.[1][2][12]
Storage and Stability
Q5: What are the recommended storage conditions for phenytoin stock solutions?
A5:
-
Solid Phenytoin: Can be stored at 4°C for at least 4 years.[12]
-
Organic Stock Solutions (e.g., in DMSO, ethanol): Store in tightly sealed containers. While some sources suggest refrigeration, this can lead to crystallization. Room temperature (23-25°C) is often safer to maintain solubility.[1][2][13] If refrigerated, allow the solution to fully equilibrate to room temperature and ensure any precipitate has redissolved before use.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of phenytoin for more than one day due to its limited stability and potential for precipitation.[12]
Q6: How long can I expect my phenytoin stock solution to be stable?
A6:
-
In Organic Solvents: When stored properly, phenytoin stock solutions in DMSO or ethanol can be stable for several months. However, it is best practice to visually inspect for precipitation before each use and to prepare fresh stocks periodically.
-
In Aqueous Buffers: Aqueous dilutions should be used immediately and are not suitable for storage.[12] Suspensions of phenytoin sodium in 0.9% sodium chloride solution have been shown to be stable at room temperature for at least 2 weeks.[14]
Usage in Experiments
Q7: I need to prepare a phenytoin solution for intravenous administration in an animal model. What should I use?
A7: For intravenous use, phenytoin sodium is typically used. It should be diluted in 0.9% sodium chloride (normal saline).[15][16] Do not use dextrose solutions as they can cause rapid precipitation.[7][8][17] The final concentration should be between 1-10 mg/mL.[15] The infusion should be prepared immediately before use and administered within a few hours.[4][18] An in-line filter (0.22 to 0.55 microns) is also recommended during administration to remove any potential micro-precipitates.[1][4][15][16]
Q8: What is the main degradation pathway for phenytoin in stock solutions?
A8: The primary degradation pathway for phenytoin in vivo is through metabolism by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C19, which hydroxylate the molecule.[19][20][21] In prepared stock solutions, the main concern for stability is not metabolic degradation but physical instability, such as precipitation due to changes in temperature, pH, or solvent composition.[9][22]
Data Presentation
Table 1: Solubility of Phenytoin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [12] |
| Dimethylformamide (DMF) | ~25 mg/mL | [12] |
| Ethanol | ~15 mg/mL | [12] |
| Water | Practically insoluble | [10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [12] |
Table 2: pH-Dependent Aqueous Solubility of Phenytoin
| pH | Solubility | Reference |
| 1-7 | ~14 µg/mL | [7] |
| 9.1 (in borate (B1201080) buffer) | ~165 µg/mL | [7] |
| 10.0 (in sodium hydroxide) | ~1.52 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Phenytoin Stock Solution in DMSO
-
Materials:
-
Phenytoin powder (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of phenytoin powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO for every 25 mg of phenytoin).[12]
-
Vortex the solution vigorously until the phenytoin is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no solid particles remaining.
-
(Optional) Purge the vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the stock solution in a tightly sealed container at room temperature.
-
Protocol 2: Stability Testing of Phenytoin Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of phenytoin solutions. Specific parameters may need to be optimized for your equipment.
-
Chromatographic Conditions (Example):
-
HPLC System: Agilent 1100 series or equivalent with UV detector.[23]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[24][25][26]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 45:55 (v/v) mixture of a phosphate (B84403) buffer (e.g., 0.05 M monobasic ammonium (B1175870) phosphate, pH adjusted to 2.5 with phosphoric acid) and methanol (B129727).[23][24][25][27]
-
Flow Rate: 1.0 mL/min.[24]
-
Injection Volume: 20 µL.[23]
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Prepare a stock solution of phenytoin in the mobile phase or methanol at a known concentration (e.g., 250 µg/mL).[24]
-
Working Standards: Create a series of working standards by diluting the standard stock solution with the mobile phase to cover a linear range (e.g., 50% to 150% of the expected sample concentration).[24]
-
Sample Preparation: At specified time points (e.g., 0, 24, 48 hours) under the desired storage conditions, take an aliquot of the phenytoin stock solution being tested. Dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter all standards and samples through a 0.45 µm filter before injection.[24]
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Determine the concentration of phenytoin in the samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of the initial phenytoin concentration remaining at each time point to assess stability.
-
Visualizations
Caption: Workflow for Phenytoin Stock Preparation and Troubleshooting.
Caption: Key Factors Influencing Phenytoin Solubility and Stability.
References
- 1. Phenytoin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. globalrph.com [globalrph.com]
- 5. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The stability of anticonvulsant drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of phenytoin sodium suspensions for the treatment of open wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. seanmeskill.com [seanmeskill.com]
- 16. PHENYTOIN = PHT injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medicines.org.uk [medicines.org.uk]
- 19. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Injectable phenytoin: problems of stability in solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. jocpr.com [jocpr.com]
- 25. Phenytoin Sodium [drugfuture.com]
- 26. actapharmsci.com [actapharmsci.com]
- 27. scispace.com [scispace.com]
Technical Support Center: Addressing Lot-to-Lot Variability of Phenytoin Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from the lot-to-lot variability of phenytoin (B1677684) sodium in research studies.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a significant concern for phenytoin sodium?
A1: Lot-to-lot variability refers to the differences in the physicochemical properties of an active pharmaceutical ingredient (API), like phenytoin sodium, between different manufacturing batches or lots.[1] This is a critical concern for phenytoin sodium due to its narrow therapeutic index and non-linear pharmacokinetics.[2][3][4] Even minor variations can significantly impact experimental outcomes by altering the drug's solubility, dissolution rate, and bioavailability, leading to inconsistent and unreliable research data.[5][6][7]
Q2: What are the common physicochemical properties of phenytoin sodium that can vary between lots?
A2: Several properties of phenytoin sodium can differ from one lot to another. The most common sources of variability stem from the manufacturing process, including different synthesis routes, crystallization conditions, and drying methods.[1][8] Key properties to monitor include crystal form (polymorphism), particle size distribution, water content, and pH of the raw material.[9][10][11] These variations can affect the material's processability and performance in formulations.[1]
Q3: How can I detect variability between two different lots of phenytoin sodium before starting my main experiment?
A3: It is highly recommended to perform a side-by-side characterization of new and old lots. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To confirm identity, purity, and assay (concentration).[12]
-
Dissolution Testing: To compare the rate and extent of drug release in a specified medium, which can indicate potential bioavailability differences.[13][14]
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the API, as different forms can have different solubilities.[9]
-
pH Measurement: For injectable formulations, inter-lot variability in pH has been observed and can impact compatibility and stability.[15]
Q4: My dissolution results for phenytoin sodium capsules are inconsistent between batches. What could be the cause?
A4: Inconsistent dissolution profiles are a common manifestation of lot-to-lot variability. Potential causes include:
-
Changes in API Physical Properties: Differences in particle size or crystal form between lots can directly alter the dissolution rate.[1]
-
Excipient Interactions: Phenytoin sodium is known to interact with certain excipients. For instance, replacing calcium sulfate (B86663) with lactose (B1674315) as a filler was famously shown to increase absorption and lead to toxicity, demonstrating the critical role of excipients.[5][6][7] An unknown change in an excipient source or grade could also contribute.
-
Conversion to Free Acid: Phenytoin sodium can convert to the less soluble free acid form, especially under certain storage conditions or in acidic environments, which reduces the dissolution rate.[9][14]
Q5: Can the excipients in my formulation interact differently with different lots of phenytoin sodium?
A5: Yes. The classic 1968 phenytoin intoxication outbreak in Australia is a prime example, where a change in the excipient from calcium sulfate to lactose dramatically increased the drug's bioavailability.[6][7] Studies have confirmed that phenytoin sodium can interact with CaSO4 in an aqueous medium, reducing its dissolution rate.[5][7] Therefore, the physical and chemical properties of a specific lot of API can influence its interaction with the excipients present in the final dosage form.
Troubleshooting Guide: Inconsistent Experimental Results
This guide provides a logical workflow for investigating inconsistent or unexpected results in your experiments involving phenytoin sodium.
Problem: My in vitro (e.g., cell-based assays) or in vivo (e.g., animal pharmacokinetic studies) results are not reproducible when I switch to a new lot of phenytoin sodium.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Key Physicochemical Properties of Phenytoin Sodium Subject to Lot-to-Lot Variability
| Property | Potential Variation Between Lots | Impact on Research | Recommended Analytical Method |
| Crystal Form (Polymorphism) | Presence of different crystalline or amorphous forms. | Affects solubility, dissolution rate, and stability.[10] | Powder X-ray Diffraction (PXRD) |
| Particle Size Distribution | Variations in the size and distribution of API particles. | Influences dissolution rate and content uniformity.[11] | Laser Diffraction, Microscopy |
| Purity Profile | Different types or levels of impurities or related substances. | Can have direct pharmacological effects or interfere with analytical assays.[10] | HPLC, LC-MS |
| pH (in solution) | Variability in the pH of reconstituted injectable solutions. | Affects solubility, stability, and compatibility with intravenous fluids.[15][16] | pH Meter |
| Water Content | Different levels of residual moisture. | Can influence stability and powder flow properties.[1] | Karl Fischer Titration |
Table 2: Example HPLC Methods for Phenytoin Sodium Analysis
| Parameter | Method 1[17] | Method 2[18] | Method 3 |
| Column | Symmetry C18 (4.6 x 150mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V (250 x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Phosphate Buffer (60:40 v/v) | Methanol:Phosphate Buffer (pH 5.0) (50:50) | Methanol:Buffer (55:45) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 225 nm | 215 nm | Not specified, but UV is used |
| Retention Time | ~2.49 min | ~3.97 min | Not specified |
Table 3: Recommended Dissolution Testing Parameters for Phenytoin Sodium Capsules
| Parameter | USP Test 1 (Extended-Release)[19] | Alternative Method (Oral Suspension)[20] |
| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus II (Paddle) |
| Speed | 50 rpm | 35 rpm |
| Medium | Water | 0.05M Tris Buffer |
| Volume | 900 mL | 900 mL |
| Temperature | 37°C | 37°C |
| Sampling Times | 30, 60, and 120 minutes | 60 minutes |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This protocol provides a general method for determining the assay and purity of phenytoin sodium raw material. It is based on common parameters found in the literature.[17][18]
1. Materials and Reagents:
-
Phenytoin Sodium Reference Standard (RS)
-
Phenytoin Sodium samples (old and new lots)
-
HPLC-grade Methanol
-
Monobasic potassium phosphate
-
Phosphoric acid or Sodium Hydroxide (for pH adjustment)
-
HPLC-grade water
2. Chromatographic Conditions (Example based on Method 2, Table 2):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of Methanol and Phosphate buffer (pH 5.0). Filter and degas the mobile phase.[18]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 215 nm
-
Column Temperature: Ambient
3. Standard Solution Preparation (e.g., 20 µg/mL):
-
Accurately weigh and dissolve 20 mg of Phenytoin Sodium RS in the mobile phase.[18]
-
Sonicate for 5 minutes to ensure complete dissolution.[18]
-
Dilute to 100 mL with the mobile phase to get a 200 µg/mL stock solution.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to achieve a final concentration of 20 µg/mL.[18]
4. Sample Solution Preparation:
-
Prepare sample solutions from the old and new lots of phenytoin sodium at the same target concentration as the Standard Solution, following the same dilution scheme.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solutions for the old and new lots.
-
Compare the retention times and peak areas. Calculate the assay of the new lot relative to the old lot and the reference standard.
-
Examine chromatograms for the presence of any new or elevated impurity peaks in the new lot.
Caption: Experimental workflow for HPLC analysis.
Protocol 2: In Vitro Dissolution Testing
This protocol is adapted from the USP monograph for Extended Phenytoin Sodium Capsules and is suitable for comparing the release profiles of different lots formulated into capsules.[19]
1. Materials and Equipment:
-
USP-compliant dissolution apparatus (Apparatus 1, baskets)
-
Calibrated UV-Vis Spectrophotometer or HPLC system
-
Dissolution Medium: Deionized water
-
Capsules prepared with old and new lots of phenytoin sodium
2. Dissolution Parameters:
-
Apparatus: 1 (Baskets)
-
Medium: Water, 900 mL
-
Rotation Speed: 50 rpm
-
Temperature: 37 ± 0.5°C
3. Procedure:
-
Place 900 mL of water into each dissolution vessel and allow the medium to equilibrate to 37°C.
-
Place one capsule in each basket.
-
Lower the baskets into the vessels and immediately start the apparatus.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 30, 60, and 120 minutes).[19]
-
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of phenytoin sodium in the filtered samples using a validated analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profiles (% drug dissolved vs. time) for both lots and compare.
Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
This protocol outlines the general procedure for analyzing the crystal structure of phenytoin sodium lots.
1. Materials and Equipment:
-
Powder X-ray Diffractometer
-
Sample holders
-
Phenytoin sodium powder from old and new lots
2. Procedure:
-
Ensure the instrument is calibrated according to the manufacturer's specifications.
-
Carefully pack a small amount of the phenytoin sodium powder from the first lot into the sample holder, ensuring a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters. A typical scan might range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1-2°/min.
-
Run the scan and collect the diffraction pattern.
-
Repeat the procedure for the second lot of phenytoin sodium, ensuring identical sample preparation and instrument settings.
-
Compare the resulting diffractograms. Sharp peaks at specific 2θ angles are indicative of crystalline material.[9] Differences in peak positions or the appearance of a broad "halo" instead of sharp peaks can indicate differences in the crystal polymorph or the presence of amorphous content.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. CYP2C9 polymorphisms in epilepsy: influence on phenytoin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 8. appliedsmartfactory.com [appliedsmartfactory.com]
- 9. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmainfo.in [pharmainfo.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Compatibility and pH variability of four injectable phenytoin sodium products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenytoin Sodium and Acetate–Maleate Buffered Balanced Salt Solutions are Physically Incompatible! - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbpr.com [ijbpr.com]
- 18. scispace.com [scispace.com]
- 19. uspnf.com [uspnf.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Inconsistent Findings in Phenytoin Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during behavioral experiments with phenytoin (B1677684).
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes between subjects or cohorts.
Question: We are observing significant variability in the behavioral responses to phenytoin across different animals and experimental groups. What are the potential causes and how can we mitigate this?
Answer: Variability in phenytoin behavioral experiments is a known challenge and can stem from several factors. A collaborative study involving 30 laboratories highlighted that much of the variation might not be due to measurement error from the behavioral tests themselves, but rather to the effects of phenytoin administered via the mother in prenatal studies.[1] For other studies, it is crucial to control for the following variables:
Potential Causes and Mitigation Strategies:
| Factor | Potential Cause of Variability | Mitigation Strategy |
| Dosage and Administration | Phenytoin has a narrow therapeutic index and exhibits non-linear pharmacokinetics, meaning small dose changes can lead to disproportionately large changes in plasma concentration.[2] Inconsistent administration techniques (e.g., gavage vs. injection) can also affect absorption and bioavailability. | Ensure precise and consistent dosing for all subjects. Use the same administration route and technique throughout the study. Consider monitoring plasma phenytoin concentrations to correlate with behavioral outcomes. |
| Metabolism | Phenytoin is primarily metabolized by the hepatic P450 enzyme system (CYP2C9 and CYP2C19).[3] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug metabolism and clearance. | Use genetically homogeneous animal strains where possible. Be aware of potential drug interactions if other compounds are co-administered, as many drugs can induce or inhibit CYP enzymes.[3] |
| Animal Characteristics | Factors such as age, sex, and underlying health status can influence phenytoin's effects. For instance, females may exhibit a lower area under the curve (AUC) for phenytoin concentration compared to males after dose adjustment for body weight.[4] | Use animals of a consistent age and sex. Screen animals for any underlying health issues before the experiment. Report the sex of the animals in your study, as it can be a significant biological variable. |
| Experimental Procedures | Minor variations in experimental protocols, handling, and environmental conditions can contribute to behavioral variability. A collaborative behavioral teratology study in Japan found breeder differences in the effects of phenytoin.[1] | Standardize all experimental procedures, including animal handling, habituation periods, and the timing of behavioral testing relative to drug administration. Source animals from the same breeder for a given study. |
Issue 2: Unexpected or paradoxical behavioral effects of phenytoin.
Question: Our results show that phenytoin is causing an increase in anxiety-like behavior (or seizures), which is contrary to its expected anticonvulsant and anxiolytic effects. Why might this be happening?
Answer: Paradoxical effects of phenytoin, although less common, have been reported and can be concentration-dependent.
Potential Explanations:
-
Toxicity: At very high concentrations, phenytoin can paradoxically induce seizures.[5] Neurotoxic effects are concentration-dependent and can range from mild nystagmus to ataxia, lethargy, and in severe cases, coma and seizures.[3][6] It is crucial to ensure that the administered dose is within the therapeutic range and not causing toxicity, which could manifest as abnormal behaviors.
-
Complex Mechanism of Action: While phenytoin's primary mechanism is the blockade of voltage-gated sodium channels, it also modulates GABAergic and glutamatergic systems.[2][7][8][9][10] It has been shown to facilitate GABA uptake to a lesser extent than pentobarbital (B6593769) and also increase the uptake of the excitatory neurotransmitter glutamate (B1630785).[8] This complex interplay could, under certain experimental conditions or in specific animal models, lead to unexpected behavioral outcomes.
-
Behavioral State Dependence: The effects of phenytoin can be dependent on the intrinsic properties of neural networks and their behavioral state, which may explain why its efficacy can be unpredictable in some patients and potentially in animal models.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of phenytoin that influences behavior?
A1: Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in their inactive state.[2][7][11] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of neurons that underlies seizures.[2][7][11] This stabilization of neuronal excitability is the foundation of its anticonvulsant effects and also influences its behavioral outcomes.
Q2: How does phenytoin interact with GABAergic and glutamatergic systems?
A2: Phenytoin's effects extend beyond sodium channels. It can enhance the inhibitory effects of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter.[2] Studies have shown that phenytoin can potentiate GABA-induced chloride currents and increase the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents.[9][12] Additionally, phenytoin can modulate glutamatergic transmission by reducing evoked glutamate release.[9][13] This reciprocal modulation of reducing synaptic excitation and increasing inhibition contributes to its anticonvulsant action.[9]
Q3: What are some common behavioral tests used to assess the effects of phenytoin, and what are the key parameters to measure?
A3: Several well-established behavioral tests are used to evaluate the effects of phenytoin on locomotion, anxiety, and learning and memory.
| Behavioral Test | Primary Function Assessed | Key Parameters to Measure |
| Rotarod Test | Motor coordination, balance, and sedation.[14][15] | Latency to fall from the rotating rod, speed of the rod.[15][16] |
| Elevated Plus Maze (EPM) | Anxiety-like behavior.[17][18][19] | Time spent in the open arms versus closed arms, number of entries into open and closed arms.[17][18] |
| Morris Water Maze (MWM) | Spatial learning and memory.[20][21][22] | Latency to find the hidden platform, path length, time spent in the target quadrant during a probe trial.[20] |
Q4: Can prenatal exposure to phenytoin affect offspring behavior?
A4: Yes, prenatal exposure to phenytoin has been shown to have dose-response effects on early locomotion, maze learning, and memory in rats.[23] A collaborative study also indicated that much of the variation in behavioral teratology results of phenytoin might be due to the phenytoin effect itself administered via the mother.[1]
Experimental Protocols
Morris Water Maze Protocol
This protocol is adapted from established methods for assessing spatial learning and memory in rodents.[20][22]
-
Apparatus: A circular pool (1.8 m in diameter, 0.3 m deep) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1.5 cm beneath the water surface. The pool is located in a room with various extra-maze visual cues.
-
Acclimation: Handle the animals for several days before the experiment. Allow them to habituate to the testing room for at least 30 minutes before each session.
-
Training:
-
Conduct 4 training trials per day for 5 consecutive days.
-
For each trial, place the rat in the water facing the wall at one of four randomly determined starting locations (North, South, East, West).
-
Allow the rat to swim for a maximum of 120 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 10-30 seconds.[20][22]
-
If the rat does not find the platform within 120 seconds, gently guide it to the platform and allow it to stay for 10-30 seconds.
-
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim for 60 seconds.
-
Data Collection: Record the latency to find the platform, path length, and swimming speed during training trials. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located).
Elevated Plus Maze Protocol
This protocol is based on standard procedures for assessing anxiety-like behavior.[17][18][24]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Acclimation: Handle the animals for several days prior to testing. Allow them to habituate to the testing room for at least 30-45 minutes before the trial.[24]
-
Procedure:
-
Place the rodent at the center of the maze, facing an open arm.[17]
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection: Measure the time spent in the open and closed arms, and the number of entries into each arm type. An increase in the proportion of time spent in the open arms is indicative of anxiolytic effects.[17][18]
Rotarod Test Protocol
This protocol is a standard method for evaluating motor coordination.[14][15][25]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: The day before testing, train the rats on the rotarod for 3 trials. Each trial consists of a 5-second ramp up to a constant speed (e.g., 17 RPM) for up to 40 seconds.[14]
-
Testing:
-
On the test day, conduct a baseline trial before drug administration.
-
Administer phenytoin or vehicle.
-
At specified time points after administration, place the animal on the rotating rod.
-
Record the latency to fall off the rod. Animals that remain on the rod for the entire duration of the trial are given the maximum score.
-
-
Data Collection: The primary measure is the latency to fall from the rotating rod.
Visualizations
Caption: Experimental workflow for a typical phenytoin behavioral study.
Caption: Simplified signaling pathways affected by phenytoin.
Caption: Troubleshooting logic for inconsistent phenytoin experiment results.
References
- 1. Estimated magnitude of behavioral effects of phenytoin in rats and its reproducibility: a collaborative behavioral teratology study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Variability in the bioavailability of phenytoin capsules in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin-induced seizures: a paradoxical effect at toxic concentrations in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of phenytoin on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod test [pspp.ninds.nih.gov]
- 15. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 16. biomed-easy.com [biomed-easy.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Morris Water Maze Model [panache.ninds.nih.gov]
- 21. efsa.europa.eu [efsa.europa.eu]
- 22. mmpc.org [mmpc.org]
- 23. Dose-response effects of prenatal phenytoin exposure in rats: effects on early locomotion, maze learning, and memory as a function of phenytoin-induced circling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Elevated plus maze protocol [protocols.io]
- 25. mmpc.org [mmpc.org]
safe handling and disposal procedures for phenytoin in a laboratory setting
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of phenytoin (B1677684) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phenytoin in a laboratory setting?
A1: Phenytoin is a hazardous substance with several primary risks. It is classified as a probable human carcinogen and teratogen.[1][2] Acute exposure can irritate the skin and eyes, and may cause symptoms such as nausea, headache, dizziness, and confusion.[1] Chronic exposure can lead to damage of the nervous system, liver, and kidneys.[1] Additionally, fine dust particles of phenytoin may form explosive mixtures in the air.[3][4]
Q2: What immediate actions should be taken in case of accidental exposure to phenytoin?
A2: The following first aid procedures should be followed immediately after exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with large amounts of soap and water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4][6]
Q3: What are the general storage requirements for phenytoin in the laboratory?
A3: Phenytoin should be stored in a tightly closed container in a dry and well-ventilated area. It should be kept in a regulated and marked area, and stored locked up or in an area only accessible to authorized personnel.[1] It is also important to store it away from incompatible materials such as strong oxidizing and reducing agents.[1][7]
Q4: How should I dispose of waste contaminated with phenytoin?
A4: Phenytoin and any materials contaminated with it are considered hazardous waste.[1] All waste must be disposed of in accordance with federal, state, and local environmental regulations.[8] Waste should be collected in clearly labeled, sealed containers for disposal.[1] Typically, this involves incineration by a licensed hazardous waste management company.[8][9] Do not dispose of phenytoin down the drain or in regular trash.
Troubleshooting Guides
Issue: I have spilled a small amount of solid phenytoin powder on the lab bench.
Solution:
-
Restrict Access: Immediately evacuate personnel from the immediate area and secure the entrance to prevent unauthorized entry.[1]
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing the appropriate PPE, including nitrile or neoprene gloves, a lab coat (Tyvek or equivalent), and eye protection with side shields or goggles.[1]
-
Avoid Dry Sweeping: Do not dry sweep the spilled powder as this can generate dust.[1]
-
Wet Method for Cleanup: Moisten the spilled material with a 60-70% ethanol (B145695) solution to prevent it from becoming airborne.[1][5]
-
Collect the Waste: Carefully scoop the dampened material into a sealed container labeled as "Hazardous Waste: Phenytoin".[1][5]
-
Decontaminate the Area: Wipe the spill area with an absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[1][5]
-
Dispose of Contaminated Materials: All cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[1]
Issue: My gloves became contaminated while handling a solution containing phenytoin.
Solution:
-
Immediate Removal: Stop your work immediately and remove the contaminated gloves.
-
Proper Glove Removal Technique: Use a proper glove removal technique to avoid touching the outer surface of the glove with your bare hands. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Dispose of Gloves: Dispose of the contaminated gloves in a designated hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
-
Inspect Skin: Check your hands for any signs of skin contact with the phenytoin solution. If contact occurred, follow the first aid procedures for skin contact.
-
Don New Gloves: Put on a new, clean pair of appropriate gloves before resuming your work.
Quantitative Data Summary
| Property | Value | Source |
| Carcinogenicity | Probable human carcinogen | [1] |
| Teratogenicity | Probable human teratogen | [1] |
| Water Solubility | Insoluble | [5] |
| Partition Coefficient (log Pow) | 2.47 | |
| Occupational Exposure Limits | Not established | [1] |
Experimental Protocols
Protocol: Preparation of a Phenytoin Stock Solution
Methodology:
-
Engineering Controls: All handling of solid phenytoin must be conducted within a certified chemical fume hood or a Class I, Type B biological safety hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves (nitrile or neoprene), a disposable gown (e.g., Tyvek), and safety goggles with side shields.[1]
-
Weighing: Carefully weigh the desired amount of phenytoin powder using a tared weigh boat. Use anti-static equipment if available to minimize dust generation.
-
Solubilization: Place a stir bar in a suitable volumetric flask. Carefully transfer the weighed phenytoin powder into the flask. Add the desired solvent (e.g., ethanol, DMSO) incrementally while stirring until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Labeling and Storage: The resulting stock solution should be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the solution in a tightly sealed container in a designated and secure location.
Visualizations
Caption: Workflow for responding to a solid phenytoin spill.
Caption: Key safety precautions for handling phenytoin.
References
- 1. nj.gov [nj.gov]
- 2. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. PHENYTOIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. beaufort.tricare.mil [beaufort.tricare.mil]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Technical Support Center: Optimizing Phenytoin Delivery in Organotypic Slice Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenytoin (B1677684) in organotypic slice culture models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Question: Why am I observing inconsistent or no effect of phenytoin on epileptiform activity in my slice cultures?
Answer: Several factors can contribute to a lack of efficacy or variability in phenytoin's effects in organotypic slice cultures. Consider the following troubleshooting steps:
-
Phenytoin Solubility and Stability: Phenytoin is a hydrophobic compound with poor water solubility. Ensure it is properly dissolved and stable in your culture medium.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.[1][2][3] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: When preparing your final working concentration, ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced neurotoxicity. A vehicle-only control is essential to rule out effects from the solvent itself.[4]
-
Precipitation: Upon dilution into aqueous culture medium, phenytoin may precipitate out of solution, especially at high concentrations or after prolonged incubation. Visually inspect your media for any precipitate before and during the experiment.
-
-
Drug Penetration into the Slice: Organotypic slices are 3D structures, and drug penetration to the core of the tissue can be a significant challenge.[5][6][7]
-
Incubation Time: Ensure a sufficient pre-incubation period with phenytoin before inducing epileptiform activity to allow for adequate diffusion throughout the slice. This could range from several hours to overnight.
-
Slice Thickness: While thicker slices may better preserve neuronal architecture, they can impede drug diffusion. Slices are often prepared at a thickness of 200-400 µm.[7][8][9][10]
-
Culture Method: The interface method, where slices are cultured on a porous membrane, allows for drug application from both the top (via a small volume of medium) and the bottom (diffusing through the membrane), which may enhance penetration.[10]
-
-
Adsorption to Labware: As a hydrophobic drug, phenytoin can adsorb to the surface of plastic labware, such as multi-well plates and pipette tips.[11] This reduces the actual concentration of the drug in the medium.
-
Material Choice: Consider using low-adsorption plasticware or glass containers for preparing and storing phenytoin solutions.
-
Pre-treatment: Pre-incubating plates with a blocking agent or the culture medium containing serum may help to reduce non-specific binding sites, although this should be validated for your specific assay.
-
-
Model-Specific Pharmacoresistance: Some organotypic hippocampal slice culture models have been shown to develop resistance to standard antiepileptic drugs, including phenytoin, especially after a certain time in culture.[12]
-
Culture Duration: Be aware that the physiological properties of the slices can change over time in vitro. Test phenytoin's efficacy at different days in vitro (DIV) to characterize your model.
-
Induction Method: The method used to induce epileptiform activity (e.g., low magnesium, 4-aminopyridine) can influence the slice's sensitivity to anticonvulsants.
-
-
Verification of Drug Concentration: It is crucial to confirm the effective concentration of phenytoin reaching the tissue.
-
Analytical Methods: If possible, use techniques like High-Performance Liquid Chromatography (HPLC) to measure the phenytoin concentration in your culture medium over time and in the tissue homogenate after the experiment to determine uptake.
-
Question: I'm observing signs of neurotoxicity in my cultures after applying phenytoin. How can I mitigate this?
Answer: Phenytoin can be neurotoxic at high concentrations. The therapeutic window is narrow, and toxicity is concentration-dependent.
-
Concentration Range: Ensure you are using a therapeutically relevant concentration. Studies in neuronal cultures and slices have used a wide range, but toxicity is more likely at higher doses.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that suppresses epileptiform activity without causing widespread cell death in your specific model. Start with concentrations reported in the literature (see tables below) and titrate up or down.
-
Toxicity Thresholds: Be aware that concentrations above 50 µg/mL (~200 µM) are often associated with significant toxicity in vivo, which may translate to in vitro models.[13] One study in cerebral cortical cell cultures showed significant toxicity after 11 days of exposure to 30 µg/mL (~119 µM).
-
-
Exposure Duration: Chronic exposure to phenytoin can be more toxic than acute application.
-
Time-Course Experiment: Determine the minimum exposure time required to achieve the desired pharmacological effect.
-
Washout: If the experimental design allows, consider a washout period to see if any toxic effects are reversible.
-
-
Solvent Toxicity: As mentioned previously, the solvent (e.g., DMSO) used for the stock solution can be toxic to neurons.
-
Vehicle Control: Always include a vehicle control with the highest concentration of solvent used in your experiment to ensure that the observed toxicity is due to phenytoin and not the solvent.
-
-
Assessing Viability: Use reliable methods to quantify cell death.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters dead cells and is a common method for assessing cell death in organotypic slices.
-
Lactate Dehydrogenase (LDH) Assay: LDH is an enzyme released from damaged cells, and its activity can be measured in the culture medium as an indicator of cytotoxicity.[8]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of phenytoin? Phenytoin's primary mechanism is the blockade of voltage-gated sodium channels.[14] It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[14][15] It has been shown to have minimal to no effect on NMDA receptor-mediated events.[16][17][18]
How should I prepare a phenytoin stock solution for my experiments? Due to its poor aqueous solubility, a stock solution of phenytoin should be prepared in an organic solvent. DMSO is commonly used.[1][2] For example, you can dissolve phenytoin powder in sterile DMSO to create a 10-50 mM stock solution. This stock can then be aliquoted and stored at -20°C or -80°C. When preparing your final working solution, dilute the stock directly into the pre-warmed culture medium, ensuring the final DMSO concentration remains non-toxic (e.g., ≤0.1%).[3]
What concentrations of phenytoin are typically effective in organotypic slice cultures? Effective concentrations can vary depending on the specific model and experimental conditions. However, studies have shown effects in the range of 20 µM to 200 µM. For example, one study demonstrated that 200 µM phenytoin reversibly reduced the amplitude and frequency of epileptiform activity in an organotypic hippocampal slice model.[19] Another study in cortical neurons found an IC50 of 16.8 µM for the inhibition of the inward Na+ current.[20] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
How can I verify that phenytoin is reaching the target tissue in my slice culture? Direct measurement is the most reliable method. This can be achieved by collecting the slices after the experiment, homogenizing them, and using an analytical technique like HPLC or a specific immunoassay to quantify the amount of phenytoin in the tissue. Alternatively, you can measure the concentration in the surrounding culture medium at the end of the experiment to assess for depletion, which could be due to uptake by the slice or adsorption to the plate.
Data Presentation
Table 1: Phenytoin Concentrations and Effects in Neuronal Culture Models
| Model System | Phenytoin Concentration | Observed Effect | Reference |
| Cultured Embryonic Cortical Neurons | IC50: 16.8 µM | Inhibition of inward Na+ current. | [20] |
| Rat Hippocampal CA1 Pyramidal Neurons | IC50: 72.6 ± 22.5 µM | Inhibition of transient Na+ current (INaT). | [15] |
| Rat Sensorimotor Cortex Slices | EC50: 78 µM | Reduction of persistent Na+ current (INaP). | [21] |
| Organotypic Hippocampal Slices | 200 µM | Reduced amplitude and frequency of epileptiform discharges. | [19] |
| Cerebellar and Neocortical Explants | 2 - 22.5 µg/mL (~8 - 89 µM) | Biphasic effect: initial excitation followed by suppression. | [22] |
| Rat Entorhinal Cortex Neurons | 20 µM | Increased background inhibition and decreased background excitation. | [23] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Low Efficacy | Poor solubility/precipitation | Prepare fresh working solutions; visually inspect for precipitate; use a validated solvent like DMSO for stock. |
| Poor tissue penetration | Increase pre-incubation time; use thinner slices (200-300 µm); ensure media covers the slice. | |
| Adsorption to labware | Use low-adsorption plasticware or glass containers; pre-incubate plates with serum-containing media. | |
| Pharmacoresistance of model | Characterize the time-dependent sensitivity of your cultures; consider alternative epileptiform induction methods. | |
| Variability | Inconsistent stock solution | Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency between experiments. |
| Uneven drug distribution | Gently agitate the plate after adding the drug; ensure the slice is flat on the membrane for uniform contact. | |
| Biological variability | Use slices from multiple animals for each experimental group to account for inter-animal differences. | |
| Neurotoxicity | Concentration too high | Perform a dose-response curve to find the optimal therapeutic window; start with lower concentrations. |
| Prolonged exposure | Determine the minimum time required for the desired effect; consider washout experiments. | |
| Solvent toxicity | Keep final DMSO concentration ≤0.1%; always run a vehicle-only control. |
Experimental Protocols
Protocol 1: Preparation of Phenytoin Stock and Working Solutions
-
Materials: Phenytoin powder, sterile DMSO, sterile microcentrifuge tubes, sterile culture medium.
-
Stock Solution Preparation (e.g., 50 mM): a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the required amount of phenytoin powder (MW: 252.27 g/mol ). For 1 mL of a 50 mM stock, you would need 12.61 mg. b. Add the appropriate volume of sterile DMSO to achieve the final concentration of 50 mM. c. Vortex thoroughly until the phenytoin is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 20 µL aliquots) to avoid multiple freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the phenytoin stock solution. b. Pre-warm the required volume of organotypic slice culture medium to 37°C. c. Dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentration. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%. d. Mix gently by inverting the tube or pipetting. Visually inspect to ensure no precipitation has occurred. Use the working solution immediately.
Protocol 2: Application of Phenytoin to Organotypic Slice Cultures (Interface Method)
-
Culture Preparation: Prepare and maintain organotypic hippocampal slices according to established protocols.[9][24] Cultures are typically ready for experiments after 7-14 DIV.
-
Baseline Recording (Optional): If measuring electrophysiological activity, record baseline epileptiform activity before drug application.
-
Medium Exchange: a. Carefully aspirate the old culture medium from beneath the membrane insert in the 6-well plate. b. Add 1 mL of the pre-warmed phenytoin working solution (or vehicle control medium) to the bottom of the well, ensuring the medium makes contact with the underside of the membrane. c. Optionally, add a small droplet (e.g., 50 µL) of the working solution directly onto the surface of the slice to ensure rapid exposure, then gently aspirate any excess that does not absorb into the slice/membrane.[10][25]
-
Incubation: Return the cultures to the incubator (37°C, 5% CO₂) for the desired treatment duration. This pre-incubation period is critical for allowing the drug to diffuse into the tissue.
-
Induction of Activity & Recording: After the incubation period, induce epileptiform activity (if not spontaneously active) and perform experimental recordings (e.g., electrophysiology, calcium imaging).
-
Endpoint Analysis: Following the experiment, slices can be fixed for immunohistochemistry or collected for biochemical analysis (e.g., protein or RNA extraction, HPLC analysis of drug content).
Mandatory Visualization
Caption: Phenytoin's primary mechanism of action.
Caption: Experimental workflow for testing phenytoin.
Caption: Troubleshooting logic for low phenytoin efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Organotypic brain explant culture as a drug evaluation system for malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human organotypic brain slice culture: a novel framework for environmental research in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an advanced ex vivo brain slice invasion assay to model glioblastoma cell invasion into the complex brain microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Organotypic and Microphysiological Human Tissue Models for Drug Discovery and Development-Current State-of-the-Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenytoin-induced seizures: a paradoxical effect at toxic concentrations in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 15. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An organotypic hippocampal slice culture model of excitotoxic injury induced spontaneous recurrent epileptiform discharges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biphasic electrophysiological effects of phenytoin on neural tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ex vivo model of epilepsy in organotypic slices—a new tool for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Measuring Real-time Drug Response in Organotypic Tumor Tissue Slices [jove.com]
Validation & Comparative
A Comparative Guide to Validating Novel Anticonvulsants Against the Gold Standard: Phenytoin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant effects of new chemical entities (NCEs) against the well-established drug, phenytoin (B1677684). Supported by experimental data, this document details the necessary protocols and data presentation for a thorough evaluation.
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous effort in neuroscience and drug development. Phenytoin, a cornerstone in epilepsy treatment for decades, serves as a critical benchmark for evaluating the potential of new anticonvulsant agents.[1] This guide outlines the standard preclinical models and methodologies used to validate the anticonvulsant effects of NCEs in direct comparison to phenytoin.
Understanding the Benchmark: Phenytoin's Mechanism of Action
Phenytoin primarily exerts its anticonvulsant effect by modulating voltage-gated sodium channels in neurons.[2] It selectively binds to the inactivated state of these channels, a conformation they enter after an action potential.[2][3] This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and thereby preventing the rapid, repetitive firing characteristic of seizures.[2] This use-dependent and voltage-dependent action allows phenytoin to preferentially target hyperexcitable neurons involved in seizure activity while having less effect on neurons firing at a normal physiological rate.[4]
Preclinical Evaluation of Anticonvulsant Activity
The initial screening and validation of NCEs typically involve a battery of in vivo rodent models designed to assess their efficacy against different seizure types and to determine their potential for neurotoxicity. The most common and clinically validated models for initial screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[5]
Maximal Electroshock (MES) Seizure Model
The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[5] Seizures are induced by a brief electrical stimulus applied via corneal or ear-clip electrodes. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is widely used to identify compounds that may be effective against generalized myoclonic and absence seizures.[5] Pentylenetetrazol, a GABA-A receptor antagonist, induces clonic seizures. The primary endpoint is the prevention of clonic spasms. Phenytoin is notably inactive in the scPTZ test, a key differentiator for NCEs that may possess a broader spectrum of activity.[5]
Neurotoxicity Assessment: The Rotarod Test
To assess the potential for motor impairment, a common side effect of AEDs, the rotarod test is employed. This test measures the ability of an animal to maintain its balance on a rotating rod. A decreased latency to fall is indicative of neurotoxicity.
Quantitative Comparison of Anticonvulsant Efficacy
The efficacy and safety of NCEs are quantified and compared to phenytoin using several key parameters:
-
Median Effective Dose (ED50): The dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.[6]
-
Median Toxic Dose (TD50): The dose at which 50% of the population exhibits a specific toxic effect (e.g., motor impairment in the rotarod test).
-
Protective Index (PI): The ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window and a better safety profile.
The following tables summarize hypothetical comparative data for Phenytoin and a representative New Chemical Entity (NCE-1) in standard preclinical models.
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Rotarod Test TD50 (mg/kg) | Protective Index (MES) |
| Phenytoin | 9.5 | Inactive | 42.1 | 4.4 |
| NCE-1 | 15.2 | 55.8 | 150.3 | 9.9 |
Note: The data presented here are for illustrative purposes and are derived from a compilation of preclinical findings. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standardized protocols for the key experiments.
Maximal Electroshock (MES) Test Protocol
-
Animal Model: Adult male mice (e.g., CD-1 strain, 20-25g) are used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock to ensure peak brain concentration.
-
Stimulation: A drop of topical anesthetic is applied to the corneas. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for the presence or absence of tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: The ED50 is calculated from the dose-response data using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
-
Animal Model: Adult male mice are used.
-
Drug Administration: The test compound or vehicle is administered as in the MES test.
-
Chemoconvulsant Administration: Pentylenetetrazol is administered subcutaneously at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.
Rotarod Test Protocol
-
Apparatus: A rotating rod of a specified diameter (e.g., 3 cm) is used. The speed of rotation can be fixed or accelerating.
-
Training: Animals are trained on the rotarod for a set period before the test day to acclimatize them to the apparatus.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of expected peak effect, animals are placed on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded. A predetermined cutoff time is used.
-
Data Analysis: The TD50 is calculated as the dose that causes 50% of the animals to fall from the rod or fail to meet a minimum performance criterion.
Visualizing the Process and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.
Caption: Workflow for the preclinical evaluation of a new chemical entity's anticonvulsant effects.
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Conclusion
The validation of new chemical entities against established standards like phenytoin is a rigorous but essential process in the development of new antiepileptic therapies. By employing standardized preclinical models and focusing on quantitative measures of efficacy and safety, researchers can objectively assess the potential of novel compounds. A thorough understanding of the comparative pharmacology, supported by clear data presentation and detailed experimental protocols, is paramount for advancing promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
comparative analysis of phenytoin versus carbamazepine on sodium channel subtypes
An objective guide for researchers and drug development professionals on the differential effects of two cornerstone antiepileptic drugs on voltage-gated sodium channel isoforms.
Phenytoin (B1677684) and carbamazepine (B1668303) are first-generation antiepileptic drugs that have been mainstays in the treatment of epilepsy for decades. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[1] By stabilizing the inactivated state of these channels, both drugs reduce neuronal hyperexcitability, a hallmark of seizures.[1][2] However, despite this shared target, clinical experience has shown that patient responses to these drugs can differ, suggesting subtle yet significant variations in their interactions with different sodium channel subtypes.[2] This guide provides a detailed comparative analysis of the effects of phenytoin and carbamazepine on various sodium channel isoforms, supported by experimental data to inform further research and drug development.
Mechanism of Action: A State-Dependent Blockade
Both phenytoin and carbamazepine exhibit a state-dependent and use-dependent blockade of sodium channels. This means they have a higher affinity for the channels when they are in the open or inactivated states compared to the resting state.[2][3] During the rapid, repetitive firing of neurons that occurs during a seizure, sodium channels cycle through these states more frequently. This increased activity enhances the binding of both drugs, leading to a more pronounced inhibitory effect when it is most needed.
While the general mechanism is similar, there are key kinetic differences. Carbamazepine binds to the inactivated state of the sodium channel with a faster on-rate but a lower affinity compared to phenytoin.[2] This suggests that carbamazepine may be more effective in seizures characterized by shorter bursts of neuronal firing, while phenytoin might be better suited for those with more prolonged depolarizations.[2] Both drugs are believed to bind to a common receptor site within the inner pore of the channel, specifically involving amino acid residues in the S6 segment of domain IV.[2]
Comparative Efficacy on Sodium Channel Subtypes
The human genome encodes nine different voltage-gated sodium channel α-subunits (Nav1.1–Nav1.9), with distinct expression patterns and physiological roles. The differential effects of phenytoin and carbamazepine on these subtypes are critical to understanding their therapeutic windows and side-effect profiles. The central nervous system predominantly expresses Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[4]
The following tables summarize the available quantitative data on the efficacy of phenytoin and carbamazepine on various sodium channel subtypes. The data is primarily presented as EC50 or IC50 values, which represent the concentration of the drug required to elicit a half-maximal response or inhibition, respectively.
Table 1: Comparative Efficacy (EC50 in µM) on Brain Sodium Channel Subtypes
| Subtype | Phenytoin (EC50 in µM) | Carbamazepine (EC50 in µM) | Reference |
| Nav1.1 | 36.3 | 28.2 | [4] |
| Nav1.2 | 29.5 | 32.4 | [4] |
| Nav1.3 | 31.6 | 31.6 | [4] |
| Nav1.6 | 33.1 | 30.2 | [4] |
EC50 values represent the concentration for a half-maximal shift in the voltage-dependence of inactivation.
Table 2: Efficacy (IC50 in µM) on Other Key Sodium Channel Subtypes
| Subtype | Phenytoin (IC50 in µM) | Carbamazepine (IC50 in µM) | Reference |
| Nav1.5 (Cardiac) | ~10 (potent block) | 22.92 (use-dependent) | [5][6] |
| Nav1.7 (Pain) | Data not available | 46.72 (use-dependent) | [3][6] |
| Nav1.8 (Pain) | Data not available | ~30 (high-affinity site) | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying these drugs, the following diagrams are provided in the DOT language for Graphviz.
Caption: State-dependent binding of phenytoin and carbamazepine to the sodium channel.
Caption: Experimental workflow for assessing drug effects on sodium channels.
Experimental Protocols
The data presented in this guide are primarily obtained through whole-cell patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel currents in isolated cells.
Detailed Methodology for Assessing Use-Dependent Block
This protocol is designed to measure the use-dependent block of voltage-gated sodium channels by phenytoin or carbamazepine in a heterologous expression system (e.g., HEK293 cells stably expressing a specific Nav subtype).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.1, Nav1.2, etc.) under standard conditions.
-
On the day of the experiment, dissociate the cells into a single-cell suspension using a gentle enzymatic method.
-
Plate the cells onto glass coverslips in a recording chamber.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.
-
Drug Solutions: Prepare stock solutions of phenytoin and carbamazepine in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
4. Voltage-Clamp Protocol for Use-Dependent Block:
-
Tonic Block:
-
From the holding potential of -100 mV, apply a single depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a sodium current.
-
Perfuse the cell with the drug-containing external solution until a steady-state block is achieved.
-
The percentage of inhibition of the peak current compared to the control (pre-drug) current represents the tonic block.
-
-
Use-Dependent (Phasic) Block:
-
From the holding potential of -100 mV, apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at a frequency of 10 Hz).
-
Record the peak current for each pulse in the train.
-
In the presence of a use-dependent blocker, the peak current will progressively decrease with each pulse.
-
The use-dependent block is quantified by comparing the inhibition of the first and last pulses in the train.
-
5. Data Analysis:
-
Measure the peak inward sodium current for each voltage step.
-
Generate concentration-response curves by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value for both tonic and use-dependent block.
Conclusion
The comparative analysis of phenytoin and carbamazepine reveals both similarities and subtle differences in their interactions with sodium channel subtypes. While both drugs effectively block the major brain isoforms with comparable efficacy, their distinct binding kinetics may underlie their differential clinical performance. Carbamazepine exhibits a broader spectrum of characterized activity across peripheral and cardiac sodium channels in the currently available literature. The lack of comprehensive comparative data for phenytoin on Nav1.7 and Nav1.8 highlights an area for future research. A deeper understanding of these subtype-specific interactions is paramount for the development of next-generation antiepileptic drugs with improved efficacy and reduced side-effect profiles. The methodologies and data presented in this guide provide a framework for researchers to build upon in the quest for more targeted and effective therapies for epilepsy.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamazepine interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Efficacy Comparison of Phenytoin and Levetiracetam in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two widely used antiepileptic drugs, phenytoin (B1677684) and levetiracetam (B1674943). The following sections summarize key experimental data from head-to-head studies, detail the methodologies employed, and visualize the experimental workflows to facilitate a clear understanding of their comparative performance in established seizure models.
Quantitative Data Summary
The preclinical efficacy of phenytoin and levetiracetam has been evaluated in various animal models of seizures, with the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests being the most common for screening antiepileptic drugs. These models are designed to mimic different aspects of human epilepsy. The following tables summarize the quantitative outcomes from key comparative studies.
| Seizure Model | Animal Model | Phenytoin Efficacy | Levetiracetam Efficacy | Reference |
| Maximal Electroshock (MES) | Mouse | Effective in protecting against tonic extensor seizures | Ineffective in the MES test | [1] |
| Intravenous Pentylenetetrazol (i.v. PTZ) | Mouse | Effective in protecting against tonic extensor seizures | Effective in protecting against tonic extensor seizures | [1] |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Mouse | Not specified in direct comparison | Ineffective in the s.c. PTZ test | [1] |
| Pentylenetetrazol (PTZ) Kindling | Mouse | Not directly compared in this study | Suppressed the development and acquisition of kindling | [2] |
Table 1: Comparative Efficacy of Phenytoin and Levetiracetam in Different Seizure Models.
| Study Focus | Animal Model | Phenytoin Outcome | Levetiracetam Outcome | Key Finding | Reference |
| Anticonvulsant Interaction | Mouse (MES model) | Additive interaction with levetiracetam | Additive interaction with phenytoin | The combination of phenytoin and levetiracetam showed an additive anticonvulsant effect. | [3] |
| Seizure Threshold | Epileptic Mice (Pilocarpine-induced) | Increased PTZ seizure threshold | Increased PTZ seizure threshold | Both drugs increased the seizure threshold, with no significant difference in efficacy between epileptic and non-epileptic mice for levetiracetam. | [4] |
Table 2: Summary of Head-to-Head Preclinical Studies and Key Findings.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following are protocols for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Apparatus: An electroconvulsometer with corneal or ear electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound (phenytoin or levetiracetam) or a vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is delivered through the electrodes.[5]
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
The efficacy of the drug is determined by its ability to abolish the tonic extensor phase of the seizure.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to model generalized myoclonic and absence seizures. It can be administered via different routes to assess various aspects of seizure activity.
Objective: To evaluate the ability of a compound to suppress seizures induced by the chemoconvulsant pentylenetetrazol.
Procedure (Intravenous Infusion - i.v. PTZ):
-
Animals are administered the test compound or vehicle.
-
A solution of PTZ is infused intravenously at a constant rate.
-
The time to the onset of different seizure endpoints (e.g., myoclonic twitch, clonic seizure, tonic extension) is recorded.
-
The threshold dose of PTZ required to induce each seizure endpoint is calculated. An effective anticonvulsant will increase this threshold.
Procedure (Subcutaneous Injection - s.c. PTZ):
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsive dose of PTZ is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes), and the incidence and latency of seizures are recorded.
-
Efficacy is determined by the ability of the drug to prevent seizures or delay their onset.
Comparative Efficacy Profile
The preclinical data reveals distinct efficacy profiles for phenytoin and levetiracetam.
Phenytoin consistently demonstrates efficacy in the MES test, indicating its effectiveness against generalized tonic-clonic seizures.[1] This aligns with its primary mechanism of action, which involves blocking voltage-gated sodium channels and preventing the propagation of seizure activity.[6] It also shows efficacy against tonic extension in the i.v. PTZ model.[1]
Levetiracetam , in contrast, is generally found to be inactive in the classical MES and subcutaneous PTZ screening tests.[1][7] This suggests a different mechanism of action compared to traditional antiepileptic drugs like phenytoin. However, levetiracetam is effective in the intravenous PTZ test, indicating a role in modulating seizure threshold.[1] Furthermore, studies in kindling models, which represent a more "epileptic" state, show that levetiracetam can prevent the development and acquisition of seizures.[2] This points to a potential disease-modifying or antiepileptogenic effect that is not captured by acute seizure models.
Conclusion
Head-to-head preclinical studies demonstrate that phenytoin and levetiracetam have markedly different but complementary efficacy profiles. Phenytoin is highly effective in models of generalized tonic-clonic seizures, such as the MES test. Levetiracetam's efficacy is more apparent in models that involve seizure threshold modulation and epileptogenesis, like the i.v. PTZ and kindling models, while being largely ineffective in the standard MES and s.c. PTZ tests.[1][2][7] These distinct preclinical profiles are consistent with their different mechanisms of action and provide a rationale for their specific clinical applications in the treatment of epilepsy. Researchers and drug development professionals should consider these differential efficacy profiles when selecting compounds for further investigation and designing clinical trials.
References
- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptogenic and anticonvulsive actions of levetiracetam in a pentylenetetrazole kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic characterization of interactions between levetiracetam and numerous antiepileptic drugs in the mouse maximal electroshock seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Transcriptomic Changes Induced by Phenytoin
For researchers, scientists, and drug development professionals, validating transcriptomic data is a critical step in understanding the molecular mechanisms of drug action. This guide provides a comprehensive comparison of key experimental methods for validating transcriptomic changes in response to phenytoin (B1677684) treatment, complete with detailed protocols and performance data to aid in experimental design.
Phenytoin, a widely used anticonvulsant, exerts its therapeutic effects primarily by modulating voltage-gated sodium channels.[1] However, its impact on global gene expression is far more complex, influencing a variety of signaling pathways. Transcriptomic studies, such as RNA sequencing (RNA-seq), provide a broad overview of these changes, but validation of key findings is essential to confirm the biological significance of the observed alterations in messenger RNA (mRNA) levels. This guide focuses on three commonly employed validation techniques: quantitative polymerase chain reaction (qPCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA).
Comparison of Validation Techniques
Choosing the appropriate validation method depends on the specific research question, available resources, and the desired level of quantification. While qPCR validates changes at the transcript level, Western blotting and ELISA provide crucial insights into the corresponding protein expression, which is often more functionally relevant. It is important to note that mRNA and protein levels do not always correlate directly due to post-transcriptional, translational, and post-translational regulation.[2][3]
| Feature | Quantitative PCR (qPCR) | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Analyte | mRNA | Protein | Protein |
| Quantification | Relative or absolute | Semi-quantitative to quantitative | Quantitative |
| Sensitivity | Very high (can detect single copies)[4] | Moderate (ng to pg range)[5] | High (pg to ng range)[6][7] |
| Specificity | High (primer/probe dependent) | Moderate to high (antibody dependent) | High (antibody pair dependent)[6] |
| Throughput | High (96- or 384-well plates) | Low to medium | High (96-well plates) |
| Dynamic Range | Wide (several orders of magnitude) | Narrow (2-3 logs)[8] | Wide (3-4 logs)[1] |
| Time per Assay | 2-4 hours | 1-2 days | 4-6 hours |
| Cost per Sample | Low | Moderate | Moderate to High |
| Information Provided | Gene expression levels | Protein size and relative abundance | Absolute protein concentration |
Key Signaling Pathways Affected by Phenytoin
Phenytoin has been shown to modulate several key signaling pathways implicated in cellular stress response, development, and neuronal function. Understanding these pathways is crucial for interpreting transcriptomic data and selecting appropriate targets for validation.
Signaling pathways modulated by phenytoin treatment.
Experimental Workflow
A typical workflow for validating transcriptomic changes involves several key steps, from initial high-throughput screening to targeted validation of individual genes and proteins.
General workflow for validating transcriptomic changes.
Detailed Experimental Protocols
Quantitative Polymerase Chain Reaction (qPCR)
Objective: To quantify the relative or absolute abundance of specific mRNA transcripts.
Methodology:
-
RNA Extraction: Isolate total RNA from control and phenytoin-treated samples using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers. Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.[9]
Western Blotting
Objective: To detect and semi-quantify the expression level of specific proteins.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To accurately quantify the concentration of a specific protein in a sample.
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific to the target protein and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add protein samples and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on the target protein.
-
Enzyme Conjugate: Add streptavidin-HRP to the wells.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the target protein in the samples.[10]
By carefully selecting the appropriate validation methods and following rigorous experimental protocols, researchers can confidently confirm transcriptomic changes and gain deeper insights into the molecular effects of phenytoin treatment. This comprehensive approach, combining high-throughput discovery with targeted validation, is essential for advancing our understanding of drug mechanisms and developing novel therapeutic strategies.
References
- 1. ELISA (Enzyme-linked Immunosorbent Assay) Test Results Interpretation | Cell Signaling Technology [cellsignal.com]
- 2. ELISA Sensitivity and Specificity - Creative Diagnostics [creative-diagnostics.com]
- 3. betalifesci.com [betalifesci.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. licorbio.com [licorbio.com]
- 9. Altered Levels of Extracellular Signal-Regulated Kinase Signaling Proteins in Postmortem Frontal Cortex of Individuals with Mood Disorders and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Comparison of Real-Time PCR and ELISA-Based Methods for the Detection " by Adam T. Perestam, Kayleigh K. Fujisaki et al. [digitalcommons.chapman.edu]
Cross-Validation of Phenytoin's Mechanism: A Comparative Guide to Patch-Clamp and Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key biophysical techniques—patch-clamp electrophysiology and fluorescence-based assays—for elucidating the mechanism of action of the anti-seizure medication phenytoin (B1677684). By presenting detailed experimental protocols, quantitative data, and a direct comparison with the alternative sodium channel blocker carbamazepine (B1668303), this document serves as a valuable resource for researchers investigating ion channel pharmacology.
Introduction to Phenytoin's Mechanism
Phenytoin is a cornerstone therapy for epilepsy, exerting its anticonvulsant effects primarily by modulating voltage-gated sodium channels (VGSCs).[1] These channels are critical for the initiation and propagation of action potentials in neurons.[2][3] Phenytoin selectively binds to the inactivated state of VGSCs, a conformation the channel enters after opening and before returning to the resting state.[2][3] This binding stabilizes the inactivated state, thereby prolonging the neuronal refractory period and reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This use-dependent and voltage-dependent action allows phenytoin to preferentially target hyperexcitable neurons.[3]
Comparative Analysis of Phenytoin and Carbamazepine
To provide a comprehensive understanding of phenytoin's performance, this guide includes comparative data for carbamazepine, another widely used anti-seizure drug that also targets voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of phenytoin and carbamazepine on voltage-gated sodium channels as determined by both patch-clamp and fluorescence-based assays.
| Drug | Assay Type | Cell Line | Channel Subtype | IC50 (µM) | Reference |
| Phenytoin | Patch-Clamp | Rat Hippocampal Neurons | Endogenous | 72.6 ± 22.5 | [2] |
| Phenytoin | Patch-Clamp | MDA-MB-231 | Nav1.5 | ~10 | [3] |
| Phenytoin | Fluorescence Assay | hNav1.7-HEK-293 | Nav1.7 | 18.7 | [4] |
| Carbamazepine | Patch-Clamp | Neuro-2a | Endogenous (Peak) | 56 | [5][6] |
| Carbamazepine | Patch-Clamp | Neuro-2a | Endogenous (Sustained) | 18 | [5][6] |
| Carbamazepine | Fluorescence Assay | hNav1.7-HEK-293 | Nav1.7 | 77.7 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through channels in the cell membrane, providing high-resolution data on channel gating and pharmacology.
Objective: To characterize the inhibitory effect of phenytoin on voltage-gated sodium channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a specific human sodium channel subtype (e.g., hNav1.2 or hNav1.7).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 11 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 5 NaCl, 2 MgCl₂ (pH adjusted to 7.3 with CsOH).
Procedure:
-
Cell Preparation: Plate HEK-293 cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
-
Drug Application:
-
Dissolve phenytoin in the external solution to the desired concentrations.
-
Apply the phenytoin-containing solution to the cell using a perfusion system.
-
Record sodium currents at various drug concentrations to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
To determine the IC50, apply a standard depolarizing pulse (e.g., to -10 mV) and measure the peak current in the presence of different phenytoin concentrations. Fit the concentration-response data with a Hill equation.
-
Fluorescence-Based Membrane Potential Assay
This high-throughput method uses voltage-sensitive dyes to indirectly measure ion channel activity by detecting changes in membrane potential.
Objective: To determine the inhibitory effect of phenytoin on sodium channel activity in a high-throughput format.
Cell Line: HEK-293 cells stably expressing the sodium channel of interest.
Materials:
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Sodium channel activator (e.g., veratridine).
Procedure:
-
Cell Plating: Seed HEK-293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare the dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour to allow the cells to load the dye.
-
-
Compound Addition:
-
Prepare a dilution series of phenytoin in the assay buffer.
-
Add the phenytoin dilutions to the appropriate wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Add a sodium channel activator (e.g., veratridine) to all wells to open the channels and cause membrane depolarization.
-
Measure the fluorescence intensity before and after the addition of the activator. The change in fluorescence is proportional to the change in membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to control wells (no drug).
-
Plot the normalized response against the phenytoin concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Caption: Workflow for cross-validation using patch-clamp and fluorescence assays.
References
- 1. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Phenytoin and Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of epilepsy management extends beyond seizure control, with growing interest in the neuroprotective or neurotoxic potential of antiepileptic drugs (AEDs). Seizures can induce neuronal damage through mechanisms like excitotoxicity and oxidative stress, making the neuroprotective capacity of an AED a critical factor in long-term patient outcomes.[1] This guide provides a comparative analysis of the neuroprotective effects of phenytoin (B1677684), a long-standing AED, with newer and other conventional alternatives like levetiracetam (B1674943), valproate, and carbamazepine, based on available experimental data.
It is important to note that while numerous clinical studies compare the anticonvulsant efficacy of these drugs[2][3], direct head-to-head experimental studies using consistent molecular markers for neuroprotection are less common. This guide synthesizes findings from various in vitro and in vivo studies to offer an objective comparison.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of AEDs are often evaluated by their ability to mitigate neuronal damage in experimental models of excitotoxicity (e.g., glutamate (B1630785) or kainic acid exposure) and oxidative stress. Key metrics include neuronal viability, inhibition of apoptosis (programmed cell death), and reduction of oxidative markers.
Table 1: Phenytoin vs. Other AEDs on Neuronal Viability and Apoptosis
| Drug | Experimental Model | Key Findings | Quantitative Data (Example) |
| Phenytoin | Cultured cerebellar granule cells | Dose-dependently decreased the number of vital cells.[4] | Data not quantified as % protection. Showed decreased cell counts. |
| Immortalized mouse hippocampal neurons | Showed a distinct, pronounced negative effect on the formation of neuronal processes; did not quantify cell viability changes but noted morphological disruption. | Not Applicable | |
| Rat model of status epilepticus | Ineffective in protecting hippocampal neurons against cell death, in contrast to Topiramate. | Not Applicable | |
| Levetiracetam | Glutamate-induced injury in OLN-93 oligodendrocytes | Significantly enhanced cell viability; inhibited apoptosis and decreased expression of cleaved caspase-3.[5] | Increased cell viability by ~20-25% at 50-100 µM concentrations vs. glutamate alone.[5] |
| Glutamate-induced injury in SH-SY5Y neuroblastoma cells | Significantly improved cell viability.[6][7] | Cell viability improved from ~50% (glutamate alone) to ~75% with 25 µg/ml Levetiracetam.[6] | |
| Valproate | Glutamate-induced excitotoxicity in SH-SY5Y cells | Increased the viability of cells exposed to glutamate.[8] | 1 mM Valproate pre-treatment increased cell viability by ~15-20% vs. glutamate alone.[8] |
| Primary rat cerebrocortical cells | Increased expression of the anti-apoptotic factor Bcl-2.[2] | Data not quantified. |
Table 2: Phenytoin vs. Other AEDs on Oxidative Stress Markers
| Drug | Experimental Model | Key Findings | Quantitative Data (Example) |
| Phenytoin | Chinese hamster ovary (CHO) cells | Increased DNA oxidation in a concentration- and time-dependent manner.[5] | Measured as an increase in 8-hydroxy-2'-deoxyguanosine (B1666359) formation.[5] |
| Levetiracetam | Glutamate-induced injury in OLN-93 oligodendrocytes | Reduced reactive oxygen species (ROS) accumulation and malondialdehyde (MDA) levels.[5] | Reduced ROS levels by ~30% and MDA levels by ~40% at 100 µM concentration.[5] |
| Glutamate-induced injury in SH-SY5Y neuroblastoma cells | Significantly reduced Total Oxidant Status (TOS).[6] | TOS levels decreased by ~50% with 25 µg/ml Levetiracetam vs. glutamate alone.[6] | |
| Valproate | Primary rat cerebrocortical cells | Inhibited lipid peroxidation and protein oxidation induced by FeCl₃.[2][9] | Data not quantified. |
| Glutamate-induced excitotoxicity in SH-SY5Y cells | Decreased glutamate-induced increases in H₂O₂ and MDA levels.[8] | Reduced H₂O₂ and MDA levels by ~25-30% with 1 mM Valproate pre-treatment.[8] |
Mechanisms of Action & Signaling Pathways
The neuroprotective or neurotoxic effects of AEDs are intrinsically linked to their influence on cellular signaling pathways that govern cell survival and death. Excitotoxic insults, often modeled by excessive glutamate, trigger a cascade involving calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.
The diagram below illustrates a generalized pathway of excitotoxicity-induced neuronal injury and highlights potential intervention points for AEDs based on published findings.
-
Phenytoin : The primary mechanism of phenytoin is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes against hyperexcitability.[10] However, some experimental evidence suggests it may contribute to oxidative stress by increasing DNA oxidation.[5] Its neuroprotective effects in experimental models of excitotoxicity are not well-supported, with some studies indicating potential neurotoxicity at certain concentrations.[4]
-
Levetiracetam : This newer AED has demonstrated neuroprotective properties by mitigating oxidative stress (reducing ROS and lipid peroxidation) and inhibiting the apoptotic cascade, specifically by reducing the activation of caspase-3.[5][6]
-
Valproate : Valproate appears to exert neuroprotective effects through multiple pathways. It has been shown to reduce oxidative damage and, importantly, to upregulate the expression of the anti-apoptotic protein Bcl-2, which helps preserve mitochondrial integrity.[2][8]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below is a generalized workflow for an in vitro neuroprotection assay, synthesized from protocols commonly cited in the literature.[5][6][11]
Detailed Methodological Steps:
-
Cell Culture: Primary neurons (e.g., from embryonic rat hippocampus or cortex) or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they form mature networks.
-
Drug Pre-treatment: Cultures are pre-incubated with various concentrations of the AEDs (Phenytoin, Levetiracetam, Valproate) or a vehicle control for a specified period (e.g., 1 to 24 hours).
-
Induction of Injury: An excitotoxic or oxidative insult is applied. A common method is to expose the cultures to a high concentration of glutamate (e.g., 1-10 mM) for 24 hours to induce excitotoxicity.[6][8]
-
Assessment of Neuronal Viability: The percentage of living cells is quantified.
-
MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
LDH Assay: Measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Quantification of Apoptosis:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
-
Measurement of Oxidative Stress:
-
H2DCFDA Assay: Uses a fluorescent probe to measure intracellular reactive oxygen species (ROS).
-
TBARS Assay: Quantifies malondialdehyde (MDA), a key end-product of lipid peroxidation.[5]
-
-
Western Blot Analysis: Protein levels of key signaling molecules are measured. This is used to quantify the expression of pro-apoptotic proteins (Bax, cleaved Caspase-3) and anti-apoptotic proteins (Bcl-2).[5]
Conclusion
The available experimental data suggests a divergence in the neuroprotective profiles of phenytoin and other major AEDs. While phenytoin is a highly effective anticonvulsant, its neuroprotective capacity in experimental models of excitotoxicity and oxidative stress is not strongly supported, with some studies indicating potential for neurotoxicity and increased oxidative stress.[4][5] In contrast, newer AEDs like levetiracetam and other compounds like valproate have demonstrated measurable neuroprotective effects in vitro by modulating key pathways involved in apoptosis and oxidative stress, such as inhibiting caspase-3 and lipid peroxidation, and upregulating Bcl-2.[2][5]
These findings underscore the importance of considering an AED's broader neurobiological effects beyond seizure suppression. For researchers and drug development professionals, these distinctions highlight potential therapeutic avenues for developing novel compounds that not only control seizures but also actively protect the brain from seizure-related and underlying pathological damage. Further head-to-head studies using standardized protocols are essential to fully elucidate the comparative neuroprotective hierarchy among different AEDs.
References
- 1. Influence of phenytoin on cytoskeletal organization and cell viability of immortalized mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.cureus.com [assets.cureus.com]
- 3. Comparative Efficacy of IV Phenytoin, IV Valproate, and IV Levetiracetam in Childhood Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenytoin inhibits expression of microtubule-associated protein 2 and influences cell-viability and neurite growth of cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress-induced homologous recombination as a novel mechanism for phenytoin-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpediatrics.com [ijpediatrics.com]
- 7. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered expressions of apoptotic factors and synaptic markers in postmortem brain from bipolar disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Reactive Species in Epileptogenesis and Influence of Antiepileptic Drug Therapy on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Benchmarking Novel Anticonvulsants Against the Therapeutic Window of Phenytoin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticonvulsant drug discovery is continually evolving, with novel agents offering the promise of improved efficacy and wider therapeutic windows compared to established drugs like phenytoin (B1677684). Phenytoin, a cornerstone of epilepsy treatment for decades, is well-known for its narrow therapeutic index, necessitating careful patient monitoring to balance efficacy and toxicity. This guide provides an objective comparison of the preclinical performance of select novel anticonvulsants against phenytoin, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of Anticonvulsant Properties
The therapeutic window of an anticonvulsant is a critical measure of its safety and utility. It is often assessed preclinically by determining the median effective dose (ED50) in seizure models and the median toxic dose (TD50) in neurotoxicity assays. The ratio of these values (TD50/ED50) yields the Protective Index (PI), a quantitative measure of the therapeutic window. A higher PI indicates a wider margin of safety.
The following table summarizes the preclinical data for phenytoin and several novel anticonvulsants in standard rodent models. Efficacy is primarily determined by the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which models absence and myoclonic seizures.[1] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.[2]
| Drug | Animal Model | Efficacy Test | ED50 (mg/kg, i.p.) | Neurotoxicity Test | TD50 (mg/kg, i.p.) | Protective Index (PI) |
| Phenytoin | Mouse | MES | 9.5 | Rotarod | 65.5 | 6.9 |
| Rat | MES | 29.1 | Minimal Motor Impairment | >100 | >3.4 | |
| Cenobamate | Mouse | MES | 3.8 - 10.1 | Rotarod | 68.4 - 76.2 | 7.5 - 18 |
| Mouse | scPTZ | 13.9 | Rotarod | 68.4 | 4.9 | |
| Fenfluramine (B1217885) | Mouse | MES | 2.9 - 14.8 | Rotarod | 34.6 | 2.3 - 6.3[3][4] |
| Topiramate | Mouse | MES | 40.9 (p.o.) | Motor Incoordination | Favorable vs. older AEDs | Equivalent or superior to several approved AEDs[5] |
| Mouse | scPTZ | 1,030 (p.o.) | Motor Incoordination | Favorable vs. older AEDs | Equivalent or superior to several approved AEDs[5] | |
| XEN1101 | Mouse/Rat | MES/PTZ | Data not available | Not specified | Not available | Not available |
Note: ED50 and TD50 values can vary based on the specific experimental conditions, animal strain, and route of administration. The data presented is a representative summary from available preclinical studies. i.p. = intraperitoneal; p.o. = oral administration.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the preclinical evaluation of anticonvulsants. The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[6]
Apparatus: An electroconvulsive device capable of delivering a constant current stimulus.
Procedure:
-
Animal Preparation: Adult male mice or rats are used. Prior to the stimulus, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[1]
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the electrical stimulation to allow for optimal drug absorption and distribution.
-
Stimulation: Corneal electrodes are placed on the eyes of the animal, and an alternating electrical current is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[1]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered a positive endpoint, indicating anticonvulsant activity.[6]
-
ED50 Determination: Multiple dose groups are tested, and the percentage of animals protected in each group is recorded. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling absence and myoclonic seizures.[7]
Apparatus: Standard animal observation cages.
Procedure:
-
Animal Preparation: Adult male mice or rats are used.
-
Drug Administration: The test compound is administered at a specific time before the injection of pentylenetetrazol.
-
Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[7]
-
Observation: Each animal is placed in an individual observation cage and observed for a set period (typically 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions of the limbs and body.[8] The latency to the first seizure and the severity of the seizures can also be recorded.
-
ED50 Determination: The number of animals protected from clonic seizures in each dose group is recorded. The ED50, the dose that prevents seizures in 50% of the animals, is calculated.
Rotarod Test for Neurotoxicity
Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity) caused by a test compound.
Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.
Procedure:
-
Training: Animals are trained on the rotarod for a set period before the test day to ensure they can maintain their balance on the rotating rod.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of expected peak effect of the drug, each animal is placed on the rotating rod, which is set to a constant or accelerating speed.
-
Observation: The latency for each animal to fall off the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.
-
TD50 Determination: The dose at which 50% of the animals exhibit a predetermined level of motor impairment (e.g., falling off the rotarod within a specific time) is calculated as the median toxic dose (TD50).[3]
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways of anticonvulsants is crucial for rational drug design and development.
Phenytoin: Voltage-Gated Sodium Channel Modulation
Phenytoin's primary mechanism of action involves the modulation of voltage-gated sodium channels. It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby limiting the high-frequency firing of neurons that is characteristic of seizures.[4]
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Novel Anticonvulsants: Targeting GABAergic Inhibition
A significant number of novel anticonvulsants enhance inhibitory neurotransmission by modulating the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. These drugs can act through various mechanisms, such as positive allosteric modulation of GABA-A receptors or by inhibiting GABA reuptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures [aesnet.org]
- 5. praxismedicines.com [praxismedicines.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. derangedphysiology.com [derangedphysiology.com]
Unmasking Phenytoin's Molecular Entourage: A Chemoproteomic Approach to Off-Target Validation
A Comparative Guide for Researchers in Drug Discovery and Development
Phenytoin (B1677684), a cornerstone in the management of epilepsy for decades, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels in the brain. However, its clinical use is often accompanied by a narrow therapeutic window and a range of side effects, suggesting potential engagement with unintended "off-target" proteins. Understanding these off-target interactions is paramount for elucidating mechanisms of toxicity, predicting adverse drug reactions, and guiding the development of safer antiepileptic drugs.
This guide provides a comparative overview of powerful chemoproteomic strategies for validating the off-target engagement of phenytoin. We delve into the principles, experimental workflows, and data interpretation of key techniques, offering researchers a framework for selecting the most appropriate method to unravel the complete target landscape of this widely used therapeutic.
Probing Phenytoin's Interactions: A Head-to-Head Comparison of Chemoproteomic Methods
Chemoproteomics offers a suite of robust techniques to identify the cellular interactome of small molecules. Here, we compare three prominent methods for validating phenytoin's off-target engagement: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Thermal Proteome Profiling (TPP).
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) | Thermal Proteome Profiling (TPP) |
| Principle | Immobilized drug captures interacting proteins from a cell lysate or biological fluid. Bound proteins are eluted and identified by mass spectrometry. | Ligand binding alters the thermal stability of a target protein. Changes in protein melting curves upon drug treatment indicate engagement. | A proteome-wide extension of CETSA that uses mass spectrometry to simultaneously monitor the thermal stability of thousands of proteins. |
| Sample Type | Cell lysates, tissue homogenates, plasma. | Intact cells, cell lysates, tissues. | Intact cells, cell lysates, tissues. |
| Throughput | Low to medium. | Medium to high (with plate-based formats). | Low to medium. |
| Key Advantages | - Direct identification of binding partners.- Can capture both strong and transient interactions.- Well-established and widely used technique. | - Measures target engagement in a native cellular context.- Does not require modification of the drug.- Can be adapted for high-throughput screening.[1] | - Unbiased, proteome-wide view of target and off-target engagement.- Provides insights into downstream pathway effects.- Can be performed in living cells.[2] |
| Key Limitations | - Requires chemical modification of the drug to immobilize it, which may alter its binding properties.- Risk of identifying non-specific binders.- May miss interactions that are not stable to the purification process. | - Indirect measurement of binding.- Requires a specific antibody for each target in the classic format.- Not all proteins exhibit a significant thermal shift upon ligand binding. | - Technically demanding and data-intensive.- May not detect interactions that do not induce a thermal shift.- Lower throughput compared to targeted CETSA. |
Illustrative Experimental Data: A Hypothetical Off-Target Screen for Phenytoin
While extensive public data on the proteome-wide off-target profile of phenytoin using these methods is limited, we present hypothetical data to illustrate the expected outcomes of such experiments.
Table 1: Hypothetical Off-Target Hits for Phenytoin Identified by Affinity Chromatography-Mass Spectrometry.
| Protein Identified | Gene Name | Function | Putative Interaction |
| Serum Albumin | ALB | Plasma protein, drug transport | Strong, well-documented binder |
| Carbonic Anhydrase II | CA2 | Enzyme involved in pH regulation | Potential off-target, known to bind other small molecule drugs |
| Calmodulin | CALM1 | Calcium-binding messenger protein | Hypothetical interactor, involved in neuronal signaling |
| Heat Shock Protein 90 | HSP90AA1 | Chaperone protein | Common non-specific binder in affinity purification |
Table 2: Hypothetical Thermal Shift Data for a Known On-Target and a Putative Off-Target of Phenytoin using CETSA.
| Target Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Voltage-gated sodium channel alpha subunit | Vehicle (DMSO) | 52.5 °C | - | Baseline |
| Phenytoin (10 µM) | 56.0 °C | +3.5 °C | Target Engagement | |
| Carbonic Anhydrase II | Vehicle (DMSO) | 58.2 °C | - | Baseline |
| Phenytoin (10 µM) | 58.5 °C | +0.3 °C | No significant engagement |
Experimental Corner: Detailed Protocols
Affinity Chromatography-Mass Spectrometry Protocol for Phenytoin
This protocol outlines the steps for identifying phenytoin-binding proteins from a cell lysate.
-
Probe Synthesis: Synthesize a phenytoin analog with a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).
-
Immobilization: Covalently couple the phenytoin analog to activated sepharose beads.
-
Lysate Preparation: Culture neuronal cells (e.g., SH-SY5Y) and lyse them in a non-denaturing buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with the phenytoin-coupled beads. As a negative control, incubate lysate with beads coupled with a non-binding small molecule.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand (e.g., high concentration of free phenytoin) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search engine. Compare the proteins identified from the phenytoin beads to the control beads to identify specific binders.
Cellular Thermal Shift Assay (CETSA) Protocol for Phenytoin
This protocol describes how to validate the engagement of phenytoin with a specific target protein in intact cells.
-
Cell Culture: Plate cells expressing the target of interest in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of phenytoin or a vehicle control (e.g., DMSO) and incubate at 37°C for a specified time.
-
Heat Challenge: Heat the plate in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of phenytoin indicates target engagement.[1]
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.
References
Comparative Side Effect Profiling of Phenytoin and its Derivatives in Animal Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of phenytoin (B1677684) and its derivatives, supported by experimental data from various animal models. The information is intended to aid in the research and development of safer antiepileptic drugs.
Data Presentation: Quantitative Comparison of Side Effects
The following tables summarize the key side effects of phenytoin and its derivatives observed in animal models. Direct comparative studies across all derivatives for each side effect are limited; therefore, data is presented from various studies to provide a comprehensive overview.
Table 1: Neurotoxicity in Rodent Models
| Compound | Animal Model | Test | Dose | Observation | Reference |
| Phenytoin | Mice | Rotarod | 30 mg/kg | Timeout without tonic seizure | [1] |
| Phenytoin | Mice | - | 25 or 35 mg/kg daily (postnatal days 2-4) | Reduced total brain, cerebral, and cerebellar weight; decreased locomotor abilities. | [2] |
| Mephenytoin | Rats (prenatal exposure) | Air-righting reflex | 100 mg/kg on days 7-18 of gestation | Early delay in air-righting reflex. | [3][4] |
| Ethotoin | Rats (prenatal exposure) | Behavioral tests | 600 mg/kg on days 7-18 of gestation | Not consistently different from controls in behavior. | [3][4] |
Note: ED50 (Median Effective Dose) and TD50 (Median Toxic Dose) values for neurotoxicity were not consistently reported in a comparative manner across the literature reviewed.
Table 2: Teratogenicity in Rodent Models
| Compound | Animal Model | Gestational Day of Administration | Dose | Key Teratogenic Effects | Reference |
| Phenytoin | Rats | 7-18 | 200 mg/kg | Increased preweaning mortality (25%); abnormal circling behavior. | [3][4] |
| Phenytoin | Mice | Chronic in utero | Teratogenic concentrations | Downregulation of genes crucial for craniofacial and neural development. | [5] |
| Phenytoin | Mice | Not specified | Not specified | Cleft palate, skeletal and soft tissue anomalies. | [6] |
| Mephenytoin | Rats | 7-18 | 100 mg/kg | Lower preweaning mortality (6.3%) compared to phenytoin. | [3][4] |
| Ethotoin | Rats | 7-18 | 600 mg/kg | Lower preweaning mortality (12.5%) compared to phenytoin. | [3][4] |
Table 3: Gingival Overgrowth in Animal Models
| Compound | Animal Model | Duration of Treatment | Dose | Observation | Reference |
| Phenytoin | Cats | 3 months (daily) | Not specified | Transient hypercellularity of fibroblasts followed by increased connective tissue matrix. | [7] |
| Phenytoin | Mice | 10 weeks (continuous) | 0.6 mg/day/20g mouse | Thickening and enlargement of labial and palatal epithelia. | [8] |
| Phenytoin | Rats | 43 days | 50 mg/kg and 100 mg/kg per day | Significant extension of the buccal gingiva. | [9] |
Table 4: Cardiovascular Side Effects in Animal Models
| Compound | Animal Model | Route of Administration | Dose | Observation | Reference |
| Phenytoin | Dogs | Intravenous | Toxic dose of digoxin (B3395198) co-administered | Protective effect against digoxin-induced ventricular arrhythmias. | [10] |
| Phenytoin | - | - | High doses or rapid infusion | Bradycardia, arrhythmias, and asystole. | [11] |
| Fosphenytoin | - | Intravenous | - | Similar to IV phenytoin: hypotension, cardiac arrhythmias. | [12] |
Note: Specific dose-response data for cardiovascular side effects in comparative animal models are limited. The primary vehicle for intravenous phenytoin, propylene (B89431) glycol, is a known cardiac depressant.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Maximal Electroshock Seizure (MES) Test
This model is used to evaluate the anticonvulsant properties of a compound and its potential for neurotoxicity at higher doses.[1][3][4]
Objective: To assess the ability of a drug to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Animals: Mice or rats.
Materials:
-
Electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).
-
Saline solution (0.9%).
-
Test compound and vehicle.
Procedure:
-
Administer the test compound or vehicle to the animal at a predetermined time before the test.
-
Apply a drop of topical anesthetic to the corneas of the animal.
-
Place the corneal electrodes on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
Rotarod Test
This test is used to assess motor coordination, balance, and potential neurotoxic effects of a compound.[14][15][16][17]
Objective: To measure the time an animal can remain on a rotating rod.
Animals: Mice or rats.
Materials:
-
Rotarod apparatus.
-
Test compound and vehicle.
Procedure:
-
Administer the test compound or vehicle to the animal.
-
Place the animal on the rotating rod. The rod can rotate at a constant speed or with accelerating speed.
-
Record the latency to fall from the rod. A predetermined cutoff time is usually set.
-
A decrease in the latency to fall compared to control animals indicates impaired motor coordination.
Assessment of Teratogenicity in Rats
This protocol outlines the general procedure for evaluating the teratogenic potential of a substance.[18][19][20]
Objective: To determine the potential of a drug to cause developmental abnormalities in offspring when administered to pregnant dams.
Animals: Pregnant rats.
Materials:
-
Test compound and vehicle.
-
Surgical instruments for caesarean section.
-
Fixatives (e.g., Bouin's solution, alcohol).
-
Stains for skeletal evaluation (e.g., Alizarin Red S).
Procedure:
-
Administer the test compound or vehicle to pregnant dams during the period of organogenesis (gestational days 6-15 in rats).
-
On gestational day 20 (one day before expected birth), perform a caesarean section on the dams.
-
Record the number of implantations, resorptions, and live and dead fetuses.
-
Examine the fetuses for external malformations.
-
Fix a subset of fetuses for visceral examination (e.g., using Wilson's slicing technique).
-
Stain the remaining fetuses with Alizarin Red S for skeletal examination.
-
Compare the incidence of malformations in the treated groups to the control group.
Induction of Gingival Overgrowth in Rats
This method describes how to induce gingival overgrowth in a rat model to study the pathogenesis and potential treatments.[9]
Objective: To create a reliable animal model of drug-induced gingival overgrowth.
Animals: Rats.
Materials:
-
Phenytoin.
-
Vehicle for injection (e.g., propylene glycol).
-
Syringes and needles.
-
Calipers or other measuring devices to quantify gingival enlargement.
Procedure:
-
Administer phenytoin daily to the rats via intraperitoneal or subcutaneous injection for a period of several weeks (e.g., 6-8 weeks). A control group receives the vehicle only.
-
Monitor the animals' general health and weight regularly.
-
At the end of the treatment period, euthanize the animals and dissect the gingival tissue.
-
Measure the extent of gingival overgrowth using calipers or by histological analysis of tissue sections.
-
Histological analysis can include measuring epithelial thickness and connective tissue area.
Mandatory Visualization
Signaling Pathways
Caption: TGF-β signaling pathway in phenytoin-induced gingival overgrowth.[21][22]
Caption: Mechanism of phenytoin's action and neurotoxicity via sodium channels.[13][23][24]
Experimental Workflows
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.[3][4]
Caption: Workflow for assessing teratogenicity in a rat model.[18][19]
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Phenytoin: an evaluation of several potential teratogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative teratogenicity of cortisone and phenytoin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Phenytoin-Induced Gingival Overgrowth: A Review of the Molecular, Immune, and Inflammatory Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Centrally mediated effect of phenytoin on digoxin-induced ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenytoin-induced gingival enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 18. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 19. Teratology Studies in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Phenytoin induces connective tissue growth factor (CTGF/CCN2) production through NADPH oxidase 4-mediated latent TGFβ1 activation in human gingiva fibroblasts: Suppression by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
Assessing the Reproducibility of Published Preclinical Studies on Phenytoin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenytoin (B1677684), a cornerstone in the management of epilepsy, has been the subject of extensive preclinical research for decades. However, the reproducibility of these foundational studies is a critical consideration for ongoing drug development and basic research. This guide provides a comparative analysis of published preclinical data on phenytoin, focusing on its efficacy and safety in established animal models. By presenting quantitative data from various studies in a standardized format alongside detailed experimental protocols, this guide aims to facilitate an objective assessment of the consistency and reproducibility of preclinical findings for this widely used anticonvulsant.
Efficacy of Phenytoin in Preclinical Seizure Models
Phenytoin's anticonvulsant properties have been primarily evaluated in rodent models of generalized tonic-clonic and psychomotor seizures. The most common assays are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
The MES test induces tonic hindlimb extension, which is considered analogous to the tonic phase of a generalized tonic-clonic seizure. Phenytoin is known to be effective in this model. The scPTZ test, on the other hand, induces clonic seizures and is a model for absence seizures, against which phenytoin is clinically ineffective.
| Preclinical Model | Species/Strain | Phenytoin Dose | Key Efficacy Endpoint | Reported Outcome |
| Maximal Electroshock (MES) | Rat | 20 and 40 mg/kg (p.o.) for 14 days | Reduction in number of rats exhibiting tonic hindlimb extension (THLE) | Dose-dependent reduction in the number of rats with THLE.[1] |
| Maximal Electroshock (MES) | Mouse | Not specified | Inhibition of tonic hindlimb extension | Effective in abolishing MES-induced seizures.[2] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse/Rat | Not specified | Prevention of clonic seizures | Inactive in this model.[3] |
| Amygdala Kindling | Rat | Not specified | Reduction in seizure severity | Potent anticonvulsant effects.[4] |
Preclinical Safety and Toxicology of Phenytoin
The preclinical safety assessment of phenytoin has revealed several dose-dependent adverse effects, with developmental neurotoxicity being a significant concern.
| Study Type | Animal Model | Phenytoin Exposure | Key Safety Findings |
| Developmental Neurotoxicity | Rat | Subteratogenic and non-growth retarding doses | Dose-dependent behavioral dysfunctions in offspring, including vestibular dysfunction, hyperactivity, and deficits in learning and memory.[5] |
| Gene Expression Analysis | Mouse Embryos | Teratogenic concentrations | Significant downregulation of genes crucial for craniofacial and neural development, including Wnt-1, TGF-beta, and NT3.[6] |
Experimental Protocols
Reproducibility is intrinsically linked to the detailed reporting of experimental methods. Below are generalized protocols for the key efficacy models cited.
Maximal Electroshock (MES) Seizure Model
This model is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Male Sprague-Dawley rats (150-200 g) are acclimated to the laboratory environment.
-
Drug Administration: Phenytoin or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the seizure induction to allow for optimal drug absorption and distribution.
-
Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[7] A topical anesthetic is often applied to the eyes before electrode placement.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered a protective effect.[7]
-
Endpoint: The primary endpoint is typically the percentage of animals protected from the tonic hindlimb extension or the determination of the median effective dose (ED50).
Subcutaneous Pentylenetetrazol (scPTZ)-Induced Seizure Model
This model is used to identify compounds with potential efficacy against generalized clonic seizures.
-
Animal Preparation: Male ICR mice (20-25 g) are acclimated to the laboratory environment.
-
Drug Administration: Phenytoin or vehicle is administered prior to the injection of pentylenetetrazol.
-
Seizure Induction: A convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.[7]
-
Observation: Following PTZ administration, animals are placed in individual observation chambers and monitored for seizure activity for a set period (e.g., 30 minutes).[7]
-
Endpoints: Key parameters recorded include the latency to the first seizure, seizure severity (often using a standardized scoring system like the Racine scale), and the frequency of seizures.[7]
Visualizing Phenytoin's Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate phenytoin's primary signaling pathway and a typical experimental workflow for assessing its preclinical efficacy.
References
- 1. Thymoquinone Potentiates the Effect of Phenytoin against Electroshock-Induced Convulsions in Rats by Reducing the Hyperactivation of m-TOR Pathway and Neuroinflammation: Evidence from In Vivo, In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary evidence of phenytoin-induced alterations in embryonic gene expression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Phenytoin (sodium)
This guide provides crucial safety and logistical information for laboratory professionals handling Phenytoin (sodium). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling Phenytoin (sodium), especially in powdered form, a comprehensive PPE strategy is necessary to minimize exposure.[1][2][3] Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary means of controlling exposure.[1][3]
Recommended PPE for Handling Phenytoin (Sodium):
| PPE Category | Specification | Rationale |
| Eye Protection | Splash goggles or safety glasses.[1][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Disposable nitrile rubber gloves. A thickness of 0.2mm is suggested, with a breakthrough time of over 30 minutes for substances like heptane (B126788) and sulfuric acid.[4] | Prevents skin contact, which can cause irritation and potential allergic reactions.[4][5] |
| Body Protection | A lab coat is standard.[1] For large spills, a full suit is recommended.[1] Impervious protective clothing may be necessary for bulk processing operations.[2] | Protects against contamination of personal clothing and skin. |
| Respiratory | A dust respirator is required if ventilation is insufficient or if dust is generated.[1] Use an approved/certified respirator or equivalent.[1] For large spills, a self-contained breathing apparatus (SCBA) should be used.[1] | Phenytoin can be harmful if inhaled and may cause respiratory irritation.[5][6] Minimizes the inhalation of airborne particles. |
Quantitative Exposure Limits
While no specific OSHA occupational exposure limits have been established for Phenytoin, some organizations have set their own internal limits.[6]
| Organization | Exposure Limit | Notes |
| Pfizer | OEL TWA-8 Hr: 400 µg/m3 | Applies to Phenytoin Sodium Capsules.[7] |
| Sweden | OEL - TWA: 5 mg/m3 | Applies to Phenytoin Sodium.[7] |
| ACGIH | Threshold Limit Value (TWA): 10 mg/m3 | For Magnesium Stearate, an inactive ingredient in some formulations.[7] |
Procedural Guidance for Handling Phenytoin (Sodium)
Preparation and Handling:
-
Read Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Phenytoin (sodium).[8]
-
Ensure Proper Ventilation: Work in a well-ventilated area. Use a local exhaust system or a chemical fume hood to minimize dust and vapor inhalation.[1][5] For mixing and preparing, a Class I, Type B, biological safety hood may be appropriate.[6]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Minimize Dust Generation: Handle Phenytoin (sodium) carefully to avoid creating dust.[3][4][7] If cleaning up powder, use a wet method or a HEPA-filtered vacuum; do not dry sweep.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][8]
-
Hygiene Practices: Wash hands thoroughly after handling, before eating, drinking, smoking, or using the restroom.[6][8] Do not eat, drink, or smoke in the work area.[4][5]
In Case of a Spill:
-
Evacuate: For large spills, evacuate non-essential personnel from the area.[3][7]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Contain the spill to prevent it from spreading.[2][3]
-
Wear Appropriate PPE: For large spills, this includes splash goggles, a full suit, a dust respirator, boots, and gloves.[1]
-
Clean-up: Moisten the spilled material to prevent dust from becoming airborne.[6] Collect the spill with absorbent material and place it into a sealed, appropriately labeled container for disposal.[2][3][6]
-
Decontaminate: Clean the spill area thoroughly with water and an alkaline detergent.[4]
Disposal Plan
The disposal of Phenytoin (sodium) and its contaminated waste must be handled in accordance with all federal, state, and local regulations.[4][6]
Steps for Disposal:
-
Waste Collection: Place all waste materials, including spilled product and contaminated PPE, into a clearly labeled, sealed chemical waste container.[2][3][4][6]
-
Consult Regulations: It may be necessary to dispose of Phenytoin as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[6]
-
Approved Disposal Facility: Dispose of the waste through an approved waste disposal plant.[8][9]
Workflow for Safe Handling of Phenytoin (Sodium)
Caption: Workflow for the safe handling of Phenytoin (sodium).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
